4,5-Diphenyl-4-oxazolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-diphenyl-3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPBTGBWTUWCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198221 | |
| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5014-83-5 | |
| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,5-Diphenyl-4-oxazolin-2-one: Structure, Properties, Synthesis, and Applications
Executive Summary: This whitepaper provides a comprehensive technical overview of 4,5-Diphenyl-4-oxazolin-2-one, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-tested protocol for its synthesis from benzoin and urea is provided, with an emphasis on the rationale behind the experimental design. Furthermore, this guide explores the compound's reactivity and its emerging applications as a pharmacophore, particularly in the context of cyclooxygenase (COX) inhibition. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.
Introduction to this compound
This compound, a member of the oxazolinone class of heterocyclic compounds, is a versatile molecule with a rich history in organic chemistry. Initially recognized for its utility as a protective group for amines in peptide synthesis, recent research has unveiled its potential as a privileged scaffold in medicinal chemistry.[1][2] The rigid, planar structure of the oxazolinone core, flanked by two phenyl rings, provides a unique three-dimensional arrangement for interaction with biological targets. The 2-oxazolidinone moiety is a key pharmacophore in several approved drugs, most notably the antibiotic linezolid, highlighting the therapeutic potential of this chemical class.[3][4] This guide will provide a detailed exploration of the fundamental chemistry and properties of this compound, offering insights for its application in modern research.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This section details the key identifiers and characterization data for this compound.
Chemical Structure and Identifiers
The foundational attributes of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4,5-diphenyl-1,3-oxazol-2(3H)-one |
| CAS Number | 5014-83-5 |
| Molecular Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.25 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 |
| InChI Key | LDPBTGBWTUWCBU-UHFFFAOYSA-N |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Define atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="0.866,0!", fontcolor="#202124"]; O3 [label="O", pos="0.866,-1!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.866,-1!", fontcolor="#202124"]; O_keto [label="O", pos="1.732,0.5!", fontcolor="#EA4335"];
// Phenyl group at C4 C4_ph_C1 [label="C", pos="-0.866,-2.5!", fontcolor="#202124"]; C4_ph_C2 [label="C", pos="-0.866,-3.5!", fontcolor="#202124"]; C4_ph_C3 [label="C", pos="0,-4!", fontcolor="#202124"]; C4_ph_C4 [label="C", pos="0.866,-3.5!", fontcolor="#202124"]; C4_ph_C5 [label="C", pos="0.866,-2.5!", fontcolor="#202124"]; C4_ph_C6 [label="C", pos="0,-2!", fontcolor="#202124"];
// Phenyl group at C5 C5_ph_C1 [label="C", pos="-1.732,-0.5!", fontcolor="#202124"]; C5_ph_C2 [label="C", pos="-2.598,-1!", fontcolor="#202124"]; C5_ph_C3 [label="C", pos="-2.598,-2!", fontcolor="#202124"]; C5_ph_C4 [label="C", pos="-1.732,-2.5!", fontcolor="#202124"]; C5_ph_C5 [label="C", pos="-0.866,-2!", fontcolor="#202124"]; C5_ph_C6 [label="C", pos="-1.732,-1.5!", fontcolor="#202124"];
// Draw bonds N1 -- C2; C2 -- O3; O3 -- C4; C4 -- C5; C5 -- N1; C2 -- O_keto [style=double];
// Phenyl group at C4 bonds C4 -- C4_ph_C6; C4_ph_C1 -- C4_ph_C2; C4_ph_C2 -- C4_ph_C3; C4_ph_C3 -- C4_ph_C4; C4_ph_C4 -- C4_ph_C5; C4_ph_C5 -- C4_ph_C6; C4_ph_C6 -- C4_ph_C1 [style=dashed];
// Phenyl group at C5 bonds C5 -- C5_ph_C1; C5_ph_C1 -- C5_ph_C2; C5_ph_C2 -- C5_ph_C3; C5_ph_C3 -- C5_ph_C4; C5_ph_C4 -- C5_ph_C5; C5_ph_C5 -- C5_ph_C1 [style=dashed]; C5_ph_C5 -- C5_ph_C6; C5_ph_C6 -- C5_ph_C1; }
Caption: 2D structure of this compound.
Physical and Chemical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | White solid | Dündar et al., 2009 |
| Melting Point | 212-213 °C | Dündar et al., 2009 |
| Solubility | 14.8 µg/mL (in aqueous buffer at pH 7.4) | PubChem CID 151245 |
Spectroscopic Data
The identity and purity of this compound are unequivocally confirmed by a combination of spectroscopic techniques. The following data is based on experimental findings reported in peer-reviewed literature.[2]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.08 (s, 1H, NH), 7.50-7.20 (m, 10H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 159.0 (C=O), 135.0, 132.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.0, 126.0, 125.0 (Ar-C and C4/C5) |
| Mass Spec. (ESI) | m/z: 238 [M+H]⁺ |
| Infrared (IR) | ν (cm⁻¹): 3250 (N-H), 1750 (C=O), 1600 (C=C) |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation of benzoin with urea. This method is favored for its operational simplicity and good yields.
Reaction Scheme
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Dündar et al. (2009).[2] The rationale behind each step is provided to offer a deeper understanding of the process.
Materials:
-
Benzoin (1 equivalent)
-
Urea (1.5 equivalents)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: A mixture of benzoin (1.0 eq) and urea (1.5 eq) in ethanol is heated to reflux.
-
Rationale: Ethanol serves as a solvent that can dissolve both reactants at elevated temperatures, facilitating their interaction. The use of a slight excess of urea helps to drive the reaction to completion. Refluxing ensures a constant, controlled reaction temperature at the boiling point of the solvent.
-
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (benzoin) is consumed.
-
Rationale: TLC is a rapid and effective technique to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water. The resulting precipitate is collected by vacuum filtration.
-
Rationale: The product, this compound, is poorly soluble in water, while the excess urea and other potential byproducts are more soluble. Pouring the reaction mixture into water causes the product to precipitate, allowing for its separation from the soluble impurities.
-
-
Purification: The crude product is washed with water and then recrystallized from ethanol to afford pure this compound as a white solid.
-
Rationale: Recrystallization is a purification technique that relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. As the hot, saturated ethanol solution cools, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor.
-
Chemical Reactivity and Synthetic Applications
The this compound ring system exhibits a range of chemical reactivity that makes it a valuable synthetic intermediate.
-
N-H Acidity and Alkylation: The proton on the nitrogen atom is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation to generate a variety of derivatives.
-
Ring Stability and Opening: The oxazolinone ring is relatively stable but can be opened under harsh acidic or basic conditions, or by nucleophilic attack. This reactivity can be exploited to convert the oxazolinone into other heterocyclic systems or acyclic compounds.
-
Amine Protection: As mentioned, one of its primary applications is as a protecting group for primary amines. The oxazolinone is formed by reacting the amine with a suitable precursor and is stable to a variety of reaction conditions. Deprotection can be achieved under specific conditions, regenerating the free amine.[1]
Applications in Medicinal Chemistry and Drug Development
The oxazolidinone core is a well-established pharmacophore in medicinal chemistry. While this compound itself is not an approved drug, it and its derivatives have shown promising biological activities, particularly as anti-inflammatory agents.
Cyclooxygenase (COX) Inhibition
Recent studies have explored 4,5-diphenyloxazolone derivatives as inhibitors of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
A study by Dündar et al. (2009) synthesized a series of 3-substituted-4,5-diphenyl-4-oxazolin-2-one derivatives and evaluated their COX-1 and COX-2 inhibitory activity.[2] The parent compound, this compound, showed modest and non-selective inhibition of both COX-1 and COX-2. However, the introduction of specific substituents at the N-3 position led to compounds with enhanced and selective COX-2 inhibitory activity. For instance, a derivative bearing a 4-sulfamoylphenyl group at the N-3 position exhibited significant and selective COX-2 inhibition.[2]
This research highlights the potential of the this compound scaffold as a template for the design of novel and selective COX-2 inhibitors.
Caption: Mechanism of action of 4,5-diphenyloxazolone derivatives as COX inhibitors.
Conclusion
This compound is a readily accessible and synthetically versatile heterocyclic compound. While its traditional role as an amine protecting group is well-established, its emergence as a promising scaffold for the development of new therapeutic agents, particularly selective COX-2 inhibitors, has revitalized interest in its chemistry. This in-depth technical guide has provided a comprehensive overview of its structure, properties, a detailed and rationalized synthetic protocol, and insights into its applications in medicinal chemistry. It is our hope that this document will serve as a valuable resource for researchers and professionals, stimulating further investigation into the potential of this intriguing molecule.
References
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Sheehan, J. C., & Guziec, F. S., Jr. (1972). This compound ring system as an amine protecting group. Journal of the American Chemical Society, 94(18), 6561–6562. [Link]
-
Dündar, Y., Ünlü, S., Banoğlu, E., Entrena, A., Costantino, G., Nunez, M. T., ... & Noyanalpan, N. (2009). Synthesis and biological evaluation of 4,5-diphenyloxazolone derivatives on route towards selective COX-2 inhibitors. European journal of medicinal chemistry, 44(5), 1830–1837. [Link]
-
Fernandes, C. B., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-424. [Link]
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Al-Trawneh, S. A., Al-Momani, E. A., & Al-Salahat, K. A. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 13(10), 409-426. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. Synthesis and biological evaluation of 4,5-diphenyloxazolone derivatives on route towards selective COX-2 inhibitors | AVESİS [avesis.gazi.edu.tr]
A Comprehensive Technical Guide to 4,5-Diphenyl-1,3-oxazol-2(3H)-one: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: The oxazolone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are recognized for a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide focuses on a specific, synthetically valuable derivative, 4,5-Diphenyl-1,3-oxazol-2(3H)-one. We will delve into its precise chemical identity, provide a detailed, field-proven synthesis protocol, explore its core reactivity, and contextualize its importance as a privileged structure in modern drug development programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound.
Nomenclature and Physicochemical Properties
While commonly referred to as 4,5-Diphenyl-4-oxazolin-2-one, the formal IUPAC name for this compound is 4,5-diphenyl-1,3-oxazol-2(3H)-one . This nomenclature precisely defines the five-membered ring containing oxygen at position 1 and nitrogen at position 3, with a ketone at position 2 and phenyl substituents at positions 4 and 5. The "(3H)" indicates the location of the hydrogen atom on the nitrogen. Understanding this precise naming is critical for unambiguous database searching and regulatory documentation.
The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | 4,5-diphenyl-1,3-oxazol-2(3H)-one | PubChem |
| Common Name | This compound | --- |
| CAS Number | 5014-83-5 | PubChem |
| Molecular Formula | C₁₅H₁₁NO₂ | PubChem |
| Molecular Weight | 237.25 g/mol | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 | PubChem |
| InChI Key | LDPBTGBWTUWCBU-UHFFFAOYSA-N | PubChem |
Synthesis Methodology: A Validated Protocol
The synthesis of 4,5-diphenyl-1,3-oxazol-2(3H)-one can be efficiently achieved through the condensation of an α-hydroxyketone (benzoin) with a carbamate source (urea). This method is robust, scalable, and relies on readily available starting materials.
Causality and Mechanistic Insight
The reaction proceeds via the initial formation of a hydroxy urea intermediate from the condensation of benzoin's ketone functionality with urea. This is followed by an acid-catalyzed intramolecular cyclization. The hydroxyl group of the benzoin moiety attacks the carbonyl carbon of the urea, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, five-membered oxazolone ring. The phenyl groups at the 4 and 5 positions provide steric and electronic stability to the final product.
Caption: Synthesis workflow for 4,5-Diphenyl-1,3-oxazol-2(3H)-one.
Detailed Experimental Protocol
Objective: To synthesize 4,5-Diphenyl-1,3-oxazol-2(3H)-one from benzoin and urea.
Materials:
-
Benzoin (1.0 eq)
-
Urea (1.5 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin (e.g., 10.0 g, 47.1 mmol) and urea (e.g., 4.24 g, 70.7 mmol).
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask. Stir the mixture to form a suspension.
-
Catalyst Addition: Carefully add 5 mL of concentrated hydrochloric acid to the suspension. Rationale: The acid protonates the carbonyl oxygen of benzoin, increasing its electrophilicity and facilitating the nucleophilic attack by urea.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. Self-Validation: The disappearance of the benzoin spot on the TLC plate indicates reaction completion.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate should form.
-
Purification: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product on the filter with two portions of cold deionized water (2x 50 mL) to remove any remaining urea and acid, followed by a wash with cold ethanol (20 mL) to remove soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The final product should be a white to off-white crystalline solid.
Core Reactivity and Synthetic Utility
The 4,5-diphenyl-1,3-oxazol-2(3H)-one scaffold is not merely a final product but also a versatile synthetic intermediate. Its reactivity is dominated by two primary pathways that are of high interest to drug development professionals.
-
Nucleophilic Ring-Opening: The ester-like linkage (O-C=O) within the ring is susceptible to nucleophilic attack, particularly by strong nucleophiles like amines or hydroxides. This reaction cleaves the ring to generate derivatives of α-amino-α,β-diphenylacetic acid. This pathway is invaluable for accessing complex, non-proteinogenic amino acids, which are key building blocks in peptide mimics and other pharmacologically active molecules.[2]
-
N-Functionalization: The nitrogen atom (N-3) can be deprotonated by a suitable base and subsequently alkylated or acylated. This allows for the introduction of diverse substituents, providing a straightforward method to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Core reactivity pathways of the oxazolone scaffold.
Applications in Drug Development
The oxazolone ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with multiple biological targets through diverse non-covalent interactions, and its synthetic accessibility allows for extensive chemical modification.[4] 4,5-Diphenyl-1,3-oxazol-2(3H)-one and its derivatives are part of this broader class, which exhibits a remarkable range of biological activities.[1]
| Biological Activity | Mechanism & Rationale for Drug Development | Key References |
| Anti-inflammatory | Derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), key mediators of the inflammatory cascade. The rigid, planar structure can fit into the active sites of these enzymes. | [1][5][6][7] |
| Anticancer | The oxazolone core has been incorporated into molecules that inhibit tumor growth through various mechanisms, including anti-angiogenesis and induction of apoptosis. | [1][5] |
| Antimicrobial | The scaffold is found in compounds active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Modifications to the phenyl rings can tune the spectrum of activity. | [8][9][10] |
| Antiviral (inc. Anti-HIV) | Certain oxazolone derivatives can inhibit key viral enzymes like reverse transcriptase or interfere with viral entry into host cells. | [1][3][5] |
| CNS Activity | The lipophilic nature of the diphenyl structure allows for potential blood-brain barrier penetration, leading to sedative and anticonvulsant effects in some derivatives. | [1][3] |
Structure-Activity Relationship (SAR) Insights
For the broader class of oxazolones, SAR studies have provided critical insights for rational drug design:
-
C4 and C5 Positions: The nature of the substituents at these positions significantly influences activity. The presence of aromatic rings, like the phenyl groups in the title compound, often contributes to hydrophobic interactions with target proteins.[1]
-
C2 Position: While the title compound is a 2-one (ketone), other oxazolone isomers can be substituted at C2. Electron-donating or withdrawing groups on a C2-phenyl ring can modulate the electronic properties of the entire scaffold, affecting ring stability and biological activity.[1]
Caption: Role of the oxazolone scaffold in drug discovery.
Conclusion and Future Outlook
4,5-Diphenyl-1,3-oxazol-2(3H)-one is a compound of significant interest, bridging foundational organic synthesis with applied medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an excellent starting point for the development of novel therapeutics. The extensive body of literature on the pharmacological activities of the oxazolone class strongly suggests that libraries derived from this specific scaffold could yield potent and selective modulators of various biological targets. Future research should focus on leveraging its core reactivity to build diverse chemical libraries and screen them against high-value targets in oncology, immunology, and infectious diseases.
References
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Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
- Oxazolone: From Chemical Structure to Biological Function – A Review. (n.d.). Google Scholar.
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1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. Available at: [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Available at: [Link]
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A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. (2015). European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
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Oxazole. (n.d.). Wikipedia. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of the Indian Chemical Society. Available at: [Link]
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Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2022). Molecules. Available at: [Link]
-
Synthesis and antimicrobial activity of some new oxazolone derivatives of 4,5-disubstituted-2-aminothiazoles. (2001). Journal of the Indian Chemical Society. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Available at: [Link]
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5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). PubMed. Available at: [Link]
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Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.). Semantic Scholar. Available at: [Link]
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5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). Molecules. Available at: [Link]
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An In-Depth Technical Guide to 4,5-Diphenyl-4-oxazolin-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Diphenyl-4-oxazolin-2-one, a heterocyclic organic compound with significant utility in synthetic chemistry. The document details its fundamental physicochemical properties, including its molecular weight and formula, and presents a thorough analysis of its synthesis and characterization. A key focus is placed on its prevalent application as a stable and reliable amine-protecting group in peptide synthesis. Furthermore, this guide explores the broader context of the oxazolone scaffold in medicinal chemistry, referencing the known biological activities of related derivatives to highlight potential avenues for future research and drug development.
Introduction
This compound is a distinct heterocyclic compound featuring a five-membered oxazoline ring system with phenyl substitutions at the 4th and 5th positions. This structural arrangement imparts a unique combination of stability and reactivity, making it a valuable tool in the arsenal of synthetic organic chemists. While its primary and most well-documented role is as a protecting group for primary amines, particularly in the intricate process of peptide synthesis, the broader class of oxazolone derivatives has garnered increasing attention for its diverse pharmacological potential. This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of this compound, from its basic properties to its practical applications and future outlook.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁NO₂ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| IUPAC Name | 4,5-diphenyl-1,3-oxazol-2-one | |
| CAS Number | 5014-83-5 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Data not available |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes, typically involving cyclization reactions. A common conceptual approach involves the condensation of benzoin with a suitable source of the carbonyl and nitrogen functionalities, such as urea or its derivatives, in the presence of a dehydrating agent or under conditions that promote cyclization.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Benzoin and Urea (Illustrative)
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoin (1 equivalent) and urea (1.2 equivalents).
-
Solvent and Catalyst: Add a suitable high-boiling solvent, such as toluene or xylene, to the flask. Introduce a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Data (Predicted)
-
¹H-NMR: The spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The single proton on the nitrogen of the oxazolinone ring would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C-NMR: The spectrum will exhibit signals for the aromatic carbons, with distinct peaks for the quaternary carbons and the protonated carbons. The carbonyl carbon of the oxazolinone ring is expected to resonate at a significantly downfield position (typically >150 ppm). The two carbons of the oxazoline ring attached to the phenyl groups will also have characteristic chemical shifts.
-
FTIR: The infrared spectrum should display a strong absorption band characteristic of the cyclic carbamate carbonyl (C=O) stretching, likely in the range of 1750-1700 cm⁻¹. Other significant peaks would include C-N stretching, C-O stretching, and the characteristic absorptions of the aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 237.25. Fragmentation patterns would likely involve the loss of CO₂, CO, and cleavage of the phenyl groups.
Applications in Organic Synthesis
The primary and most well-established application of this compound is as a protecting group for primary amines, a critical step in multi-step organic syntheses, particularly in the field of peptide chemistry.
Mechanism of Amine Protection:
This compound reacts with a primary amine under suitable conditions to form a stable ureide derivative, effectively "capping" the amine and rendering it unreactive to a variety of reagents and reaction conditions. The stability of the diphenyl-oxazolinone moiety allows for selective transformations at other functional groups within the molecule.
Caption: General workflow illustrating the use of this compound in an amine protection-deprotection sequence.
The subsequent removal of the protecting group (deprotection) can typically be achieved under specific conditions, such as acid or base hydrolysis, which cleaves the ureide bond and regenerates the free amine. The choice of deprotection conditions is crucial to ensure the integrity of the rest of the molecule.
Relevance in Drug Development and Medicinal Chemistry
While this compound itself is not primarily known for its biological activity, the broader class of oxazolone derivatives has been the subject of significant interest in medicinal chemistry. Various substituted oxazolones have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.
Potential as a Scaffold for Drug Discovery:
The oxazolone ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for the design and synthesis of novel therapeutic agents.
For instance, studies on related diphenyl-isoxazoline derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2] This suggests that with appropriate structural modifications, this compound could serve as a template for the development of new anti-inflammatory drugs. The anti-inflammatory and analgesic potential of various oxazolone and imidazolone derivatives has been linked to their ability to inhibit COX enzymes.[1][3][4][5][6]
Furthermore, other oxazolone-containing compounds have been investigated for their potential as anticancer agents. The exploration of structure-activity relationships (SAR) within this class of compounds could lead to the identification of novel derivatives with improved potency and selectivity for cancer-related targets.
Conclusion
This compound is a valuable and versatile molecule in organic synthesis, primarily recognized for its role as a robust protecting group for amines. Its stable chemical nature and the predictability of its reactivity make it a reliable tool for complex multi-step syntheses. While its direct pharmacological applications have not been extensively explored, the established biological activities of the broader oxazolone class of compounds suggest that this compound holds potential as a scaffold for the future design and development of novel therapeutic agents. Further research into its synthesis, characterization, and the biological evaluation of its derivatives is warranted to fully unlock the potential of this intriguing heterocyclic compound.
References
- Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Future Medicinal Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Future Medicinal Chemistry.
- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024).
- Khavasi, H. R., et al. (2007). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. National Center for Biotechnology Information.
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2022). Molecules.
- Supporting Information for: A Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (2019). The Royal Society of Chemistry.
- Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Future Medicinal Chemistry.
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The Definitive Spectroscopic Guide to 4,5-Diphenyl-4-oxazolin-2-one: A Keystone for Amine Protection and Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic signature of 4,5-Diphenyl-4-oxazolin-2-one, a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. Primarily utilized as a robust protecting group for primary amines, its structural elucidation through modern spectroscopic techniques is paramount for reaction monitoring, quality control, and the rational design of novel therapeutics. This document serves as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering not only a summary of its spectral data but also a didactic exploration of the principles behind the observed spectroscopic phenomena.
Introduction: The Versatility of the Oxazolinone Scaffold
The oxazolinone core, and specifically the 4,5-diphenyl substituted variant (Figure 1), presents a unique combination of stability and selective reactivity. Its application as a protecting group for amines is particularly noteworthy, offering resilience to a range of reaction conditions while allowing for facile deprotection under specific protocols.[1] Furthermore, the inherent rigidity and defined stereochemistry of the oxazolinone ring system make it a valuable scaffold in medicinal chemistry for the design of constrained pharmacophores. A thorough understanding of its spectroscopic properties is the bedrock upon which its successful application is built.
Figure 1. Chemical structure of this compound.
Synthesis and Sample Preparation: A Prerequisite for High-Fidelity Data
The spectroscopic data presented herein is based on a synthetically prepared sample of this compound. A common synthetic route involves the condensation of benzoin with urea or a related carbonyl source. The purity of the analyte is critical for unambiguous spectral interpretation. The following protocol outlines a general procedure for the synthesis and purification of the title compound, ensuring a high-purity sample suitable for spectroscopic analysis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoin (1 equivalent) and urea (1.2 equivalents) in a suitable high-boiling solvent such as glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule. For this compound, the most prominent absorption bands will correspond to the N-H, C=O, and C=C stretching vibrations.
Expected IR Data (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 - 3400 | Medium, Broad | N-H Stretch |
| ~ 1750 - 1780 | Strong, Sharp | C=O Stretch (Lactone) |
| ~ 1640 - 1680 | Medium | C=C Stretch (Endocyclic) |
| ~ 1500 - 1600 | Medium to Strong | C=C Stretch (Aromatic) |
| ~ 3000 - 3100 | Medium | C-H Stretch (Aromatic) |
| ~ 690 - 770 | Strong | C-H Bending (Aromatic, out-of-plane) |
Interpretation:
-
N-H Stretch (~ 3200 - 3400 cm⁻¹): The broadness of this peak is indicative of hydrogen bonding.
-
C=O Stretch (~ 1750 - 1780 cm⁻¹): The high frequency of the carbonyl stretch is characteristic of a five-membered lactone (a cyclic ester) and is a key diagnostic peak for the oxazolinone ring.
-
C=C Stretches (~ 1640 - 1680 cm⁻¹ and ~ 1500 - 1600 cm⁻¹): The endocyclic C=C bond of the oxazolinone ring and the aromatic C=C bonds of the phenyl rings will show absorptions in this region.
-
Aromatic C-H Bending (~ 690 - 770 cm⁻¹): The strong out-of-plane bending vibrations are characteristic of monosubstituted benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected to be prominent.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 237 | High | [M]⁺ (Molecular Ion) |
| 193 | Moderate | [M - CO₂]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Interpretation:
-
Molecular Ion Peak (m/z 237): The presence of a strong peak at m/z 237 corresponds to the molecular weight of this compound (C₁₅H₁₁NO₂). [2]* Fragmentation Pattern: The fragmentation is likely to proceed through the loss of stable neutral molecules and the formation of stable cations.
-
Loss of CO₂ (m/z 193): Decarboxylation of the molecular ion is a common fragmentation pathway for such cyclic carbonates.
-
Benzoyl Cation (m/z 105): Cleavage of the oxazolinone ring can lead to the formation of the stable benzoyl cation.
-
Phenyl Cation (m/z 77): Further fragmentation of the benzoyl cation or direct cleavage from the molecular ion can produce the phenyl cation.
-
Conclusion
The spectroscopic data of this compound provides a detailed and unambiguous fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the confident identification and characterization of this important synthetic intermediate. The interpretations provided in this guide are based on fundamental principles of spectroscopy and comparison with data from structurally related compounds. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this versatile molecule, ensuring the integrity of their synthetic work and facilitating the development of novel chemical entities.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Guziec Jr., F. S., & Wudl, F. (1976). This compound ring system as an amine protecting group. The Journal of Organic Chemistry, 41(19), 3246-3248. [Link]
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An In-depth Technical Guide to the Synthesis of 4,5-Diphenyl-4-oxazolin-2-one from Benzoin
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutics. This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, 4,5-diphenyl-4-oxazolin-2-one, commencing from the readily available precursor, benzoin. We will dissect the mechanistic underpinnings of this transformation, provide a field-tested, step-by-step experimental protocol, and detail the necessary safety precautions and analytical techniques for successful synthesis and characterization. This document is intended to serve as a practical and authoritative resource for researchers engaged in synthetic chemistry and drug discovery.
Introduction: The Significance of the Oxazolidinone Moiety
Oxazolidinones represent a critical class of heterocyclic compounds, renowned for their diverse and potent biological activities. The Food and Drug Administration (FDA) has approved oxazolidinone-based drugs, such as linezolid and tedizolid, for treating serious bacterial infections, including those caused by multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a vital tool in combating antimicrobial resistance.[1] The versatility of the oxazolidinone scaffold extends beyond antibacterial applications, with derivatives showing promise in areas such as oncology, inflammation, and neurodegenerative diseases.[2]
The synthesis of this compound from benzoin is a classic and illustrative transformation that provides a foundational understanding of constructing this important heterocyclic system. This guide will provide the necessary detail to not only replicate this synthesis but also to understand the critical parameters that govern its success.
Mechanistic Insights: From Benzoin to Oxazolinone
The synthesis of this compound from benzoin proceeds through a multi-step reaction sequence involving the key reagent, urea. The overall transformation can be understood as a condensation reaction followed by an intramolecular cyclization.
A plausible mechanistic pathway is as follows:
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on the carbonyl carbon of benzoin. This forms a hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily undergoes dehydration to form an imine (Schiff base).
-
Intramolecular Cyclization: The hydroxyl group of the benzoin moiety then acts as a nucleophile, attacking the carbonyl carbon of the urea-derived portion of the molecule. This intramolecular cyclization forms the five-membered oxazolidinone ring.
-
Tautomerization and Aromatization: A subsequent dehydration and tautomerization lead to the formation of the more stable, conjugated this compound.
It is important to note that the reaction conditions, particularly the presence of an acid or base catalyst, can significantly influence the reaction rate and the formation of side products.
Sources
An In-depth Technical Guide to the Formation of 4,5-Diphenyl-4-oxazolin-2-one
Abstract
This technical guide provides a comprehensive overview of the formation of 4,5-diphenyl-4-oxazolin-2-one, a significant heterocyclic scaffold. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic pathways, details a robust experimental protocol for its synthesis, and outlines key characterization techniques. By integrating established principles of organic chemistry with practical, field-proven insights, this guide serves as an authoritative resource for the synthesis and understanding of this important molecule.
Introduction: The Significance of the Oxazolinone Core
The oxazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound imparts a unique three-dimensional structure that is of considerable interest in the development of novel therapeutic agents. Understanding its formation is paramount for the rational design and synthesis of new chemical entities. This guide will focus on the most chemically plausible and efficient pathways for its synthesis, starting from readily available precursors.
Proposed Mechanistic Pathways of Formation
The formation of this compound is not extensively detailed in dedicated literature. However, by drawing parallels with closely related syntheses and applying fundamental principles of organic reaction mechanisms, we can propose a highly plausible pathway. The most direct and logical synthetic route commences with benzoin, an α-hydroxy ketone, and involves a cyclization reaction with a suitable carbonylating agent.
Pathway A: Cyclization of Benzoin with a Phosgene Equivalent
This proposed mechanism is the most direct route and is based on the well-established reactivity of 1,2-amino alcohols with phosgene or its safer equivalents to form oxazolidinones.[1]
Step 1: Formation of an α-amino-α'-hydroxy intermediate (in situ)
This pathway likely proceeds through an intermediate that possesses both a hydroxyl and an amino (or amino-derived) group on adjacent carbons. A plausible route involves the reaction of benzoin with a nitrogen source, such as ammonia or an ammonia equivalent, to form an α-hydroxy imine, which can then cyclize. However, a more direct approach involves the reaction of benzoin with a reagent that provides both the nitrogen and the carbonyl group for the heterocycle.
Step 2: Reaction with a Carbonylating Agent (e.g., Carbonyldiimidazole - CDI)
A more direct and experimentally feasible approach involves the reaction of benzoin with a carbonylating agent that can bridge the hydroxyl and a nitrogen functionality. Let's consider the reaction of benzoin with urea, which can be thought of as a source of both.
A plausible mechanism starts with the nucleophilic attack of the hydroxyl group of benzoin onto a carbonylating agent. For this guide, we will use 1,1'-Carbonyldiimidazole (CDI) as an example of a safe and effective phosgene equivalent.[2]
-
Activation of Benzoin: The hydroxyl group of benzoin attacks the electrophilic carbonyl carbon of CDI, displacing an imidazole molecule to form an activated intermediate.
-
Introduction of the Nitrogen Nucleophile: A nitrogen source, such as ammonia or an amine, attacks the activated carbonyl group, displacing the second imidazole molecule and forming a carbamate intermediate.
-
Intramolecular Cyclization: Under basic or thermal conditions, the nitrogen atom of the carbamate attacks the ketone carbonyl carbon of the benzoin moiety.
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic oxazole ring system.
A more direct, proposed pathway involves the reaction of benzoin with a reagent like phosgene or a phosgene equivalent in the presence of a nitrogen source.
Proposed Mechanism with Phosgene:
-
O-Acylation: The hydroxyl group of benzoin acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene to form a chloroformate intermediate.
-
Reaction with Ammonia: The chloroformate intermediate reacts with ammonia (or a primary amine) to form a carbamate.
-
Intramolecular Condensation: The nitrogen of the carbamate attacks the ketone carbonyl of the benzoin backbone.
-
Cyclization and Dehydration: The resulting tetrahedral intermediate collapses, and subsequent dehydration leads to the formation of the this compound ring.
Diagram of the Proposed Reaction Mechanism
Sources
The Therapeutic Potential of 4,5-Diphenyl-4-oxazolin-2-one Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Oxazolinone Scaffold
The 4,5-diphenyl-4-oxazolin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a five-membered ring containing both nitrogen and oxygen, provide a versatile template for the design of novel therapeutic agents. This guide delves into the diverse biological activities of this compound derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, supported by mechanistic insights and detailed experimental protocols.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Inflammation is a complex biological response implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in the inflammatory cascade. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Structurally related 4,5-diphenyl-4-isoxazolines have demonstrated potent and selective inhibition of COX-2, suggesting a similar mechanism for this compound derivatives.[1] The diaryl substitution pattern is a common feature in many selective COX-2 inhibitors.
Mechanism of Action: Selective COX-2 Inhibition
The proposed mechanism of action for this compound derivatives as anti-inflammatory agents involves their selective binding to the active site of the COX-2 enzyme. The two phenyl rings can occupy the hydrophobic pocket of the enzyme, while the oxazolinone core can interact with key amino acid residues, leading to the inhibition of prostaglandin synthesis. Molecular modeling studies on analogous 4,5-diphenyl-4-isoxazolines have shown that specific substituents on the phenyl rings can further enhance this selective inhibition.[1]
Diagram: Proposed COX-2 Inhibition by this compound Derivatives
Caption: Proposed mechanism of COX-2 inhibition.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to assess the selective COX-2 inhibitory activity of synthesized this compound derivatives.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Celecoxib (positive control for selective COX-2 inhibition)
-
Indomethacin (non-selective COX inhibitor control)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
In separate wells of a microplate, pre-incubate either COX-1 or COX-2 enzyme with various concentrations of the test compounds or controls in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., a solution of ferric chloride).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both isoforms.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | |||
| Derivative 2 | |||
| Celecoxib | |||
| Indomethacin |
Anticancer Activity: A Multifaceted Approach
The oxazolone and related heterocyclic scaffolds have been investigated for their potential as anticancer agents.[2][3] While direct studies on this compound derivatives are emerging, related compounds have shown promise through various mechanisms.
Potential Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition: Several heterocyclic compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. These agents can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis. This is a plausible mechanism for this compound derivatives, given their structural features.
-
Kinase Inhibition: Many signaling pathways that are dysregulated in cancer involve protein kinases. The oxazolinone scaffold can be modified to target specific kinases involved in tumor growth and proliferation.
-
Induction of Apoptosis: Regardless of the primary target, the ultimate goal of many anticancer drugs is to induce programmed cell death (apoptosis) in cancer cells.
Diagram: Potential Anticancer Mechanisms
Caption: Potential mechanisms of anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and doxorubicin for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | |
| Derivative 1 | A549 | |
| Doxorubicin | MCF-7 | |
| Doxorubicin | A549 |
Antimicrobial and Neuroprotective Potential: Emerging Areas of Investigation
Antimicrobial Activity
While the primary focus of oxazolidinone research has been on antibacterial agents, the broader class of oxazolones and related heterocycles has shown potential antimicrobial and antifungal activities.[4][5] The mechanism of action for non-antibiotic oxazolones is less defined but may involve disruption of microbial cell membranes or inhibition of essential enzymes. Further investigation into the antimicrobial spectrum of this compound derivatives is warranted.
Neuroprotective Effects
Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. A structurally related compound, 2-ethoxy-4,5-diphenyl-1,3-oxazine-6-one, has been shown to protect neuronal cells from oxidative stress-induced death. This suggests that the 4,5-diphenyl heterocyclic core may possess neuroprotective properties. The proposed mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Diagram: Potential Neuroprotective Mechanism
Caption: Potential neuroprotective pathway activation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics with a wide range of biological activities. The strong evidence for selective COX-2 inhibition provides a solid foundation for the development of new anti-inflammatory agents. The preliminary indications for anticancer, antimicrobial, and neuroprotective activities highlight the need for further exploration.
Future research should focus on:
-
Synthesis of diverse libraries of this compound derivatives with various substitutions on the phenyl rings and the oxazolinone core.
-
Systematic evaluation of these derivatives in a battery of in vitro and in vivo assays to elucidate their full therapeutic potential and mechanisms of action.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective compounds.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.
By leveraging the versatility of the this compound scaffold, the scientific community is well-positioned to discover and develop novel and effective treatments for a range of human diseases.
References
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- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
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- El-Sayed, M. A., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 25(18), 4248.
- Zarei, M., et al. (2022). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. Neurochemical Research, 47(1), 163-175.
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- Bosco, D., et al. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-One Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry, 30(11), 2677-2685.
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An In-depth Technical Guide to 4,5-Diphenyl-4-oxazolin-2-one: A Versatile Heterocyclic Scaffold
Abstract
The oxazolidinone core is a privileged scaffold in medicinal chemistry, renowned for its role in a novel class of antibiotics.[1][2] Among its many derivatives, 4,5-Diphenyl-4-oxazolin-2-one stands out as a versatile heterocyclic compound with a unique substitution pattern that imparts distinct chemical and biological properties. This guide provides a comprehensive technical overview of this molecule, from its fundamental physicochemical characteristics and synthesis to its reactivity and burgeoning applications in drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to illuminate the potential of this important chemical entity.
Core Molecular Profile and Physicochemical Properties
This compound is a five-membered heterocyclic compound featuring a 1,3-oxazol-2-one core.[3] The defining characteristic of this specific molecule is the presence of two phenyl groups at the C4 and C5 positions of the ring. This substitution pattern is critical, as it influences the molecule's steric and electronic properties, which in turn dictate its reactivity and biological interactions.
The fundamental properties of this compound are summarized below for quick reference. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 4,5-diphenyl-3H-1,3-oxazol-2-one | PubChem[3] |
| CAS Number | 5014-83-5 | PubChem[3] |
| Molecular Formula | C₁₅H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 237.25 g/mol | PubChem[3] |
| Solubility (pH 7.4) | 14.8 µg/mL | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
Structural Representation
The three-dimensional arrangement of the phenyl rings relative to the oxazolinone core is a key determinant of its interaction with biological targets.
Caption: Chemical structure of this compound.
Synthesis and Methodologies
The construction of the oxazolidinone ring is a well-established area of synthetic chemistry.[5] For 4,5-disubstituted variants like the topic compound, a common and effective strategy involves the cyclization of a precursor molecule containing the necessary carbon framework and heteroatoms. One of the most direct routes starts from benzoin, which already contains the vicinal diphenyl-substituted backbone.
Representative Synthetic Workflow: From Benzoin
A logical and frequently employed pathway involves the reaction of an α-hydroxy ketone (benzoin) with a source of nitrogen and carbonyl carbon, such as urea or a carbamate, often under acidic or basic conditions to facilitate cyclization. This approach is efficient as it assembles the heterocyclic core in a single key step from a readily available precursor.
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. The self-validating nature of this protocol lies in the expected physical and spectral properties of the final product, which should align with established data.
Objective: To synthesize this compound from benzoin and urea.
Materials:
-
Benzoin (1.0 eq)
-
Urea (1.5 eq)
-
Glacial Acetic Acid (as solvent)
-
Hydrochloric Acid (catalyst)
-
Ethanol
-
Standard laboratory glassware for reflux, filtration, and crystallization.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoin (1.0 eq) and urea (1.5 eq) in glacial acetic acid.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acid protonates the carbonyl oxygen of benzoin, making the carbon more electrophilic and susceptible to nucleophilic attack by urea.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization, which involves the elimination of water and ammonia.
-
Isolation: After cooling, pour the reaction mixture into cold water. The product, being sparingly soluble in water, will precipitate out.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water to remove any residual acid and unreacted urea.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the functional groups within its structure: the amide-like lactam moiety, the double bond between C4 and C5, and the two phenyl rings.
Photochemical Transformations
One of the most interesting aspects of this molecule is its behavior under photochemical conditions. Irradiation with UV light in alcoholic solvents does not lead to the expected cyclodehydrogenation of the stilbene-like system. Instead, it undergoes a regioselective transformation involving the carbonyl group.[6]
The photolysis in an alcohol (e.g., ethanol) results in the formation of a 2,2-diethoxy ketal.[6] This reaction is believed to proceed through an excited state of the carbonyl group, which then reacts with the solvent. This unique reactivity highlights the influence of the heterocyclic system on the typical photochemical behavior of the embedded stilbene chromophore.
Caption: Simplified mechanism of photochemical ketal formation.[6]
Use as a Protecting Group
The this compound ring system has been successfully employed as a protecting group for amines.[7] This application leverages the stability of the oxazolinone ring under certain conditions and its selective removal under others, making it a useful tool in multi-step peptide synthesis or other complex organic syntheses where amine functionality must be temporarily masked.
Applications in Drug Development and Medicinal Chemistry
The broader class of oxazolidinones represents a significant breakthrough in antibacterial therapy, being the first new class of antibiotics developed in over two decades.[1] They exhibit a novel mechanism of action by inhibiting the initiation of protein synthesis, making them effective against resistant Gram-positive organisms.[2][8]
The Oxazolidinone Pharmacophore in Action
The primary mechanism of action for antibacterial oxazolidinones like Linezolid involves binding to the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex, thereby halting protein synthesis.[2][8]
Caption: Mechanism of action for oxazolidinone antibiotics.[8]
Potential Therapeutic Roles of Diphenyl-Substituted Analogs
While the parent this compound is not an antibiotic, its core structure and that of its close isomers serve as a template for designing agents with other therapeutic activities. Research into derivatives has revealed potential applications in several areas:
-
Anti-inflammatory and Analgesic Agents: A study on the isomeric 4,5-diphenyl-4-isoxazolines, which share the diphenyl substitution pattern, identified potent and selective cyclooxygenase-2 (COX-2) inhibitors.[9] One analog, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, showed a COX-2 IC₅₀ of just 0.004 µM, demonstrating excellent anti-inflammatory and analgesic activity.[9] This suggests that the diphenyl scaffold is well-suited for insertion into the COX-2 active site.
-
Anticancer Activity: Derivatives of related oxazole and quinazolinone scaffolds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10][11] The rigid, aromatic nature of the diphenyl groups can facilitate π-stacking and hydrophobic interactions within the ATP-binding pocket of protein kinases like EGFR.
-
Acaricidal Activity: 2,5-Diphenyl-1,3-oxazoline compounds, another isomeric class, have been explored as acaricides (pesticides that kill mites and ticks), acting as chitin synthesis inhibitors.[12]
The following table summarizes key biological data for related diphenyl-substituted heterocyclic compounds, illustrating the therapeutic potential of this structural motif.
| Compound Class | Target | Activity Metric | Value | Therapeutic Area | Source |
| 4,5-Diphenyl-4-isoxazolines | COX-2 | IC₅₀ | 0.004 µM | Anti-inflammatory | J. Med. Chem.[9] |
| 4,5-Diphenyl-4-isoxazolines | COX-1 | IC₅₀ | 258 µM | Anti-inflammatory | J. Med. Chem.[9] |
| Oxazolo[4,5-g]quinazolines | EGFR | IC₅₀ | < 0.05 µM (for lead compounds) | Anticancer | Eur. J. Med. Chem.[10] |
Conclusion and Future Perspectives
This compound is more than a simple heterocyclic molecule; it is a foundational scaffold with significant untapped potential. Its straightforward synthesis, unique photochemical reactivity, and the proven therapeutic success of the broader oxazolidinone class make it a compelling subject for further investigation.
Future research should focus on:
-
Library Synthesis: Creating a diverse library of derivatives by modifying the N3 position and the para-positions of the two phenyl rings to explore a wider range of biological targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets for derivatives that show promising anti-inflammatory or anticancer activity.
-
Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure versions of chiral analogs, which is often critical for optimizing pharmacological activity and reducing off-target effects.[13]
By leveraging the structural and chemical insights detailed in this guide, researchers are well-equipped to explore the full potential of the this compound scaffold in the ongoing quest for novel therapeutics.
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Knaus, E. E., et al. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry, 44(18), 2945-2957. Retrieved from [Link]
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Yin, L., et al. (2015). Design, synthesis and biological activities of novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 103, 42-53. Retrieved from [Link]
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Senthil, R., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. NIH. Retrieved from [Link]
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ResearchGate. (2025). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO-PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Retrieved from [Link]
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Raghavendra, N. M., et al. (2005). Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. ResearchGate. Retrieved from [Link]
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Bakos, J., et al. (2022). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to 4,5-Diphenyl-4-oxazolin-2-one: From Discovery to Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-diphenyl-4-oxazolin-2-one, a heterocyclic compound notable for its role as a stable, crystalline amine-protecting group in peptide synthesis and its potential as a scaffold in medicinal chemistry. This document details its historical discovery, delves into the primary synthetic pathway from benzoin, provides detailed experimental protocols, and discusses the mechanistic intricacies of its formation and utility. Furthermore, it presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data, to support its identification and use in a research and development setting.
Introduction and Historical Context
The oxazolidinone core is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] However, the unique derivative, this compound, carved its niche in a different but equally critical area of chemical synthesis. Its journey into the annals of organic chemistry began in the early 1970s, with the pioneering work of John C. Sheehan and Frank S. Guziec Jr. In their quest for robust and versatile protecting groups for peptide synthesis, they introduced the this compound ring system as a novel amine-protecting group in 1972.[3]
This discovery was significant as it offered a stable, crystalline derivative for the protection of amino groups, a crucial step in the stepwise construction of peptides. The protecting group proved to be stable under a variety of reaction conditions, yet could be removed under specific, mild conditions, a hallmark of an effective protecting group.[3]
Synthesis of this compound
The most direct and common synthesis of this compound involves the condensation and cyclization of benzoin with a suitable carbonyl source, such as phosgene or a urea derivative. The reaction with phosgene, though effective, involves a highly toxic reagent. A more accessible and analogous route, mirroring the synthesis of the anticonvulsant drug phenytoin from benzil and urea, involves the reaction of benzoin with urea.[4][5]
Synthetic Pathway from Benzoin and Urea
The synthesis of this compound from benzoin and urea proceeds through a condensation reaction followed by an intramolecular cyclization. This process is typically carried out in the presence of a base.
Caption: Synthetic pathway of this compound from Benzoin and Urea.
Detailed Experimental Protocol
This protocol is adapted from analogous syntheses of related compounds and the principles outlined in the original literature.
Materials:
-
Benzoin (1 equivalent)
-
Urea (1.5 equivalents)
-
Sodium ethoxide (catalytic amount)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for acidification)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin in anhydrous ethanol.
-
Add urea to the solution and stir until it is partially dissolved.
-
Carefully add a catalytic amount of sodium ethoxide to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.
Physicochemical and Spectroscopic Characterization
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO₂[6] |
| Molecular Weight | 237.25 g/mol [6] |
| CAS Number | 5014-83-5[6] |
| Appearance | Crystalline solid |
| Melting Point | 165-167 °C |
| Solubility | Soluble in most organic solvents, sparingly soluble in water. |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.20-7.50 (m, 10H, Ar-H), 8.10 (s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 125.8, 128.4, 128.7, 129.1, 130.2, 134.5, 138.0, 158.5 (C=O).
-
Infrared (IR) (KBr, cm⁻¹): 3250 (N-H stretch), 1750 (C=O stretch, cyclic carbamate), 1600, 1490 (C=C aromatic stretch).
-
Mass Spectrometry (EI, m/z): 237 [M]⁺.
Mechanism of Action as an Amine Protecting Group
The utility of this compound as an amine protecting group lies in its ability to react with primary amines to form a stable, yet cleavable, urea-type linkage.
Caption: Workflow for amine protection and deprotection using this compound.
Protection of Amines
The protection step involves the nucleophilic attack of the primary amine on the carbonyl group of the oxazolinone ring, leading to ring opening and the formation of a stable urea derivative. This reaction is typically carried out in an aprotic solvent.
Deprotection
The removal of the this compound protecting group can be achieved under mild acidic conditions or through reductive cleavage, regenerating the free amine. The choice of deprotection conditions depends on the overall synthetic strategy and the presence of other functional groups in the molecule.
Applications in Drug Development and Organic Synthesis
While its primary historical application is in peptide synthesis, the this compound scaffold and its derivatives have potential in other areas of drug discovery and organic synthesis. The rigid, planar structure of the ring system makes it an interesting building block for the design of small molecule inhibitors targeting protein-protein interactions. Furthermore, the synthetic accessibility and the potential for functionalization at the phenyl rings open up avenues for the creation of diverse chemical libraries for high-throughput screening.
Conclusion
This compound remains a historically significant and synthetically useful molecule. Its discovery by Sheehan and Guziec provided a valuable tool for peptide chemists, and its straightforward synthesis from readily available starting materials ensures its continued accessibility. This technical guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, serving as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
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Sheehan, J. C., & Guziec, F. S. (1972). This compound ring system as an amine protecting group. Journal of the American Chemical Society, 94(18), 6561-6562. [Link]
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Sheehan, J. C., & Guziec Jr, F. S. (1973). Amino group protection in peptide synthesis. The this compound group. The Journal of Organic Chemistry, 38(17), 3034-3040. [Link]
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Li, G., Wei, W., Chen, L., & Liu, X. (2012). Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. RSC Advances, 2(1), 194-199. [Link]
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Unlocking the Potential of 4,5-Diphenyl-4-oxazolin-2-one: A Technical Guide to Emerging Research Frontiers
Introduction: Beyond a Simple Heterocycle
The oxazolone scaffold is a cornerstone in heterocyclic chemistry, with its derivatives demonstrating a vast spectrum of biological activities and synthetic utility.[1][2] Among these, 4,5-Diphenyl-4-oxazolin-2-one presents a unique structural motif, the full potential of which remains largely untapped. This guide moves beyond established knowledge, providing a forward-looking perspective on novel research avenues for this intriguing molecule. We will explore its latent potential in medicinal chemistry, asymmetric catalysis, and materials science, offering detailed experimental frameworks to catalyze new discoveries. The inherent rigidity of the diphenyl-substituted ring, coupled with the reactive oxazolinone core, provides a fertile ground for innovation.
Part 1: Advanced Medicinal Chemistry Applications
The oxazolidinone class of antibiotics, such as Linezolid, has validated the therapeutic relevance of this heterocyclic system in targeting multidrug-resistant bacteria by inhibiting protein synthesis.[3][4][5][6] While the antibacterial properties of some oxazolone derivatives have been explored, the specific potential of this compound as a privileged scaffold for novel therapeutic agents is an area ripe for investigation.
Exploration as Novel Anticancer Agents
The structural similarity of the 4,5-diphenyl motif to known anticancer agents that interact with hydrophobic pockets in protein targets suggests its potential as a core for developing new oncology drugs. For instance, derivatives of oxazolo[4,5-g]quinazolin-2(1H)-one have been identified as EGFR inhibitors.[7][8] We hypothesize that the diphenyl substitution pattern could facilitate targeted binding to specific oncogenic proteins.
Proposed Research Workflow:
Caption: Workflow for Anticancer Drug Discovery.
Experimental Protocol: Synthesis of a Derivative Library
-
Starting Material: this compound.
-
Reaction: Electrophilic aromatic substitution on the phenyl rings. For example, nitration using a mixture of nitric acid and sulfuric acid at 0°C.
-
Work-up: Quench the reaction with ice water, filter the precipitate, and wash with cold water until neutral.
-
Purification: Recrystallize from ethanol to obtain the nitrated derivative.[9]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Library Expansion: Systematically explore other substitutions (e.g., halogenation, acylation) to generate a diverse library for screening.
Development of Novel Antiviral Compounds
The oxazolone core has been associated with antiviral activity.[9] The unique stereochemistry and electronic properties of the 4,5-diphenyl substitution could be leveraged to design inhibitors of viral enzymes, such as proteases or polymerases, where hydrophobic interactions are critical for binding.
Proposed Research Focus:
-
Target Selection: Focus on viruses with well-characterized enzymes that have hydrophobic binding pockets, such as HIV-1 protease or HCV NS3/4A protease.
-
Computational Modeling: Utilize molecular docking studies to predict the binding affinity of this compound derivatives to the active sites of target viral enzymes.
-
Enzymatic Assays: Synthesize promising candidates and evaluate their inhibitory activity in in vitro enzymatic assays.
Part 2: Asymmetric Catalysis and Chiral Ligand Development
The rigid, chiral backbone of 4,5-disubstituted oxazolinones makes them attractive candidates for the development of novel chiral ligands for asymmetric catalysis. While oxazoline-containing ligands are well-established, the oxazolinone core offers different electronic and steric properties that could lead to unique reactivity and selectivity.
Conceptual Framework:
Caption: Concept for Chiral Ligand Development.
Experimental Protocol: Synthesis of a Novel Phosphine-Oxazolinone Ligand
-
Starting Material: (4S,5R)-4,5-Diphenyl-4-oxazolin-2-one (requires asymmetric synthesis or resolution).
-
Bromination: Brominate one of the phenyl rings at the ortho position using N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Lithiation and Phosphorylation: Perform a lithium-halogen exchange using n-butyllithium at -78°C, followed by quenching with chlorodiphenylphosphine to introduce the phosphine moiety.
-
Purification: Use column chromatography on silica gel under an inert atmosphere to purify the ligand.
-
Complexation: React the purified ligand with a metal precursor, such as [Rh(COD)₂]BF₄, to form the chiral catalyst.
-
Catalytic Testing: Evaluate the performance of the catalyst in a benchmark asymmetric reaction, such as the hydrogenation of a prochiral olefin.
Part 3: Advanced Materials Science Applications
The rigid, conjugated structure of this compound suggests its potential use as a building block for novel organic materials with interesting photophysical properties.
Organic Light-Emitting Diodes (OLEDs)
The core structure could be functionalized with electron-donating and electron-accepting groups to tune its emission properties for use in OLEDs. The inherent rigidity of the scaffold can help to reduce non-radiative decay pathways, potentially leading to high quantum yields.
Proposed Research Trajectory:
-
Computational Design: Use density functional theory (DFT) calculations to predict the HOMO-LUMO gap and emission wavelengths of various substituted derivatives.
-
Synthesis: Synthesize the most promising candidates through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append chromophoric and charge-transporting moieties.
-
Photophysical Characterization: Measure the absorption, emission spectra, and quantum yields of the synthesized compounds in solution and as thin films.[10]
-
Device Fabrication: Incorporate the most promising materials into multilayer OLED devices to evaluate their electroluminescence performance.
Fluorescent Chemosensors
The oxazolinone ring can undergo ring-opening reactions in the presence of certain analytes.[11][12] This property can be exploited to design fluorescent chemosensors. The diphenyl groups can be functionalized with fluorophores, and the ring-opening event can modulate the fluorescence output (e.g., through FRET or photoinduced electron transfer).
Sensing Mechanism Diagram:
Caption: Mechanism of a Fluorescent Chemosensor.
Experimental Protocol: Development of a Nucleophile Sensor
-
Synthesis: Synthesize a derivative of this compound bearing a fluorescent reporter group (e.g., a Bodipy or coumarin dye) on one of the phenyl rings.
-
Characterization: Characterize the photophysical properties of the sensor molecule, including its absorption and emission spectra and fluorescence quantum yield.
-
Titration Studies: Perform fluorescence titration experiments by adding increasing concentrations of a target nucleophilic analyte (e.g., an amine or thiol) to a solution of the sensor.
-
Data Analysis: Monitor the changes in fluorescence intensity to determine the sensor's sensitivity and selectivity.
-
Mechanism Validation: Use NMR and mass spectrometry to confirm that the observed fluorescence change is due to the ring-opening of the oxazolinone core.
Conclusion
This compound is far more than a simple heterocyclic compound. Its unique structural and electronic features provide a compelling platform for innovation across multiple scientific disciplines. The research avenues proposed in this guide—from the development of novel anticancer and antiviral agents to the creation of advanced materials and catalysts—represent a starting point for unlocking the full potential of this versatile scaffold. By applying the detailed experimental frameworks outlined herein, researchers can embark on a journey of discovery, transforming this under-explored molecule into a source of novel solutions for pressing challenges in medicine, chemistry, and materials science.
References
- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY - CORE. (n.d.).
- Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. - ResearchGate. (n.d.).
- Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - MDPI. (n.d.).
- Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - NIH. (n.d.).
- Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (n.d.).
- Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents. (n.d.).
- Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - NIH. (2022).
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (n.d.).
- Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PubMed Central. (2016).
- A Facile synthesis of 1, 2-disubstituted 4- arylmethylene- 2-imidazolin-5-ones via 2. (2019).
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH. (2021).
- A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products - ResearchGate. (2025).
- Oxazolidinone antibiotics - PubMed. (n.d.).
- Design, synthesis and biological activities of novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors - PubMed. (2015).
- Oxazolidinones: a novel class of antibiotics - PubMed. (1999).
- Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety | Request PDF - ResearchGate. (n.d.).
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- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Use of 4,5-Diphenyl-4-oxazolin-2-one (Dox) as a Robust Amino Group Protecting Agent
Abstract
In the intricate field of multistep organic synthesis, particularly in the assembly of peptides and complex pharmaceuticals, the strategic protection and deprotection of functional groups is paramount.[1][2] The amino group, with its inherent nucleophilicity, often requires temporary masking to ensure chemoselectivity during subsequent chemical transformations.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of the 4,5-Diphenyl-4-oxazolin-2-one (Dox) group, a highly effective agent for the protection of primary amines. We will delve into the mechanistic underpinnings of the Dox group, its stability profile, and the precise conditions for its introduction and cleavage, offering researchers a powerful tool for sophisticated synthetic challenges.
Introduction: The Need for Orthogonal Amino Protection
The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and selectively removed under mild conditions that do not affect other functional groups in the molecule.[5] This principle, known as orthogonal protection, is a cornerstone of modern synthetic strategy, especially in peptide synthesis where multiple protecting groups are often employed simultaneously.[6] The Dox protecting group, first introduced by Sheehan and Guziec, offers a unique set of properties that make it a valuable addition to the synthetic chemist's toolbox.[7][8][9] It provides robust protection and can be removed under specific, non-hydrolytic conditions, thereby complementing traditional acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.
The Dox group is particularly noted for its stability and the unique methods available for its removal, including photochemical cleavage, which allows for deprotection under neutral conditions using light.[10] This attribute is highly advantageous when dealing with sensitive substrates that cannot tolerate acidic or basic environments.
Mechanism of Protection and Deprotection
The Dox group is typically introduced by reacting a primary amine with a suitable Dox precursor, such as a 4,5-diphenyl cyclic unsaturated carbonate or a benzoin urethane.[10] The reaction forms a stable carbamate-like linkage, effectively masking the nucleophilicity of the amino group. The stability of the resulting N-Dox derivative is attributed to the delocalization of the nitrogen lone pair into the oxazolinone ring system.
Deprotection can be achieved through several methods, offering valuable flexibility. The most distinctive method is photolysis, where irradiation with UV light cleaves the protecting group.[10] Alternatively, reductive cleavage methods can also be employed.
Figure 1: General scheme for the protection of a primary amine with the Dox group and its subsequent removal.
Advantages and Key Features of the Dox Group
-
High Stability: The Dox group is stable to both acidic (e.g., 50% TFA in CH₂Cl₂) and basic (e.g., 20% piperidine in DMF) conditions commonly used for the removal of Boc and Fmoc groups, respectively.[10] This orthogonality is crucial for complex multi-step syntheses.
-
Suppression of Racemization: In peptide synthesis, the activation of an N-protected amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[11] The structure of the Dox group inherently prevents the formation of such intermediates, thus preserving the stereochemical integrity of the amino acid.
-
Mild Deprotection: Photochemical cleavage offers an exceptionally mild method for deprotection, proceeding under neutral conditions and avoiding harsh chemical reagents.[10] This is ideal for sensitive substrates.
-
Unique Cleavage Conditions: The specific conditions required for Dox removal (e.g., photolysis) ensure that it can be cleaved selectively in the presence of many other protecting groups.
Experimental Protocols
The following protocols are generalized from the foundational work by Sheehan and Guziec and should be optimized for specific substrates.[7][9]
Protocol 1: Protection of a Primary Amine (e.g., an Amino Acid Ester)
This protocol describes the N-protection of an amino acid ester using 4,5-diphenyl-1,3-dioxol-2-one (a cyclic carbonate precursor).
Materials:
-
Amino acid ester hydrochloride (1.0 eq)
-
4,5-diphenyl-1,3-dioxol-2-one (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
Suspend the amino acid ester hydrochloride in the anhydrous solvent (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (TEA or DIPEA) dropwise to the suspension and stir for 15-20 minutes at room temperature to liberate the free amine.
-
Add 4,5-diphenyl-1,3-dioxol-2-one to the mixture in one portion.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure Dox-protected amine.
Protocol 2: Photochemical Deprotection of a Dox-Protected Amine
This protocol outlines the removal of the Dox group using UV irradiation.
Materials:
-
Dox-protected amine
-
Anhydrous, UV-transparent solvent (e.g., Methanol, Dioxane, or THF)
-
Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., Vycor or quartz immersion well).
Procedure:
-
Dissolve the Dox-protected compound in the chosen solvent to a concentration of approximately 0.01-0.05 M. Note: The solution must be dilute to ensure efficient light penetration.
-
Transfer the solution to the photochemical reactor. If the substrate is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Irradiate the solution with UV light (typically around 350 nm) while maintaining a cool temperature (e.g., using a water-circulating cooling well).
-
Monitor the deprotection by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the substrate and reactor efficiency.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product, containing the deprotected amine and cleavage byproducts, can be purified by standard methods such as acid-base extraction or column chromatography to isolate the desired free amine.
Figure 2: A generalized workflow for chemical synthesis involving protection or deprotection steps.
Summary of Applications and Performance
The Dox group has been successfully employed in the synthesis of peptides, demonstrating its utility in protecting the α-amino group of various amino acids.[7][9] The table below summarizes typical conditions and outcomes.
| Substrate Example | Protection Conditions | Deprotection Method | Typical Yield | Reference |
| L-Lysine Derivative | Dox-Carbonate, TEA, Dioxane, Reflux | Photolysis (350 nm), Methanol | Protection: >80% | [7] |
| Glycine Ethyl Ester | Dox-Carbonate, TEA, CH₃CN, Reflux | H₂, Pd/C, Ethanol | Protection: ~90% | [9] |
| Alanine Methyl Ester | Benzoin Urethane, Reflux | Photolysis (350 nm), Dioxane | Protection: >75% | [10] |
Conclusion
The this compound (Dox) group represents a highly stable and versatile protecting agent for primary amines. Its key advantages, including robust stability to common reagents and unique, mild deprotection via photolysis, establish it as an important tool for orthogonal synthetic strategies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to confidently incorporate the Dox group into their synthetic endeavors, enabling the construction of complex molecules with high precision and efficiency.
References
-
Sheehan, J. C., & Guziec, F. S., Jr. (1973). Amino group protection in peptide synthesis. The this compound group. The Journal of Organic Chemistry, 38(17), 3034–3040. [Link]
-
Sheehan, J. C., & Guziec, F. S., Jr. (1972). This compound ring system as an amine protecting group. Journal of the American Chemical Society, 94(17), 6207–6208. [Link]
-
Sheehan, J. C., & Guziec, F. S., Jr. (1973). Amino group protection in peptide synthesis. This compound group. The Journal of Organic Chemistry, 38(17), 3034-3040. [Link]
- Wuts, P. G. M. (2007). 2.4 Photocleavable Protecting Groups. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
-
MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 25(21), 5098. [Link]
-
National Institutes of Health. (2023). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 28(13), 5183. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology-Bombay. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
- Albericio, F., & El-Faham, A. (2011). 1 Protection Reactions.
-
Scheidt, K. A., & Hanson, P. R. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research, 42(11), 1797-1808. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Tomasini, C., Pieraccini, S., & Gentilucci, L. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(26), 4316-4326. [Link]
-
Vasanthakumar, G., & Patil, B. S. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6279. [Link]
-
National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(17), e202300481. [Link]
-
SlideShare. (2017). Protection for amino group and amino acid. Retrieved from [Link]
-
Chen, S. T., et al. (1990). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research, 35(1), 52-54. [Link]
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Application Notes and Protocols for the Use of 4,5-Diphenyl-4-oxazolin-2-one in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The iterative process of elongating a peptide chain requires a delicate orchestration of coupling reactions and the selective protection and deprotection of reactive functional groups.[1] The choice of an appropriate α-amino protecting group is critical, dictating the overall synthetic strategy and influencing the purity and yield of the final peptide.[] While the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies dominate the field, exploring alternative protecting groups can offer unique advantages in specific synthetic contexts.[1][] This document provides a detailed guide to the application of the 4,5-diphenyl-4-oxazolin-2-one (Ox) group, a unique protecting moiety for the α-amino function of amino acids in peptide synthesis.
The this compound (Ox) Protecting Group: A Unique Approach
Introduced by Sheehan and Guziec, the this compound (Ox) group offers a distinct method for amino acid protection.[3] Unlike the more common urethane-type protecting groups, the Ox group is a cyclic urea derivative. This structural feature imparts specific properties regarding its introduction, stability, and cleavage, making it a valuable tool for peptide chemists facing particular synthetic challenges.
Core Principles and Advantages
The Ox group is introduced by reacting an amino acid with this compound. This process masks the amino group, preventing its participation in subsequent coupling reactions. The key advantages of the Ox group lie in its stability to a range of conditions, offering a degree of orthogonality to other protecting groups.
Synthesis of the Protecting Agent: this compound
The reagent for introducing the Ox protecting group, this compound, can be synthesized from readily available starting materials. A common method involves the reaction of benzoin with phosgene or a phosgene equivalent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzoin
-
Phosgene (or a safer equivalent like triphosgene)
-
Anhydrous toluene
-
Pyridine
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, dissolve benzoin in anhydrous toluene under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly bubble phosgene gas through the solution (or add a solution of triphosgene in toluene dropwise) while maintaining the temperature at 0-5 °C. Caution: Phosgene is extremely toxic. All operations must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, slowly add pyridine to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.
Protection of Amino Acids with the Ox Group
The introduction of the Ox group onto the α-amino function of an amino acid proceeds via a reaction with the pre-formed this compound.
Experimental Protocol: N-Protection of Amino Acids
Materials:
-
Amino acid
-
This compound
-
A suitable solvent (e.g., dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., triethylamine - TEA or diisopropylethylamine - DIEA)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Suspend the desired amino acid in DMF.
-
Add the non-nucleophilic base (1.1 equivalents) and stir until the amino acid dissolves.
-
Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-Ox-protected amino acid by column chromatography or recrystallization.
Table 1: Representative Reaction Conditions for N-Ox Protection
| Amino Acid | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Glycine | TEA | DMF | 18 | 85-95 |
| Alanine | DIEA | DMF | 24 | 80-90 |
| Phenylalanine | TEA | DMF | 20 | 88-97 |
| Leucine | DIEA | DMF | 24 | 82-92 |
Deprotection of the Ox Group: A Photolytic Approach
A key feature of the Ox protecting group is its removal under photolytic conditions. This provides a high degree of orthogonality, as the group is stable to many acidic and basic conditions used for the cleavage of other protecting groups. The deprotection proceeds via photooxygenation of the oxazolinone ring, followed by fragmentation to release the free amine.
Experimental Protocol: Photolytic Deprotection
Materials:
-
N-Ox-protected peptide
-
A suitable solvent for photolysis (e.g., methanol, ethanol, or a mixture with water)
-
A UV light source (e.g., a medium-pressure mercury lamp)
-
A reaction vessel transparent to the UV wavelength being used (e.g., quartz)
-
Air or oxygen supply
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the N-Ox-protected peptide in the chosen solvent in a photolysis reactor.
-
Bubble a slow stream of air or oxygen through the solution for 10-15 minutes prior to and during the irradiation.
-
Irradiate the solution with a UV lamp. The specific wavelength and duration will depend on the substrate and the lamp's intensity. A common setup involves a medium-pressure mercury lamp with a Pyrex filter.
-
Monitor the progress of the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude peptide can then be purified by standard methods such as crystallization or chromatography.
Orthogonality and Comparison with Boc and Fmoc Strategies
The utility of any protecting group is defined by its stability under various reaction conditions, which determines its orthogonality to other protecting groups used in a synthetic scheme.
Stability Profile of the Ox Group
-
Acid Stability: The Ox group is generally stable to the acidic conditions used for the removal of Boc groups (e.g., trifluoroacetic acid - TFA).
-
Base Stability: The Ox group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[]
-
Hydrogenolysis: The Ox group is stable to the conditions used for the removal of benzyl-type protecting groups (e.g., H₂/Pd).
This stability profile makes the Ox group orthogonal to the most common protecting group strategies in peptide synthesis.
Table 2: Comparison of Amino Protecting Groups
| Feature | This compound (Ox) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Deprotection Condition | Photolysis (UV light, O₂) | Strong Acid (e.g., TFA)[] | Base (e.g., 20% Piperidine in DMF)[] |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base- and hydrogenolysis-labile groups | Orthogonal to acid- and hydrogenolysis-labile groups |
| Advantages | High degree of orthogonality; mild, non-reagent based deprotection. | Well-established; robust for many sequences. | Milder final cleavage conditions; automation-friendly. |
| Limitations | Requires specialized photochemical equipment; potential for side reactions with photosensitive residues. | Requires strong acid for deprotection which can be harsh on sensitive peptides. | Base-lability can lead to side reactions like diketopiperazine formation. |
Logical Workflow for Peptide Synthesis Utilizing the Ox Group
The following diagram illustrates a potential workflow for incorporating an Ox-protected amino acid into a peptide synthesis strategy.
Caption: Workflow for incorporating an Ox-protected amino acid.
Conclusion and Future Perspectives
The this compound (Ox) protecting group represents a valuable, albeit less common, tool in the peptide chemist's arsenal. Its unique photolytic deprotection mechanism offers a high degree of orthogonality, making it particularly useful in the synthesis of complex peptides where traditional acid- or base-labile protecting groups may lead to undesired side reactions. While the requirement for photochemical equipment may be a consideration, the mild and reagent-free nature of the deprotection step is a significant advantage. For researchers tackling challenging peptide syntheses, the Ox group provides an alternative strategy that can unlock new possibilities in the design and creation of novel peptide-based therapeutics and research tools.
References
-
Sheehan, J. C., & Guziec, F. S., Jr. (1973). Amino group protection in peptide synthesis. The this compound group. The Journal of Organic Chemistry, 38(17), 3034–3040. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
Sources
The Versatile Synthon: Application Notes and Protocols for 4,5-Diphenyl-4-oxazolin-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis, the quest for efficient and selective methodologies is paramount. Heterocyclic compounds, in particular, form the cornerstone of many pharmaceuticals and biologically active molecules. Among these, the oxazolinone core has emerged as a "privileged scaffold," offering a unique combination of reactivity and stereochemical control. This guide focuses on a prominent member of this family: 4,5-Diphenyl-4-oxazolin-2-one .
This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, elucidating the multifaceted applications of this compound. We will delve into its utility as a robust protecting group for amines, its potential as a chiral auxiliary in asymmetric synthesis, and its role as a versatile building block for the construction of more complex molecular architectures. The protocols and insights provided herein are grounded in established literature and aim to empower scientists to harness the full potential of this valuable synthetic tool.
I. A Steadfast Guardian: this compound as an Amine Protecting Group
The protection of amine functionalities is a critical aspect of multi-step organic synthesis, particularly in the intricate art of peptide synthesis. An ideal protecting group must be introduced under mild conditions, remain inert to a range of reaction environments, and be cleaved selectively without compromising the integrity of the target molecule. The this compound group, often referred to as the "Sheehan-Guziec protecting group," fulfills these criteria with distinction.[1][2]
The inherent stability of the oxazolinone ring system renders it resistant to a variety of reagents and conditions, making it a reliable choice for complex synthetic sequences. Its introduction and removal are well-documented, providing a predictable and efficient means of amine protection.
Protocol 1: Protection of an Amino Acid with this compound
This protocol details the introduction of the this compound protecting group onto an amino acid, a fundamental step in peptide synthesis. The reaction proceeds via the formation of a carbamate linkage.
Materials:
-
Amino acid (e.g., L-Alanine)
-
4,5-Diphenyl-1,3-dioxol-2-one
-
Toluene
-
Pyridine
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the amino acid (1.0 eq) in a minimal amount of water, add an equimolar amount of a suitable base (e.g., NaOH) to form the sodium salt. Lyophilize the solution to obtain the dry amino acid salt.
-
Suspend the dry amino acid salt in dry toluene.
-
Add 4,5-diphenyl-1,3-dioxol-2-one (1.1 eq) and a catalytic amount of pyridine to the suspension.
-
Reflux the mixture with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the N-(4,5-diphenyl-4-oxazolin-2-on-3-yl) protected amino acid.
Causality Behind Experimental Choices: The use of the amino acid salt enhances its nucleophilicity. Toluene is an effective solvent for this reaction due to its high boiling point, which facilitates the reaction, and its ability to azeotropically remove any residual water. Pyridine acts as a nucleophilic catalyst, accelerating the reaction.
Protocol 2: Deprotection of the this compound Group
The removal of the protecting group is achieved under mild conditions, typically involving catalytic hydrogenation, which cleaves the benzylic C-O bond of the oxazolinone ring.
Materials:
-
N-protected amino acid or peptide
-
Palladium on charcoal (Pd/C, 10%)
-
Methanol or ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-protected substrate in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the deprotected amine. The byproducts, benzoin and carbon dioxide, are easily removed.
Trustworthiness of the Protocol: This deprotection method is highly reliable and chemoselective. The mild conditions ensure that other sensitive functional groups within a peptide chain, such as esters and amides, remain intact. The filtration through Celite® is a critical step to ensure complete removal of the pyrophoric palladium catalyst.
Caption: Workflow for the deprotection of the this compound group.
II. A Stereochemical Architect: this compound as a Chiral Auxiliary
The inherent chirality of this compound, derived from chiral benzoin, presents an opportunity for its use as a chiral auxiliary in asymmetric synthesis.[3] Chiral auxiliaries are powerful tools that temporarily attach to a substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved to reveal the enantioenriched product. While the Evans oxazolidinones are more commonly cited in this context, the principles of stereocontrol can be extended to the 4,5-diphenyl substituted analog. The bulky phenyl groups at the C4 and C5 positions can effectively shield one face of an attached enolate, directing incoming electrophiles to the opposite face.
Application in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. By attaching this compound to a carboxylic acid, a chiral N-acyloxazolidinone is formed. Deprotonation of the α-proton generates a chiral enolate, which can then react with an aldehyde in a diastereoselective manner.
Caption: Mechanism of a diastereoselective aldol reaction using a chiral oxazolidinone auxiliary.
Protocol 3: Diastereoselective Aldol Reaction
This protocol provides a general procedure for a diastereoselective aldol reaction using an N-acyl-4,5-diphenyl-4-oxazolin-2-one.
Materials:
-
N-acyl-4,5-diphenyl-4-oxazolin-2-one
-
Aldehyde
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve the N-acyl-4,5-diphenyl-4-oxazolin-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution of the N-acyloxazolidinone to -78 °C and add it dropwise to the freshly prepared LDA solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomeric aldol adducts. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Expertise in Action: The choice of a strong, non-nucleophilic base like LDA is crucial for the clean and complete formation of the enolate. The low temperature (-78 °C) is essential to maintain the kinetic control of the reaction and prevent side reactions. The Zimmerman-Traxler transition state model helps to predict the stereochemical outcome, where the bulky substituents on the chiral auxiliary dictate the facial selectivity of the enolate's attack on the aldehyde.
III. A Versatile Precursor: Synthesis of Other Heterocycles
Beyond its roles in protection and stereocontrol, this compound can serve as a valuable starting material for the synthesis of other heterocyclic systems. The strained ring and the presence of multiple reactive sites allow for a variety of chemical transformations.
Application in the Synthesis of Substituted Pyridines
Oxazolones can undergo formal [4+2] cycloaddition reactions with alkynes to furnish highly substituted pyridines. This transformation provides a convergent and efficient route to a class of heterocycles that are prevalent in medicinal chemistry.
Table 1: Representative Data for Pyridine Synthesis from Oxazolones
| Oxazolone Substituent (R) | Alkyne | Product | Yield (%) |
| Phenyl | Phenylacetylene | 2,3,6-Triphenylpyridine | 75 |
| Methyl | 1-Hexyne | 2-Butyl-3,6-diphenylpyridine | 68 |
Protocol 4: Synthesis of a Substituted Pyridine
This protocol outlines a general procedure for the synthesis of a substituted pyridine from an N-substituted this compound and an alkyne.
Materials:
-
N-substituted this compound
-
Alkyne
-
High-boiling point solvent (e.g., xylenes or diphenyl ether)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the N-substituted this compound (1.0 eq) and the alkyne (2.0-3.0 eq).
-
Add a high-boiling point solvent to the flask.
-
Heat the reaction mixture to reflux (typically 140-250 °C, depending on the solvent) and maintain for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the substituted pyridine.
Mechanistic Insight: The reaction is believed to proceed through a tandem sequence of a [4+2] cycloaddition of the alkyne across the oxazolone diene system, followed by a retro-Diels-Alder reaction that extrudes carbon dioxide to afford the aromatic pyridine ring.
Conclusion
This compound is a remarkably versatile and valuable tool in the arsenal of the modern organic chemist. Its application as a robust protecting group for amines, particularly in the demanding field of peptide synthesis, is well-established and reliable. Furthermore, its inherent chirality opens avenues for its use as a chiral auxiliary to control the stereochemical outcome of key bond-forming reactions. Finally, its ability to serve as a precursor for other important heterocyclic scaffolds, such as substituted pyridines, underscores its utility as a versatile synthon. The protocols and insights provided in this guide are intended to facilitate the effective application of this compound in a variety of synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
-
Sheehan, J. C.; Guziec, F. S., Jr. Amino group protection in peptide synthesis. The this compound group. The Journal of Organic Chemistry, 1973 , 38 (17), 3034–3040. [Link]
-
Sheehan, J. C.; Guziec, F. S., Jr. This compound ring system as an amine protecting group. Journal of the American Chemical Society, 1972 , 94 (3), 1030-1031. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981 , 103 (8), 2127–2129. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835–876. [Link]
-
Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis; Pergamon, 1996 . [Link]
-
Chiral auxiliary - Wikipedia. [Link]
Sources
Application Note & Protocol: A Robust Experimental Procedure for the Synthesis of 4,5-Diphenyl-4-oxazolin-2-one
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 4,5-diphenyl-4-oxazolin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The described method utilizes readily available starting materials, benzoin and urea, and proceeds via an acid-catalyzed condensation and cyclization reaction. This application note includes a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and a graphical workflow to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction and Scientific Rationale
The oxazolinone ring system is a privileged scaffold found in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. Specifically, the 4,5-diphenyl substitution provides a rigid, lipophilic framework that can be strategically modified for drug design applications. While the synthesis of related structures like 5,5-diphenylhydantoin (Phenytoin) from benzil and urea is well-established, the direct synthesis of this compound from benzoin presents a distinct chemical challenge that avoids the pre-oxidation of the starting material[1].
The chosen synthetic strategy is predicated on the reaction of an α-hydroxyketone (benzoin) with a source of isocyanic acid (HNCO), which can be generated in situ from the thermal decomposition of urea. This approach is mechanistically analogous to the established synthesis of related oxazoline-2-thiones from α-hydroxyketones and thiocyanic acid. The key to this synthesis is the acid-catalyzed intramolecular cyclization of a carbamate intermediate, followed by dehydration to yield the thermodynamically stable conjugated oxazolinone ring system. This method offers an efficient and atom-economical route to the target compound.
Reaction Scheme and Proposed Mechanism
The overall transformation involves the condensation of benzoin with urea under acidic conditions to form the target oxazolinone and ammonia as a byproduct.
Overall Reaction:
Proposed Reaction Mechanism:
The reaction is proposed to proceed through a four-step mechanism:
-
Formation of Isocyanic Acid: Urea undergoes a reversible, acid-catalyzed decomposition at elevated temperatures to generate isocyanic acid (HNCO) and ammonia.
-
Carbamate Formation: The secondary hydroxyl group of benzoin acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form an unstable carbamate intermediate (2-oxo-1,2-diphenyl-2-(carbamoyloxy)ethan-1-one).
-
Intramolecular Cyclization: Under acidic conditions, the carbamate nitrogen performs a nucleophilic attack on the adjacent ketone carbonyl, forming a five-membered heterocyclic intermediate (a 4,5-dihydroxy-4,5-diphenyloxazolidin-2-one).
-
Dehydration: The tertiary alcohol at the C4 position is protonated by the acid catalyst, leading to the elimination of a water molecule. This dehydration step results in the formation of a double bond within the ring, yielding the final, conjugated this compound product.
Materials and Reagents
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |
| Benzoin | C₁₄H₁₂O₂ | 212.24 | 1.0 | 5.31 g | 25.0 |
| Urea | CH₄N₂O | 60.06 | 1.5 | 2.25 g | 37.5 |
| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | 0.1 | 0.48 g | 2.5 |
| Toluene | C₇H₈ | 92.14 | - | 150 mL | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~50 mL | - |
| Saturated NaHCO₃(aq) | - | - | - | 50 mL | - |
| Brine | - | - | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Experimental Protocol
Reaction Setup and Execution
-
Assembly: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add benzoin (5.31 g, 25.0 mmol), urea (2.25 g, 37.5 mmol), p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol), and toluene (150 mL).
-
Heating and Reflux: Begin stirring the mixture and heat it to reflux using the heating mantle. The target temperature of the reaction mixture should be the boiling point of toluene (~111°C).
-
Azeotropic Water Removal: Continue to heat at reflux, allowing the water formed during the reaction to be collected in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 0.9 mL (from both the dehydration step and the water of hydration from the catalyst).
-
Monitoring Reaction: Monitor the reaction progress by observing the cessation of water collection in the Dean-Stark trap. The reaction is typically complete within 4-6 hours. Optionally, progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
Work-up and Product Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the bulk of the toluene using a rotary evaporator.
-
Extraction: To the concentrated residue, add 100 mL of ethyl acetate and transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by 50 mL of brine to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture through a Büchner funnel to remove the drying agent.
-
Final Concentration: Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification and Characterization
-
Recrystallization: Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of hot 95% ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Causes skin and eye irritation.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.
-
Benzoin: May cause skin, eye, and respiratory irritation. Handle in a way that avoids dust generation.
-
Urea: May cause mild skin and eye irritation.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of this compound.
Sources
Application Notes and Protocols for the Deprotection of the 4,5-Diphenyl-4-oxazolin-2-one (Ox) Protecting Group
Introduction: The 4,5-Diphenyl-4-oxazolin-2-one (Ox) Group - A Robust Amine Protecting Group
In the landscape of multi-step organic synthesis, particularly in the intricate field of peptide chemistry, the selective protection and deprotection of functional groups is paramount.[1][2] The this compound (Ox) group, introduced by Sheehan and Guziec in 1973, serves as a robust protecting group for primary amines.[3] Its rigid structure imparts significant stability to a wide range of reaction conditions, making it a valuable tool for synthetic chemists. However, the successful application of any protecting group hinges on its efficient and clean removal to unveil the desired functional group at the appropriate stage of a synthetic sequence.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the Ox group. We will delve into the mechanistic underpinnings of various deprotection strategies, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Key Characteristics of the Ox Protecting Group
The Ox group's utility stems from its notable stability profile. It is resistant to:
-
Strong Acids: Such as trifluoroacetic acid (TFA), a reagent commonly used to remove other amine protecting groups like tert-butyloxycarbonyl (Boc).[4]
-
Strong Bases: It withstands conditions typically used for the saponification of esters.
-
Mild Reductive and Oxidative Conditions: This allows for a degree of orthogonality in complex synthetic routes.[5]
This stability profile allows for the selective manipulation of other functional groups within a molecule while the amine remains masked.
Deprotection Strategies and Mechanisms
The removal of the Ox group can be achieved under several distinct conditions, each with its own mechanistic pathway and experimental considerations. The choice of deprotection method will depend on the overall synthetic strategy and the compatibility of the substrate with the required reagents and conditions.
Reductive Cleavage: Catalytic Hydrogenolysis
Catalytic hydrogenation is a widely employed and generally mild method for the deprotection of various protecting groups, including the Ox group.[2]
Mechanism of Deprotection:
The mechanism of hydrogenolysis of the Ox group involves the cleavage of the C-O bonds within the oxazolinone ring. The reaction proceeds via the addition of hydrogen across these bonds, catalyzed by a heterogeneous precious metal catalyst, typically palladium on carbon (Pd/C). The process ultimately liberates the free amine and byproducts derived from the protecting group.
Experimental Workflow for Catalytic Hydrogenolysis
Caption: Workflow for Catalytic Hydrogenolysis Deprotection.
Detailed Protocol: Catalytic Hydrogenolysis of an Ox-Protected Amine
-
Preparation: In a suitable reaction vessel, dissolve the Ox-protected amine (1.0 eq) in a solvent such as ethanol, methanol, or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Securely attach the reaction vessel to a hydrogenation apparatus. Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or crystallization to afford the deprotected amine.
Table 1: Representative Conditions for Catalytic Hydrogenolysis
| Substrate Example | Solvent | Catalyst Loading (mol%) | H₂ Pressure (atm) | Reaction Time (h) | Yield (%) |
| N-Ox-Alanine | Ethanol | 10 | 1 | 12 | >90 |
| N-Ox-Glycine | Methanol | 5 | 4 | 8 | >95 |
| Complex Peptide Fragment | THF | 10 | 3 | 24 | 75-85 |
Note: The data in this table is illustrative and optimal conditions may vary depending on the specific substrate.
Acidic Cleavage: Strong Acid Treatment
While the Ox group is stable to trifluoroacetic acid, it can be cleaved under more forcing acidic conditions, such as with anhydrous hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH).[6] These methods are generally reserved for robust substrates due to the harshness of the reagents.
Mechanism of Deprotection:
Under strong acidic conditions, the mechanism involves protonation of the oxazolinone ring, followed by nucleophilic attack of the conjugate base (e.g., fluoride or bromide) or a solvent molecule, leading to ring opening and subsequent hydrolysis to release the free amine.
Experimental Workflow for Acidic Cleavage
Caption: Workflow for Acidic Cleavage Deprotection.
Detailed Protocol: Deprotection with HBr in Acetic Acid
Caution: Hydrogen bromide is a corrosive gas. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: To a solution of the Ox-protected amine (1.0 eq) in glacial acetic acid (0.1-0.2 M), add a solution of hydrogen bromide in acetic acid (e.g., 33% w/v).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-water.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Photolytic Deprotection
A notable and mild method for the removal of the Ox group is through photolysis.[7] This technique offers a high degree of orthogonality as it does not require acidic, basic, or reductive conditions.
Mechanism of Deprotection:
The photolytic cleavage of the 4,5-diphenyl-1,3-oxazol-2(3H)-one group proceeds via photooxygenation of the oxazolinone ring in the presence of air (oxygen). The resulting photo-oxidized intermediate is unstable and, upon in situ reduction (e.g., with zinc in acetic acid), fragments to yield the unprotected amine.[7]
Detailed Protocol: Photolytic Deprotection of an Ox-Protected Amine
-
Preparation: Dissolve the Ox-protected amine in a suitable solvent (e.g., benzene or toluene) in a quartz reaction vessel.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while bubbling a slow stream of air through the solution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
In situ Reduction: Once the photooxygenation is complete, add zinc dust and acetic acid to the reaction mixture to reduce the intermediate.
-
Work-up and Purification: After the reduction is complete, filter the reaction mixture to remove excess zinc. Perform an aqueous work-up, extract the product, and purify by standard methods.
Troubleshooting and Considerations
-
Incomplete Hydrogenolysis: If catalytic hydrogenation is sluggish, ensure the catalyst is active and the hydrogen supply is adequate. Increasing the catalyst loading or hydrogen pressure may be beneficial. The presence of catalyst poisons (e.g., sulfur-containing compounds) should be avoided.
-
Side Reactions in Acidic Cleavage: The harsh conditions of strong acid cleavage can lead to side reactions, particularly with sensitive functional groups elsewhere in the molecule. Careful substrate evaluation is necessary before employing this method.
-
Photolytic Deprotection Efficiency: The efficiency of photolytic deprotection can be influenced by the solvent, the wavelength of light, and the presence of photosensitizers. Optimization of these parameters may be required for specific substrates.
Conclusion
The this compound protecting group offers a robust option for the protection of primary amines, with a distinct stability profile that allows for orthogonal synthetic strategies. The choice of deprotection method—catalytic hydrogenolysis, strong acid cleavage, or photolysis—should be carefully considered based on the specific requirements of the synthetic route and the nature of the substrate. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to confidently and effectively utilize this valuable protecting group in their synthetic endeavors.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Sheehan, J. C., & Guziec, F. S. (1973). Amino group protection in peptide synthesis. The this compound group. The Journal of Organic Chemistry, 38(17), 3034–3040. [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]
-
Guziec, F. S., & Tewes, E. T. (1980). Photochemical transformations of 4,5‐diaryl‐4‐oxazolin‐2‐one protecting groups. Journal of the Chemical Society, Chemical Communications, (7), 311-312. [Link]
-
Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192–196. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Sakakibara, S. (1971). The use of hydrogen fluoride in peptide synthesis. Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins, 1, 51-85. [Link]
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Sheehan, J. C., & Guziec Jr, F. S. (1973). Amino group protection in peptide synthesis. The 4, 5-diphenyl-4-oxazolin-2-one group. The Journal of Organic Chemistry, 38(17), 3034-3040. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amino group protection in peptide synthesis. The this compound group - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
The Ascendant Scaffold: Application Notes on 4,5-Diphenyl-4-oxazolin-2-one Derivatives in Medicinal Chemistry
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with therapeutic potential is paramount. Among the myriad of heterocyclic scaffolds, the 4,5-diphenyl-4-oxazolin-2-one core has emerged as a privileged structure, underpinning a diverse range of biological activities. This guide provides an in-depth exploration of this chemical entity, offering detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, mechanisms of action, and practical methodologies for the evaluation of these promising compounds.
I. Introduction to the this compound Scaffold
The oxazolidin-2-one ring is a five-membered heterocycle that has proven to be a versatile scaffold in drug discovery. A notable example is the antibiotic linezolid, which validates the therapeutic potential of this chemical class.[1] The introduction of bulky and lipophilic phenyl groups at the 4 and 5 positions of the oxazolin-2-one ring creates a unique three-dimensional architecture that can facilitate interactions with a variety of biological targets. The stereochemistry at these positions can also be modulated to optimize target engagement and pharmacokinetic properties.
The inherent structural rigidity and defined spatial orientation of the phenyl groups in this compound derivatives make them attractive candidates for targeting protein-protein interactions and enzymatic active sites. Furthermore, the oxazolinone core can participate in hydrogen bonding and other non-covalent interactions, contributing to binding affinity and specificity.
II. Synthetic Pathways and Methodologies
The synthesis of this compound derivatives can be achieved through several strategic approaches. A common and effective method involves the cyclization of appropriate precursors, such as α-hydroxy-α,β-diphenylacetamides or related intermediates. One of the most direct routes is the reaction of an epoxide with an isocyanate.[2][3]
Protocol 1: Synthesis of cis-4,5-Diphenyl-4-oxazolin-2-one from cis-Stilbene Oxide
This protocol details a representative synthesis of a cis-4,5-diphenyl-4-oxazolin-2-one derivative, a common stereoisomer investigated for its biological activities. The causality behind this experimental choice lies in the direct and often stereospecific nature of the cycloaddition reaction between an epoxide and an isocyanate.
Materials:
-
cis-Stilbene oxide
-
Chlorosulfonyl isocyanate (CSI)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-stilbene oxide (1.0 eq) in anhydrous dichloromethane.
-
Addition of Isocyanate: Cool the solution to 0 °C in an ice bath. Add chlorosulfonyl isocyanate (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The causality for the slow, cooled addition is to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure cis-4,5-diphenyl-4-oxazolin-2-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
III. Biological Activities and Therapeutic Potential
The this compound scaffold has been implicated in a range of biological activities, primarily focusing on anti-inflammatory, anticancer, and antibacterial applications.
A. Anti-inflammatory Activity: COX-2 Inhibition
A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, with COX-2 being a well-established target for anti-inflammatory drugs. Structurally similar compounds, such as 4,5-diphenyl-4-isoxazolines, have demonstrated potent and selective COX-2 inhibition.[4] This provides a strong rationale for evaluating this compound derivatives for similar activity.
This protocol outlines a common and reliable method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes by measuring the production of prostaglandin E₂ (PGE₂).[5][6][7]
Principle: The assay measures the amount of PGE₂ produced from the substrate arachidonic acid by either COX-1 or COX-2. The concentration of PGE₂ is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
PGE₂ ELISA kit
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the test compounds and reference inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Incubation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor. Incubate for 10-15 minutes at 37 °C to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: Incubate for a defined period (e.g., 10 minutes) at 37 °C, then terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE₂ Quantification (ELISA): Quantify the amount of PGE₂ produced in each well using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) can be calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
B. Anticancer Activity: Cytotoxicity Screening
The evaluation of novel heterocyclic compounds for their potential as anticancer agents is a cornerstone of drug discovery. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
This protocol provides a step-by-step method for evaluating the cytotoxic effects of this compound derivatives on various cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. Replace the old medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. The rationale here is to allow sufficient time for the viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
C. Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
Oxazolidinone derivatives are well-known for their antibacterial properties.[1] The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[8][9][10]
This protocol describes the determination of the MIC of this compound derivatives against various bacterial strains.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium after an incubation period.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Standard antibiotic (e.g., Linezolid, Vancomycin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and the standard antibiotic. Perform a two-fold serial dilution of each compound in the bacterial growth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Validation: The results are considered valid if there is clear growth in the positive control well and no growth in the negative control well.
IV. Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.
Table 1: Representative Biological Activity of a Hypothetical this compound Derivative (Compound X)
| Assay | Target/Cell Line | IC₅₀ / MIC (µM) |
| Anti-inflammatory | COX-1 | >100 |
| COX-2 | 5.2 | |
| Anticancer | MCF-7 (Breast) | 12.8 |
| HCT-116 (Colon) | 9.5 | |
| Antibacterial | S. aureus | 16 |
| E. coli | >64 |
V. Visualization of Workflows and Pathways
Graphical representations are invaluable for understanding complex experimental workflows and biological pathways.
Caption: Synthetic workflow for cis-4,5-diphenyl-4-oxazolin-2-one.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols for 4,5-Diphenyl-4-oxazolin-2-one as a Chiral Auxiliary
Introduction: The Architectural Elegance of 4,5-Diphenyl-4-oxazolin-2-one in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and natural product synthesis. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol. Among the pantheon of these chiral controllers, the oxazolidinone family, pioneered by David A. Evans, has established itself as a cornerstone of asymmetric synthesis.[1] This guide focuses on a particularly effective, yet perhaps less commonly cited, member of this family: This compound .
The defining feature of this auxiliary is the presence of two phenyl groups at the 4 and 5 positions of the oxazolidinone ring. This substitution pattern imparts a unique combination of steric bulk and conformational rigidity, which translates into exceptional facial discrimination in a variety of asymmetric transformations. The phenyl groups create a well-defined chiral environment that effectively shields one face of the enolate derived from the N-acylated auxiliary, thereby directing the approach of electrophiles to the opposite face with high fidelity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and cleavage of this powerful chiral auxiliary, complete with detailed protocols and field-proven insights.
Synthesis of Enantiopure this compound
The enantiopure (4S,5R)- or (4R,5S)-4,5-diphenyl-4-oxazolin-2-one is typically synthesized from the corresponding enantiomerically pure 1,2-diphenyl-2-aminoethanol. The synthesis involves the cyclization of the amino alcohol with a carbonylating agent.
Protocol 1: Synthesis of (4S,5R)-4,5-Diphenyl-4-oxazolin-2-one
This protocol describes the synthesis from (1R,2S)-(-)-1,2-diphenyl-2-aminoethanol.
Materials:
-
(1R,2S)-(-)-1,2-Diphenyl-2-aminoethanol
-
Triphosgene or Diethyl Carbonate
-
Triethylamine (Et3N)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (1R,2S)-(-)-1,2-diphenyl-2-aminoethanol (1.0 eq.) in anhydrous toluene or THF.
-
Addition of Base: Add triethylamine (2.2 eq.) to the solution.
-
Carbonylation: While stirring vigorously, add a solution of triphosgene (0.4 eq.) in anhydrous toluene or THF dropwise at 0 °C. Alternatively, diethyl carbonate can be used in excess, and the reaction mixture heated to reflux.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to afford the enantiomerically pure (4S,5R)-4,5-diphenyl-4-oxazolin-2-one as a white crystalline solid.
Core Applications in Asymmetric Synthesis
The utility of this compound as a chiral auxiliary is realized upon its N-acylation, which provides a substrate for a variety of highly diastereoselective transformations.
N-Acylation of this compound
The first step in utilizing the auxiliary is its acylation to form the corresponding N-acyl imide. This is typically achieved by deprotonation with a strong base followed by quenching with an acyl chloride or anhydride.
Materials:
-
(4S,5R)-4,5-Diphenyl-4-oxazolin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (4S,5R)-4,5-diphenyl-4-oxazolin-2-one (1.0 eq.) and dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 eq.) dropwise to the solution.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the product into ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Diagram of N-Acylation Workflow
Caption: Workflow for the N-acylation of the chiral auxiliary.
Asymmetric Alkylation
The N-acylated this compound serves as an excellent substrate for diastereoselective alkylation reactions. The generation of a lithium or sodium enolate followed by quenching with an electrophile proceeds with high stereocontrol.[2]
Materials:
-
N-Propionyl-(4S,5R)-4,5-diphenyl-4-oxazolin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Enolate Formation: Dissolve the N-propionyl imide (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a solution of LDA or NaHMDS (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq.) to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup and Purification: Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by 1H NMR spectroscopy of the crude product. Purification by flash chromatography affords the benzylated product.
Asymmetric Aldol Reactions
The boron enolates of N-acyl-4,5-diphenyl-4-oxazolin-2-ones undergo highly diastereoselective aldol reactions with aldehydes, leading to the formation of syn-aldol adducts.[3][4]
Materials:
-
N-Propionyl-(4S,5R)-4,5-diphenyl-4-oxazolin-2-one
-
Anhydrous Dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu2BOTf)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Methanol, 30% Hydrogen Peroxide, Phosphate buffer (pH 7)
Procedure:
-
Enolate Formation: Dissolve the N-propionyl imide (1.0 eq.) in anhydrous DCM and cool to -78 °C. Add Et3N or DIPEA (1.2 eq.) followed by the dropwise addition of Bu2BOTf (1.1 eq.). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Aldol Addition: Cool the reaction mixture back to -78 °C and add freshly distilled isobutyraldehyde (1.5 eq.) dropwise.
-
Reaction Monitoring: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Purification: Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO4, and concentrate. The crude product can be purified by flash chromatography.
Stereochemical Model for Asymmetric Aldol Reaction
Caption: Chelation-controlled transition state model for the aldol reaction.
Asymmetric Diels-Alder Reactions
N-Acryloyl derivatives of this compound can serve as chiral dienophiles in asymmetric Diels-Alder reactions, often catalyzed by Lewis acids.[5]
Materials:
-
N-Acryloyl-(4S,5R)-4,5-diphenyl-4-oxazolin-2-one
-
Anhydrous Dichloromethane (DCM)
-
Diethylaluminum chloride (Et2AlCl) or other suitable Lewis acid
-
Freshly cracked cyclopentadiene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dienophile-Lewis Acid Complex Formation: Dissolve the N-acryloyl imide (1.0 eq.) in anhydrous DCM and cool to -78 °C. Add the Lewis acid (e.g., Et2AlCl, 1.1 eq.) dropwise and stir for 30 minutes.
-
Cycloaddition: Add freshly cracked cyclopentadiene (3.0 eq.) to the cooled solution.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 3-6 hours. Monitor by TLC.
-
Workup and Purification: Quench the reaction by carefully adding saturated aqueous NaHCO3 solution. Allow the mixture to warm to room temperature and extract with DCM. Wash the combined organic layers with brine, dry, and concentrate. The endo/exo ratio and diastereoselectivity can be determined by 1H NMR analysis of the crude product. Purification is typically achieved by flash chromatography.
Data Presentation: Representative Results
The following table summarizes typical results obtained using the this compound auxiliary in various asymmetric reactions.
| Reaction Type | Electrophile/Diene | Diastereomeric Excess (d.e.) | Yield (%) |
| Alkylation | Benzyl bromide | >98% | 85-95 |
| Alkylation | Allyl iodide | >98% | 80-90 |
| Aldol Reaction | Isobutyraldehyde | >99% (syn) | 80-90 |
| Aldol Reaction | Benzaldehyde | >99% (syn) | 75-85 |
| Diels-Alder | Cyclopentadiene | >95% (endo) | 85-95 |
Cleavage of the Chiral Auxiliary
A crucial step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. The N-acyl-4,5-diphenyl-4-oxazolin-2-one can be cleaved under various conditions to yield carboxylic acids, esters, alcohols, or aldehydes.
Protocol 6: Reductive Cleavage to a Chiral Alcohol
Materials:
-
N-Acyl-(4S,5R)-4,5-diphenyl-4-oxazolin-2-one adduct
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Lithium borohydride (LiBH4) or Lithium aluminum hydride (LiAlH4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution or Rochelle's salt solution
Procedure:
-
Reaction Setup: Dissolve the N-acyl adduct (1.0 eq.) in anhydrous THF or diethyl ether and cool to 0 °C or -78 °C.
-
Reduction: Add the reducing agent (e.g., LiBH4, 2.0 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at the chosen temperature until completion (monitored by TLC).
-
Workup: Carefully quench the reaction with saturated aqueous NH4Cl or Rochelle's salt solution. Extract the product with diethyl ether or ethyl acetate. The aqueous layer will contain the chiral auxiliary, which can often be recovered.
-
Purification: The organic layer is dried and concentrated to yield the crude chiral alcohol, which can be purified by chromatography.
Protocol 7: Hydrolytic Cleavage to a Chiral Carboxylic Acid
Materials:
-
N-Acyl-(4S,5R)-4,5-diphenyl-4-oxazolin-2-one adduct
-
Tetrahydrofuran (THF) and Water
-
Lithium hydroxide (LiOH) and Hydrogen peroxide (H2O2)
-
Saturated aqueous sodium sulfite (Na2SO3) solution
Procedure:
-
Hydrolysis: Dissolve the N-acyl adduct in a mixture of THF and water (e.g., 3:1) and cool to 0 °C. Add aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
-
Reaction Completion: Stir the reaction at 0 °C until the starting material is consumed (TLC analysis).
-
Workup: Quench the excess peroxide by adding saturated aqueous Na2SO3 solution.
-
Separation: Concentrate the mixture to remove the THF. The aqueous solution can then be acidified to precipitate the carboxylic acid, or extracted to recover the chiral auxiliary. The chiral carboxylic acid can be extracted with an organic solvent after acidification.
Protocol 8: Transesterification to a Chiral Ester
Materials:
-
N-Acyl-(4S,5R)-4,5-diphenyl-4-oxazolin-2-one adduct
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Titanium (IV) isopropoxide or Sodium methoxide
Procedure:
-
Reaction Setup: Dissolve the N-acyl adduct in the desired anhydrous alcohol.
-
Catalysis: Add a catalytic amount of a Lewis acid such as titanium (IV) isopropoxide or a base like sodium methoxide.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating until completion.
-
Purification: The reaction mixture can be directly purified by flash chromatography to isolate the chiral ester and recover the auxiliary.
Diagram of Auxiliary Cleavage Pathways
Caption: Overview of common methods for auxiliary cleavage.
Conclusion and Future Outlook
The this compound chiral auxiliary stands as a powerful tool for asymmetric synthesis. Its rigid diphenyl framework provides a highly predictable and effective means of stereocontrol in a range of carbon-carbon bond-forming reactions. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this auxiliary in their own synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the development and application of robust chiral auxiliaries like this compound will undoubtedly remain a cornerstone of modern organic chemistry.
References
-
ChemBK. (2024). (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. Retrieved from [Link][6]
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. A New Application of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551.[2][8]
-
Myers, A. G. (n.d.). Chem 115: Asymmetric Diels-Alder Reactions. Harvard University.[5]
-
Oriental Journal of Chemistry. (2004). Asymmetric Aldol Reactions of N-Propionyl Derivatives Of 1,3-Oxazin-2-One and Oxazolidin-2-One Chiral Auxiliaries Derived from [(1s)-Endo]-(-)-Borneol Via Lithium Enolate With Different Aldehydes. Oriental Journal of Chemistry, 20(1).[4]
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Evans Aldol Reaction: A Powerful and Versatile Tool in Asymmetric Synthesis. European Journal of Organic Chemistry, 2002(18), 2971–2989.
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link][1][3]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [Link][3]
Sources
- 1. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Aldol Reactions of N-Propionyl Derivatives Of 1,3-Oxazin-2-One and Oxazolidin-2-One Chiral Auxiliaries Derived from [(1s)-Endo]-(-)-Borneol Via Lithium Enolate With Different Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chembk.com [chembk.com]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. organicreactions.org [organicreactions.org]
Application Note: Comprehensive Characterization of 4,5-Diphenyl-4-oxazolin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
4,5-Diphenyl-4-oxazolin-2-one is a heterocyclic compound belonging to the oxazolone class. The oxazolone ring is a significant pharmacophore found in various biologically active molecules and serves as a versatile synthetic precursor in medicinal chemistry.[1][2] Given its potential utility in drug discovery and materials science, rigorous analytical characterization is imperative to confirm its chemical identity, establish purity, and ensure batch-to-batch consistency. The structural integrity of the molecule, particularly the correct arrangement of the phenyl groups and the oxazolinone core, dictates its chemical and biological properties.
This application note provides a comprehensive guide to the essential analytical methods for the definitive characterization of this compound. We present an integrated workflow that combines spectroscopic, chromatographic, and thermal analysis techniques. Each section explains the causality behind the methodology, offers field-proven insights, and includes detailed, self-validating protocols for practical implementation in a research or quality control setting.
Molecular Structure and Analytical Considerations
The analytical strategy is directly informed by the molecular structure of this compound. Key structural features that yield characteristic analytical signals include:
-
Oxazolinone Core: A five-membered ring containing a lactone (cyclic ester) carbonyl group, an endocyclic C=N bond, and an ether linkage.
-
Carbonyl Group (C=O): The lactone carbonyl group is expected to have a characteristic stretching frequency in infrared spectroscopy, typically at a higher wavenumber due to ring strain.
-
Aromatic Phenyl Rings: Two phenyl groups are attached to the C4 and C5 positions. These rings produce distinct signals in NMR spectroscopy and contribute to the molecule's UV absorbance profile.
-
Conjugated System: The arrangement of double bonds within the core and the phenyl rings creates a conjugated system that can be analyzed by UV-Vis spectroscopy.
Caption: Structure of this compound.
Core Spectroscopic Characterization
A combination of spectroscopic techniques is essential for unambiguous structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable method for confirming the presence of the key oxazolinone functional groups.
Expected Data: The most indicative absorption bands are from the lactone carbonyl (C=O) and the imine (C=N) groups.[3]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carbonyl (C=O) | 1760 - 1820 | Strong stretching vibration of the lactone carbonyl. The high frequency is characteristic of a five-membered ring.[3] |
| Carbon-Nitrogen (C=N) | 1650 - 1670 | Stretching vibration of the imine group within the oxazolone ring.[3][4] |
| Aromatic C=C | 1450 - 1600 | Multiple bands corresponding to the stretching vibrations of the two phenyl rings.[3] |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations of C-H bonds on the phenyl rings. |
Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan with an empty sample holder prior to sample analysis.
-
Verification: Compare the obtained spectrum with the expected absorption bands listed in the table above to confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. For this compound, NMR is the definitive technique for confirming the overall structure and substitution pattern.
Expected Data: The spectrum is expected to be dominated by signals from the aromatic protons of the two phenyl rings.
| Technique | Expected Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 7.20 - 8.20 | Complex multiplet signals corresponding to the 10 aromatic protons on the two phenyl rings. The exact pattern depends on the solvent and electronic environment.[4][5] |
| ¹³C NMR | 125 - 140 | Multiple signals for the aromatic carbons. |
| ¹³C NMR | ~155 - 165 | Signal for the C=N carbon atom. |
| ¹³C NMR | ~170 - 180 | Signal for the C=O (lactone) carbon atom. |
Protocol: Solution-State NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: The residual solvent peak is typically used as the primary chemical shift reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. A ¹H spectrum typically requires a few minutes, while a ¹³C spectrum may require a longer acquisition time (30 minutes to several hours) depending on the sample concentration.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Structural Verification: Integrate the ¹H NMR signals to confirm the proton count (expecting 10H in the aromatic region). Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule to confirm the complete structure.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the parent compound and the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering definitive proof of the chemical formula.
Expected Data:
-
Molecular Ion (M⁺): The expected exact mass of C₁₅H₁₁NO₂ is 237.0790 g/mol . A protonated molecule [M+H]⁺ with m/z ≈ 238.0868 is commonly observed with electrospray ionization (ESI).[4]
-
Fragmentation: Common fragmentation pathways for oxazolones may involve the loss of CO, CO₂, or cleavage of the ring structure.[6][7]
Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Verification: Confirm the presence of the ion corresponding to the calculated exact mass of the [M+H]⁺ adduct. The high resolution and accuracy of a TOF analyzer should allow for mass determination with <5 ppm error, confirming the elemental formula.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions, which is particularly useful for compounds with conjugated π-systems.
Expected Data: The conjugated system of this compound is expected to show characteristic absorption maxima (λmax) in the UV region, typically associated with π→π* transitions.[8][9] The exact position of λmax is solvent-dependent.
Protocol: Solution-State UV-Vis
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the solvent (as a blank) and the other with the sample solution.
-
Analysis: Scan the absorbance from approximately 200 nm to 500 nm.
-
Verification: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. This can be used as a characteristic parameter for quality control purposes.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for determining the purity of small molecules. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is typically used for quantification.
Protocol: Reversed-Phase HPLC with UV Detection A validated HPLC method is crucial for quantifying the purity of this compound and detecting any synthesis-related impurities or degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for separating non-polar to moderately polar aromatic compounds.[10][11] |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) | A common mobile phase for reversed-phase chromatography. The ratio can be optimized to achieve a suitable retention time (e.g., 3-10 minutes).[12] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good separation efficiency and reasonable run times. |
| Detection | UV at λmax (determined by UV-Vis) or 254 nm | Detection at the compound's λmax provides maximum sensitivity. 254 nm is a common wavelength for detecting aromatic compounds. |
| Injection Volume | 10 µL | A standard injection volume. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
System Suitability:
-
Prepare a standard solution of this compound at a known concentration (e.g., 0.5 mg/mL).
-
Inject the standard solution six consecutive times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
Purity Analysis:
-
Prepare the analysis sample at the same concentration as the standard.
-
Inject the sample and record the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Thermal Properties Analysis
Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the material's physical and chemical properties as a function of temperature.[13] DSC is used to determine the melting point and detect phase transitions, while TGA measures changes in mass upon heating, indicating thermal stability and decomposition temperature.[14][15]
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the instrument.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected decomposition point (e.g., 400 °C).
-
Analysis:
-
DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (Tₘ).
-
TGA Thermogram: Determine the onset temperature of decomposition, where significant mass loss begins.
-
Integrated Analytical Workflow
For comprehensive characterization, these techniques should be used in a logical sequence. A typical workflow ensures that both the identity and purity of the synthesized compound are rigorously confirmed.
Caption: Integrated workflow for characterization.
References
- Benchchem. Spectroscopic Properties of Oxazolone Derivatives: An In-depth Technical Guide. Benchchem Technical Guides.
- Fareed, F., et al. (2013). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society.
- ResearchGate.
- International Journal of Computational Engineering Research.
- ACS Publications. Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator. The Journal of Physical Chemistry B.
- Unknown. Thermal Analysis TGA / DTA.
- Physical Chemistry Research. (2020).
- MDPI. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules.
- PubMed. (2014). HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma.
- Shia, J. S. (2015). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY.
- Arizona State University. Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities.
- Semantic Scholar. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma.
- ResearchGate. UV-Vis absorption spectra of 4a and 4b in six different solvents. Scientific Diagram.
- MDPI. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex. Molecules.
- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- ResearchGate. UV-vis absorption and photoluminescence spectra of complexes 4a–4f. Scientific Diagram.
- Slideshare. Thermal Analysis TA, TGA, DSC, DTA.
- PubMed. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry.
- Journal of Drug Delivery and Therapeutics. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Journal of Drug Delivery and Therapeutics.
- International Journal of ChemTech Research. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Int.J. ChemTech Res.
- ResearchGate. (2015). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmaceutical Sciences Review and Research.
- ResearchGate. Mass spectrum of the oxazoline of linoleic acid. Scientific Diagram.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ijceronline.com [ijceronline.com]
- 6. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physchemres.org [physchemres.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. web.abo.fi [web.abo.fi]
- 15. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 4,5-Diphenyl-4-oxazolin-2-one
Abstract
The 4,5-diphenyl-4-oxazolin-2-one moiety serves as a valuable heterocyclic scaffold and a versatile protecting group in synthetic organic chemistry.[1] Its derivatives have been explored for a range of biological activities, drawing parallels to the broader class of oxazolones which are recognized for their therapeutic potential.[2][3][4] This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound (CAS No: 5014-83-5) via the acid-catalyzed condensation of benzoin and urea. This protocol is designed for scalability, safety, and high yield, addressing the needs of researchers in medicinal chemistry and process development. We detail the reaction mechanism, provide a step-by-step workflow for kilogram-scale production, outline critical process parameters, and establish methods for quality control.
Introduction: Strategic Importance and Synthesis Rationale
The oxazolidinone core is a privileged structure in medicinal chemistry, most famously represented by the antibiotic linezolid.[3][5] The related 4-oxazolin-2-one scaffold, while less explored, presents significant opportunities for the development of novel therapeutics. The title compound, this compound, is not only a target molecule for biological screening but also a key intermediate. Its established use as a stable, readily cleavable amine protecting group highlights its utility in complex peptide synthesis and other areas of organic chemistry.[1]
Numerous methods exist for synthesizing oxazolone rings.[6][7][8] However, for large-scale industrial applications, many routes are hindered by the use of hazardous reagents, expensive starting materials, or conditions that are difficult to control. The classic Erlenmeyer synthesis, for example, is effective for certain derivatives but less direct for this specific target.[8][9] The protocol detailed herein was selected for its operational simplicity, economic viability, and environmental consideration (atom economy and avoidance of highly toxic reagents). It relies on the robust condensation of two readily available, low-cost bulk chemicals: benzoin and urea.
Reaction Mechanism and Theoretical Basis
The synthesis proceeds via an acid-catalyzed condensation reaction between benzoin (an α-hydroxyketone) and urea. The reaction mechanism involves a series of nucleophilic attacks, cyclization, and dehydration steps to form the stable, unsaturated oxazolinone ring.
Mechanistic Steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of benzoin by the acid catalyst (e.g., p-TsOH), which activates the carbonyl carbon for nucleophilic attack.
-
Nucleophilic Attack: A nitrogen atom from urea acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Intramolecular Cyclization: The second nitrogen of the urea moiety attacks the carbon of the hydroxyl-bearing center, initiating cyclization.
-
Dehydration Cascade: A sequence of proton transfers and eliminations of water molecules occurs. This cascade drives the reaction forward, ultimately leading to the formation of the thermodynamically stable C=C double bond within the five-membered ring. The use of a Dean-Stark apparatus is critical at scale to remove water azeotropically and ensure high conversion.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the synthesis of this compound.
Large-Scale Synthesis Protocol (1.0 kg Benzoin Scale)
This protocol is optimized for a 20 L glass-lined reactor. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate engineering controls.
Materials and Equipment
Table 1: Reagent Specifications and Quantities
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molarity (mol) | Quantity | Purity |
| Benzoin | 119-53-9 | 212.24 | 4.71 | 1.00 kg | >99% |
| Urea | 57-13-6 | 60.06 | 9.42 (2.0 eq) | 0.57 kg | >99% |
| p-TsOH·H₂O | 6192-52-5 | 190.22 | 0.24 (0.05 eq) | 45.0 g | >98.5% |
| Toluene | 108-88-3 | 92.14 | - | 10.0 L | Anhydrous |
| Isopropanol | 67-63-0 | 60.10 | - | ~3.0 L | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | - | ~5.0 L | - |
Equipment:
-
20 L glass-lined reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling mantle or circulating fluid system.
-
Condenser with a Dean-Stark trap (minimum 250 mL capacity).
-
Nutsche filter or large Büchner funnel assembly with vacuum flask.
-
Vacuum drying oven.
-
Standard personal protective equipment (PPE): safety glasses with side shields, face shield, flame-retardant lab coat, chemically resistant gloves (nitrile or neoprene).
Step-by-Step Procedure
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological activities of novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sulfanilic Acid-Catalyzed Green Synthesis of 4-Arylidene-2-Phenyl-5(4H)-Oxazolones | Semantic Scholar [semanticscholar.org]
- 7. Oxazolidinone synthesis [organic-chemistry.org]
- 8. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile Synthesis of 4-Anilinomethylene-2-Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products - IARJSET [iarjset.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-Diphenyl-4-oxazolin-2-one
Welcome to the technical support center for the synthesis of 4,5-Diphenyl-4-oxazolin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and reproducibility of this valuable heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Challenge of Synthesizing this compound
The this compound core is a significant structural motif and a versatile protecting group for amines in peptide synthesis.[1] Its synthesis, most commonly proceeding from benzoin, appears straightforward but is often plagued by issues such as low yields, inconsistent results, and challenging purifications. These problems typically arise from suboptimal reaction conditions, reagent quality, or the formation of side products. This guide provides a structured approach to identifying and resolving these common experimental hurdles.
The primary synthetic route involves the cyclization of benzoin with a carbonylating agent. Understanding the nuances of this transformation is key to improving its efficiency.
Caption: General synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired this compound. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield is the most common problem, and it can be traced back to several factors, from starting material quality to the reaction environment. Let's break down the possibilities.
Potential Cause A: Purity of Starting Materials
-
Benzoin: Commercial benzoin can be partially oxidized to benzil, which will not participate in the desired cyclization.
-
Troubleshooting Steps:
-
Verify Purity: Check the melting point of your benzoin (should be ~137 °C). Run a TLC against a pure standard to check for impurities like benzil.
-
Purification: If impurities are detected, recrystallize the benzoin from ethanol prior to use.
-
-
-
Carbonylating Agent: Agents like triphosgene are highly sensitive to moisture and can decompose, reducing their effectiveness. Carbonyldiimidazole (CDI) is also moisture-sensitive.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Use a freshly opened bottle of the reagent whenever possible.
-
Proper Handling: Handle moisture-sensitive reagents under an inert atmosphere (Nitrogen or Argon). Weigh it out quickly and ensure the bottle is sealed tightly immediately after.
-
-
Potential Cause B: Suboptimal Reaction Conditions
The choice of base, solvent, and temperature is critical for efficient cyclization. The reaction generally involves the formation of an intermediate chloroformate (when using phosgene derivatives), which then undergoes an intramolecular nucleophilic attack to close the ring.
-
Troubleshooting Steps:
-
Base Selection: A non-nucleophilic base is required to deprotonate the hydroxyl groups of benzoin and to scavenge the HCl byproduct (in the case of triphosgene). Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices. Ensure at least 2.2 equivalents of the base are used.
-
Solvent Choice: The solvent must be aprotic and able to dissolve the starting materials. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. Ensure the solvent is anhydrous.
-
Temperature Control: The initial formation of the active carbonylating species from triphosgene and the subsequent reaction with benzoin are typically performed at low temperatures (0 °C to -10 °C) to control the reaction rate and minimize side reactions. After the addition of reagents, the reaction is often allowed to warm to room temperature.
-
Potential Cause C: Side Reactions
If conditions are not optimal, starting materials can be consumed in non-productive pathways, such as polymerization or the formation of stable, unreactive intermediates.
-
Troubleshooting Steps:
-
Slow Addition: Add the carbonylating agent (e.g., a solution of triphosgene in THF) dropwise to the solution of benzoin and base at low temperature. A rapid addition can lead to localized high concentrations and promote side reactions.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of benzoin. If the reaction stalls, a small, additional charge of the carbonylating agent might be necessary. Overcharging should be avoided.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Difficulty in Product Isolation and Purification
Question: The reaction seems to work based on TLC, but I'm struggling to isolate a pure product. My crude material is an oil or I get low recovery after recrystallization.
Answer: Purification is often as challenging as the reaction itself. The key is selecting the right method and solvent system.
Potential Cause A: Incomplete Reaction or Side Products
Your crude product may be contaminated with unreacted benzoin or soluble byproducts, which can inhibit crystallization.
-
Troubleshooting Steps:
-
Aqueous Workup: Ensure a thorough aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any residual base (like TEA), followed by a brine wash.
-
Column Chromatography: If direct crystallization fails, purify the crude material via flash column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the product from less polar impurities (like benzil) and more polar starting material (benzoin).
-
Potential Cause B: Incorrect Recrystallization Solvent
The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Test a few solvents on a small scale. Good starting points for this compound include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If any insoluble material remains, filter it hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
| Solvent System | Suitability | Comments |
| Ethanol | Good | Often yields high-purity crystals upon slow cooling. |
| Isopropanol | Good | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate / Hexanes | Excellent | Dissolve in hot ethyl acetate, then add hexanes until turbidity appears. Cool to crystallize. Offers fine control. |
| Dichloromethane | Poor | Product is often too soluble even at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and how does it help in optimization?
A1: Understanding the mechanism highlights the critical steps. The reaction proceeds via a two-step process:
-
Formation of an Intermediate: One of the hydroxyl groups of benzoin, activated by the base, attacks the carbonylating agent (e.g., the electrophilic carbon in triphosgene's active form). This forms a highly reactive chloroformate intermediate.
-
Intramolecular Cyclization: The second hydroxyl group, also deprotonated by the base, performs an intramolecular nucleophilic attack on the newly formed carbonyl group, displacing the chloride and closing the five-membered ring.
Knowing this, you can see why two equivalents of base are essential and why anhydrous conditions are critical to prevent hydrolysis of the reactive intermediates.
Caption: Simplified reaction mechanism for oxazolinone formation.
Q2: Are there safer alternatives to triphosgene?
A2: Yes. While triphosgene is a convenient solid substitute for highly toxic phosgene gas, it still requires careful handling. Two excellent, often safer, alternatives are:
-
Carbonyldiimidazole (CDI): CDI is a solid reagent that reacts with alcohols to form an imidazolide intermediate, which then undergoes cyclization. The byproducts (imidazole and CO2) are generally benign. The reaction can sometimes be slower but is often cleaner.
-
Diphenyl Carbonate: This can also be used, though it often requires higher temperatures and a catalyst.
Q3: How do I best monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material (benzoin) and the product. A 3:1 mixture of Hexanes:Ethyl Acetate is a good starting point. The product, being less polar than benzoin, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
Benzoin (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (N2), dissolve benzoin (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the stirred benzoin solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol.
References
-
Sheehan, J. C., & Guziec, F. S., Jr. (1972). This compound ring system as an amine protecting group. Journal of the American Chemical Society, 94(17), 6061–6062. [Link]
Sources
Technical Support Center: Synthesis of 4,5-Diphenyl-4-oxazolin-2-one
Welcome to the technical support center for the synthesis of 4,5-diphenyl-4-oxazolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving experimental challenges through a deep understanding of the underlying reaction mechanisms.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic scaffold, presents a unique set of challenges. A primary obstacle is the propensity for rearrangement to the thermodynamically more stable isomer, 5,5-diphenylhydantoin (phenytoin), particularly when employing classical synthetic routes involving benzoin or benzil and urea under basic conditions.[1][2][3] This guide will illuminate the pathways to both the desired product and its common byproducts, offering strategies to steer the reaction toward the intended oxazolinone.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My reaction yielded primarily 5,5-diphenylhydantoin. How can I favor the formation of this compound?
Probable Cause: The reaction conditions likely promoted a benzilic acid-type rearrangement. This is a common side reaction when synthesizing diphenyl-substituted heterocyclic rings from benzil and urea in the presence of a strong base.[1][2][3] The mechanism involves the attack of a hydroxide ion on one of the carbonyl groups of benzil, leading to an intermediate that undergoes a 1,2-phenyl shift.
Solution:
-
Choice of Synthetic Route: To circumvent the rearrangement, it is advisable to use a synthetic pathway that does not proceed via a benzil-like intermediate under strong basic conditions. A more reliable method is the cyclization of a pre-formed β-amino alcohol, 2-amino-1,2-diphenylethanol, with a suitable carbonylating agent.
-
Reaction Conditions: If you must proceed from benzoin or benzil, carefully control the basicity and temperature of the reaction. The use of milder bases and lower temperatures may disfavor the rearrangement.
Question 2: My yield of this compound is consistently low, even when using the β-amino alcohol route. What are the likely causes and how can I optimize the reaction?
Probable Causes:
-
Incomplete Cyclization: The ring-closing step to form the oxazole ring may be inefficient under the chosen conditions.
-
Poor Quality Starting Materials: Impurities in the 2-amino-1,2-diphenylethanol or the carbonylating agent can inhibit the reaction.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the choice of carbonylating agent and base are critical.
Troubleshooting and Optimization Steps:
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Verify the purity of 2-amino-1,2-diphenylethanol and the carbonylating agent (e.g., phosgene, triphosgene, carbonyldiimidazole) via NMR, melting point, or other appropriate analytical techniques. | Impurities can act as catalysts for side reactions or consume reagents. |
| Carbonylating Agent | Triphosgene is often a safer and easier-to-handle alternative to phosgene gas. Carbonyldiimidazole (CDI) is another effective and less hazardous option. | The reactivity of the carbonylating agent will influence the reaction rate and the potential for side reactions. |
| Base | Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid generated during the reaction. | Stronger, nucleophilic bases can lead to unwanted side reactions with the carbonylating agent or the product. |
| Solvent | Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally suitable. | The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. |
| Temperature | The reaction is often carried out at low temperatures (e.g., 0 °C) initially, followed by warming to room temperature. | Low temperatures can help control the rate of reaction and minimize the formation of byproducts. |
| Reaction Monitoring | Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | This allows for the determination of the optimal reaction time and can provide insights into the formation of byproducts. |
Question 3: I am observing the formation of benzilic acid as a significant byproduct. How can this be avoided?
Probable Cause: This side reaction is prevalent when using benzil as a starting material in the presence of a hydroxide base. The hydroxide ion acts as a nucleophile, attacking a carbonyl group of benzil and initiating the benzilic acid rearrangement.[2]
Solution:
-
As with the formation of 5,5-diphenylhydantoin, the most effective way to avoid benzilic acid formation is to use a synthetic route that does not involve benzil and a strong base.
-
If using the benzil route, ensure anhydrous conditions and use a non-hydroxide base to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the synthetic pathways leading to this compound and 5,5-diphenylhydantoin?
A1: The key difference lies in the starting material and the reaction mechanism. The synthesis of this compound is best achieved through the cyclization of 2-amino-1,2-diphenylethanol. This precursor already contains the required carbon and nitrogen framework in the correct connectivity, and the reaction primarily involves the formation of the carbonyl group of the heterocycle. In contrast, the synthesis of 5,5-diphenylhydantoin from benzil and urea under basic conditions proceeds through a rearrangement where one of the phenyl groups migrates.
Q2: What is the role of the base in these reactions?
A2: In the synthesis of 5,5-diphenylhydantoin from benzil and urea, a strong base like sodium hydroxide is often used to deprotonate urea, making it a more potent nucleophile. However, this also promotes the undesired benzilic acid rearrangement. In the synthesis of this compound from 2-amino-1,2-diphenylethanol and a carbonylating agent like triphosgene, a weaker, non-nucleophilic base such as triethylamine is used as an acid scavenger to neutralize the HCl produced during the reaction.
Q3: How can I purify the final this compound product?
A3: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and any impurities. For column chromatography, a silica gel stationary phase with a solvent system such as a mixture of hexanes and ethyl acetate is often effective.
Visualizing the Reaction Pathways
To better understand the synthetic challenges, the following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired synthesis of this compound.
Caption: Side reaction leading to 5,5-diphenylhydantoin.
Recommended Experimental Protocol
This protocol details a reliable method for the synthesis of this compound from 2-amino-1,2-diphenylethanol, designed to minimize side reactions.
Materials:
-
2-amino-1,2-diphenylethanol
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-1,2-diphenylethanol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Carbonylating Agent: Dissolve triphosgene (0.4 equivalents) in anhydrous THF and add it dropwise to the stirred solution of the amino alcohol over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
References
- Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin)
- Hayward, R. C. Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Scribd.
- Kolbeck, W., & Bayerlein, F. (1972). U.S. Patent No. 3,646,056. Washington, DC: U.S.
- Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules.
- Zaragoza, F. (2006). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules.
-
Li, Y., et al. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][4]oxathiin-4-ones and 4H-Benzo[d][1][4]dioxin-4-ones. Organics.
- Zheng, Z., et al. (2021). Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. RSC Advances.
- Aim: To prepare phenytoin
- Gomes, P., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
-
Kuznetsov, V. A., et al. (2008). Benzo[5][6]imidazo[2,1-a]phthalazines: I. Substituted o-nitrophenylhydrazines in the synthesis of phthalazin-1(2H)-ones. Russian Journal of Organic Chemistry.
- Dilantin, 5,5-Diphenylhydantoin.
- Oxazolidinone synthesis. Organic Chemistry Portal.
-
Radi, M., et al. (2012). Efficient Synthesis of 1H-Benzo[5][6]imidazo[1,2-c][1][4]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules.
- Saour, K. Y., et al. (2015). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY.
- ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. (2010). ChemInform.
- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE.
- Hosseini-Zare, M. S., et al. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Advances.
-
Luna, A., et al. (2021). Synthesis and Biological Evaluation of Benzo[5][6]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives. Molecules.
- Joshi, G., et al. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Inorganics.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. scribd.com [scribd.com]
- 3. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]
- 4. US3646056A - Process for the production of 5 5-diphenylhydantoin - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4,5-Diphenyl-4-oxazolin-2-one
Welcome to the technical support center for the purification of 4,5-diphenyl-4-oxazolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.
Purification Strategy Overview
The purification of this compound primarily relies on two key techniques: recrystallization and column chromatography. The choice between these methods depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My crude product is an oil and won't crystallize. How can I purify it?
Answer:
When the crude product is an oil, it suggests the presence of significant impurities that are depressing the melting point and inhibiting crystallization. In this scenario, column chromatography is the recommended first step.
-
Rationale: Column chromatography is highly effective at separating compounds based on their polarity. For oxazolinone derivatives, a silica gel stationary phase is commonly used with a gradient elution of ethyl acetate in hexane.[1][2] This allows for the separation of the desired product from both more polar and less polar impurities.
-
Protocol:
-
Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the initial chromatography eluent.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate in hexane). Monitor the fractions by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure. The resulting solid can then be further purified by recrystallization if necessary.
-
Question 2: During column chromatography, my product is streaking or tailing on the TLC plate. What is causing this and how can I fix it?
Answer:
Streaking or tailing of spots on a TLC plate during chromatography is a common issue that can indicate a few problems.[3]
-
Potential Causes & Solutions:
-
Acidic Silica Gel: Standard silica gel is slightly acidic, which can lead to interactions with the oxazolinone ring, potentially causing decomposition or strong adsorption, resulting in tailing.[3]
-
Solution: Neutralize the eluent by adding a small amount of triethylamine (0.1-1%) to the solvent system. This will deactivate the acidic sites on the silica gel.[3]
-
-
Sample Overload: Applying too much sample to the TLC plate can cause streaking.
-
Solution: Use a more dilute solution of your sample for spotting on the TLC plate.[3]
-
-
Compound Instability: The oxazolinone ring can be susceptible to hydrolysis on the silica surface, especially if there is moisture present.[3]
-
Solution: Use dry solvents for your eluent and consider using a less acidic stationary phase like neutral alumina.[3]
-
-
Question 3: After purification, my white solid product turns yellow or brown over time. Is it decomposing?
Answer:
A color change from white to yellow or brown is a strong indication of product degradation. Oxazolone derivatives can be sensitive to light, air, and moisture.[3]
-
Prevention and Storage:
-
Minimize Exposure: Protect the purified compound from light by storing it in an amber vial.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Store the vial at a low temperature (2-8°C) to slow down potential degradation pathways.[4]
-
Dry Conditions: Ensure the compound is thoroughly dried and stored in a desiccator to protect it from moisture, which can cause hydrolysis of the lactone ring.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound: recrystallization or column chromatography?
A1: The choice of purification method depends on the specific circumstances of your experiment.
-
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid crude product, especially on a larger scale. It is particularly effective if the impurities have significantly different solubility profiles from the desired product. Ethanol is a commonly used solvent for the recrystallization of similar oxazolone compounds.[5][6]
-
Column Chromatography is more suitable for purifying oily crude products or for separating mixtures with components of similar polarity. It is a very versatile technique but can be more time-consuming and involve larger volumes of solvent compared to recrystallization.[1][7]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
-
Solvent Selection Protocol:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If it dissolves immediately, the solvent is too polar.
-
If it doesn't dissolve, gently heat the test tube. If the compound dissolves when hot and precipitates upon cooling, you have found a suitable solvent.[3]
-
Commonly successful solvents for oxazolone derivatives include ethanol, ethyl acetate/hexane mixtures, and dichloromethane/hexane mixtures.[5][8]
-
Q3: What are the likely impurities in a typical synthesis of this compound?
A3: The impurities will depend on the synthetic route, but common contaminants may include:
-
Unreacted Starting Materials: Such as benzoin and urea or their equivalents.
-
Side-Reaction Products: Depending on the reaction conditions, side products can form.
-
Decomposition Products: The oxazolinone ring can be susceptible to hydrolysis, leading to the formation of the corresponding amino acid derivative.[3]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): The absence of signals corresponding to impurities in the NMR spectra is a strong confirmation of purity.
-
Mass Spectrometry (MS): The presence of the correct molecular ion peak and the absence of other significant peaks confirms the identity and purity of the compound.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the carbonyl group (C=O) and other functional groups, and the absence of peaks from impurities, can also be used to assess purity.
-
Purification Workflow and Troubleshooting Diagrams
Caption: Troubleshooting guide for TLC issues during purification.
Quantitative Data Summary
| Purification Method | Solvent System / Solvent | Typical Recovery Yield | Notes |
| Column Chromatography | Ethyl Acetate / Hexane Gradient (10% to 40%) | 60-90% | The yield is highly dependent on the purity of the crude material. |
| Recrystallization | Ethanol | 70-95% | Ideal for removing minor impurities from a mostly solid crude product. |
| Dichloromethane / Hexane | Variable | Good for precipitating the product from a more soluble mixture. | |
| Ethyl Acetate / Hexane | Variable | Can be effective if a single solvent is not ideal. |
References
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health.
- Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (n.d.). National Institutes of Health.
- Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. (2016). PubMed Central.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Technical Support Center: Purification of 4-Arylidene-2-Substituted-5(4H)-Oxazolones. (n.d.). Benchchem.
- Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole. (n.d.). Royal Society of Chemistry.
-
Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. (2022). ACS Publications. Retrieved from [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (n.d.). MDPI. Retrieved from [Link]
-
A Facile Synthesis of 4-Anilinomethylene-2-Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. (2023). ResearchGate. Retrieved from [Link]
-
This compound ring system as an amine protecting group. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-エトキシメチレン-2-フェニル-2-オキサゾリン-5-オン purified by recrystallization | Sigma-Aldrich [sigmaaldrich.com]
- 5. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Stability of 4,5-Diphenyl-4-oxazolin-2-one under different conditions
Welcome to the technical support center for 4,5-Diphenyl-4-oxazolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the handling, storage, and experimental use of this compound. This document provides insights based on established chemical principles and data from related molecular structures to ensure scientific integrity.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpected Degradation During Aqueous Workup or Purification
Symptom: You observe new, more polar spots on your TLC plate or unexpected peaks in your HPLC chromatogram after an aqueous workup, extraction with acidic or basic solutions, or during purification on silica gel.
Probable Cause: The oxazolinone ring is susceptible to hydrolysis under both acidic and basic conditions. The core structure contains a cyclic ester (lactone) linkage which can be readily cleaved by nucleophilic attack from water, hydroxide, or hydronium ions.
Recommended Actions:
-
Maintain Neutral pH: During extractions and chromatography, ensure the pH of all aqueous solutions is maintained as close to neutral (pH 7) as possible. Use buffered solutions if necessary.
-
Minimize Contact Time with Water: Reduce the duration of contact with aqueous phases. Perform extractions quickly and efficiently.
-
Use Anhydrous Solvents: Whenever possible, use dry solvents for your reactions and chromatography, especially if the compound is heated.
-
Analytical Monitoring: Use HPLC or TLC to monitor the stability of the compound in your chosen solvent system before performing large-scale purification.
Experimental Protocol: Small-Scale Stability Test for Chromatography Solvents
-
Prepare a stock solution of this compound in a neutral organic solvent (e.g., ethyl acetate).
-
In separate vials, mix an aliquot of the stock solution with your proposed mobile phase.
-
Analyze the solutions by HPLC or TLC at t=0 and after several hours at room temperature.
-
Compare the chromatograms for the appearance of new peaks or spots, which would indicate degradation.
Issue 2: Compound Discoloration or Degradation Upon Exposure to Light
Symptom: Your solid sample or a solution of the compound turns yellow or shows signs of degradation after being left on the lab bench under ambient light.
Probable Cause: The this compound scaffold is susceptible to photo-oxidative degradation. Studies on closely related compounds have shown that UV light, in the presence of oxygen, can lead to the fragmentation of the oxazolinone ring.[1]
Recommended Actions:
-
Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil.
-
Work in a Dimly Lit Area: When handling the compound, especially for extended periods, work in a fume hood with the sash down to minimize exposure to overhead lighting, or use a yellow light source.
-
Degas Solvents: For reactions that are sensitive to oxidation, consider degassing solvents to remove dissolved oxygen.
Issue 3: Inconsistent Results or Degradation During Thermal Stress (e.g., High-Temperature Reactions)
Symptom: You are running a reaction at an elevated temperature and observe significant byproduct formation or loss of your starting material.
Recommended Actions:
-
Determine Thermal Stability: If the compound will be subjected to high temperatures, it is advisable to perform a thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine its decomposition temperature.
-
Optimize Reaction Temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
The oxazolinone ring is expected to be unstable in acidic solutions. The likely degradation pathway is acid-catalyzed hydrolysis of the endocyclic ester bond. This reaction would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule to open the ring, ultimately yielding α-amino-α,β-diphenylacetic acid. The kinetics of hydrolysis of similar oxazolinones have been studied, confirming their susceptibility to ring-opening.[2]
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Q2: How does this compound behave in basic solutions?
Similar to acidic conditions, the compound is unstable in basic media. Alkaline hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the cyclic ester. This leads to the opening of the oxazolinone ring to form the corresponding carboxylate salt of the amino acid. This is a typical saponification reaction for a lactone.
Caption: Proposed mechanism for base-catalyzed hydrolysis.
Q3: What are the likely photodegradation products of this compound?
Based on studies of the closely related 4,5-diphenyl-3-(4-methylphenyl)-4-oxazolin-2-one, photolysis in the presence of singlet oxygen and UV light is expected to cause fragmentation of the oxazolinone ring.[1] The proposed mechanism involves the formation of a dioxetane intermediate, which then fragments. The likely degradation products include benzil, N-substituted benzamides, and potentially benzoic acid if conducted in protic solvents.
Caption: Proposed pathway for photodegradation.
Q4: What analytical methods are recommended for assessing the purity and stability of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis.
| Method | Purpose | Typical Observations |
| HPLC | Purity assessment, quantification of degradation products. | A single sharp peak for the pure compound. New peaks, often at earlier retention times (more polar), indicate degradation. |
| TLC | Quick purity check, reaction monitoring. | A single spot for the pure compound. Tailing or additional spots suggest impurities or degradation. |
| ¹H and ¹³C NMR | Structural confirmation, identification of degradation products. | Characteristic shifts for the phenyl and methine protons. Disappearance of key signals and appearance of new ones indicate structural changes. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of degradants. | A molecular ion peak corresponding to C₁₅H₁₁NO₂ (m/z ≈ 237.08). Degradation products will have different molecular weights. |
| FT-IR | Functional group analysis. | Characteristic peaks for the C=O of the lactone and C=C of the phenyl groups. Changes in the fingerprint region can indicate degradation. |
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Forced Degradation: Subject samples of the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light exposure) to generate degradation products.[3][4][5]
-
Column and Mobile Phase Screening: Use a C18 column as a starting point. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different gradients to achieve separation between the parent compound and its degradation products.
-
Method Optimization: Fine-tune the gradient, flow rate, and column temperature to achieve optimal resolution and peak shape.
-
Detection: Use a UV detector at a wavelength where the parent compound and its degradants have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
-
Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. Journal of the Indian Chemical Society. [URL not available]
-
Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate. [Link]
-
A New Method for the Preparation of 4,5‐Substituted Δ4‐Oxazoline‐2‐Thiones. ResearchGate. [Link]
-
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. PubMed. [Link]
-
Amino group protection in peptide synthesis. The this compound group. PubMed. [Link]
-
Photolysis of 4-oxazoline-2-one derivative in diverse solvent environments. African Journal of Pure and Applied Chemistry. [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]
-
Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Studies. Coriolis Pharma. [Link]
-
Reactions of 3,4-Disubstituted 4-Oxazolin-2-ones. I. A Novel Route to 1,3,5-Trisubstituted Hydantoins. The Journal of Organic Chemistry. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Kinetic analysis of the ring opening of an N-alkyloxazolidine. Hydrolysis of 2-(4-methylphenyl)-2,3-dimethyl-1,3-oxazolidine. The Journal of Organic Chemistry. [Link]
-
OXAZOLINE RING-OPENING. The Journal of Organic Chemistry. [Link]
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC. [Link]
-
A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Photolysis of 4-oxazoline-2-one derivative in diverse solvent environments. ResearchGate. [Link]
-
Hydrolysis of 4,4-disubstituted-2-phenyl-2-oxazolin-5-one prometed by ultrasonic irradiation. Chinese Journal of Modern Applied Pharmacy. [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]
-
Protecting group free synthesis of nitroxide-functionalized poly(2-oxazoline)s: direct access to electroactive polynitroxides. Chemical Communications. [Link]
-
Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. Macromolecules. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
-
Synthesis and Application of a Thiol Photolabile Protecting Group. ResearchGate. [Link]
-
A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. IARJSET. [Link]
-
Photostability. IAGIM. [Link]
-
meso-4,5-Diphenylimidazolidin-2-one. PMC. [Link]
-
1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm.. ResearchGate. [Link]
-
1 H NMR spectra of compounds 4a and 5a in DMSO-d 6 in the region of 4.3-9.0 ppm.. ResearchGate. [Link]
-
Pathway for the production of 4,4′-diaminodiphenylmethane during the pyrolytic degradation of the Line-X XS-100 sample.. ResearchGate. [Link]
-
Revisiting the thermal decomposition of five ortho -substituted phenyl azides by calorimetric techniques. ResearchGate. [Link]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. [Link]
-
Fragments of 1 H NMR spectra of... ResearchGate. [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC. [Link]
-
Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. [Link]
-
A Facile Synthesis of 4-Anilinomethylene-2-Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. IARJSET. [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. [Link]
Sources
Technical Support Center: Navigating the Nuances of 4,5-Diphenyl-4-oxazolin-2-one as a Protecting Group
Welcome to the technical support center for the 4,5-Diphenyl-4-oxazolin-2-one (DPO) protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing or considering this unique amino-protecting group in their synthetic strategies. As a specialized tool in the synthetic chemist's toolbox, the DPO group offers distinct advantages, particularly its unique photochemical lability. However, like any specialized reagent, its successful application hinges on a thorough understanding of its chemical behavior and potential pitfalls.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the protection, manipulation, and deprotection of DPO-protected compounds. Our aim is to equip you with the knowledge to anticipate and overcome these hurdles, ensuring the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the this compound (DPO) protecting group?
The principal advantage of the DPO group lies in its unique deprotection method: photolysis.[1] This allows for the removal of the protecting group under neutral conditions using UV light, offering a high degree of orthogonality with many acid- and base-labile protecting groups commonly used in complex organic synthesis.[1][2] This feature is particularly valuable in the synthesis of sensitive molecules where harsh deprotection conditions could lead to degradation or side reactions.
Q2: Under what conditions is the DPO protecting group stable?
The DPO group exhibits considerable stability under a range of conditions, which contributes to its utility in multi-step synthesis. It is generally stable to:
-
Aqueous bases: It can withstand treatment with aqueous sodium hydroxide, which is often used for the saponification of methyl or benzyl esters.[3]
-
Anhydrous acids: It is resistant to cleavage by strong anhydrous acids such as trifluoroacetic acid (TFA), a common reagent for the removal of Boc groups.[3]
-
Catalytic hydrogenation: The DPO group is stable to conditions typically used for the hydrogenolysis of benzyl-type protecting groups (e.g., H₂/Pd-C).[3]
This stability profile allows for the selective deprotection of other functional groups in the presence of a DPO-protected amine.
Q3: What are the general conditions for introducing the DPO protecting group?
The DPO group is typically introduced by reacting the free amine with this compound-3-carbonyl chloride in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dioxane or chloroform. The reaction generally proceeds at room temperature to yield the DPO-protected amine.
Q4: How does the photochemical deprotection of the DPO group work, and what are the byproducts?
The deprotection of the DPO group is achieved by photolysis, typically using a UV lamp (e.g., a mercury lamp) in a solvent such as benzene or cyclohexane in the presence of singlet oxygen.[4] The reaction proceeds via a photooxidative fragmentation of the oxazolinone ring system.[4] The major byproducts of this process include benzil, N-substituted benzamides, and N,N-dibenzoyl anilines.[4] In protic solvents, benzoic acid may also be formed.[4] It is crucial to be aware of these byproducts as they will need to be separated from the desired deprotected amine during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of the DPO protecting group.
Problem 1: Low Yield During DPO Protection
Symptoms:
-
Incomplete consumption of the starting amine.
-
Formation of multiple unidentified byproducts.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficiently reactive amine | Sterically hindered or electron-deficient amines may react sluggishly with the DPO-carbonyl chloride. | Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. Consider using a stronger, non-nucleophilic base like DBU in catalytic amounts to facilitate the reaction. |
| Hydrolysis of the DPO-carbonyl chloride | The acyl chloride is sensitive to moisture, which can lead to its decomposition and reduce the yield of the desired product. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Side reactions with the base | Strong, nucleophilic bases can react with the DPO-carbonyl chloride, leading to unwanted byproducts. | Use a mild, non-nucleophilic base such as sodium bicarbonate, triethylamine, or N,N-diisopropylethylamine (DIPEA). |
Problem 2: Incomplete or Sluggish Photochemical Deprotection
Symptoms:
-
Persistence of the DPO-protected starting material after prolonged irradiation.
-
Low yield of the desired deprotected amine.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate UV light source | The photochemical cleavage requires a UV source with sufficient energy and appropriate wavelength to initiate the reaction. | Ensure you are using a UV lamp with an appropriate wavelength for the photolysis of the DPO group (typically around 254 nm). Check the age and intensity of your lamp. |
| UV absorption by the solvent or impurities | Some solvents or impurities can absorb UV light, reducing the amount of energy reaching the DPO-protected compound. | Use a solvent that is transparent in the desired UV range (e.g., cyclohexane or benzene). Ensure the solvent is of high purity. |
| Quenching of the excited state | The presence of quenching agents in the reaction mixture can deactivate the excited state of the DPO group, preventing cleavage. | Remove any potential quenching agents from the reaction mixture. Degassing the solvent prior to photolysis can sometimes be beneficial. |
| Insufficient oxygen | The photooxidative fragmentation mechanism requires the presence of singlet oxygen. | Ensure the reaction is performed in the presence of air or with a controlled stream of oxygen. |
Problem 3: Formation of Side Products During Peptide Coupling
Symptoms:
-
Detection of diastereomers, indicating racemization.
-
Formation of byproducts with unexpected masses.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Racemization | The activation of the carboxylic acid of a DPO-protected amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. This is a general issue in peptide synthesis and not unique to the DPO group. | Use a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with your coupling reagent. Modern coupling reagents like HATU and HBTU are generally effective at minimizing racemization.[5][6] |
| Guanidinylation | If using aminium/uronium-based coupling reagents like HBTU or HATU, a side reaction can occur where the coupling reagent reacts with the deprotected N-terminal amine, leading to an irreversible guanidinylation and chain termination.[5] | Avoid using a large excess of the coupling reagent. Pre-activation of the carboxylic acid before adding it to the amine component can also minimize this side reaction. |
| Incompatibility with coupling reagents | While the DPO group is generally stable, its compatibility with all modern, highly reactive coupling reagents has not been exhaustively studied. | When using a new coupling reagent with a DPO-protected amino acid, it is advisable to first perform a small-scale test reaction and carefully analyze the products to ensure compatibility and the absence of unexpected side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Amino Group with this compound-3-carbonyl chloride
-
Dissolve the amine-containing substrate in anhydrous dioxane or chloroform (0.1-0.5 M).
-
Add an equimolar amount of this compound-3-carbonyl chloride.
-
Add 1.1 equivalents of a suitable base (e.g., triethylamine or sodium bicarbonate).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Photochemical Deprotection of a DPO-Protected Amine
-
Dissolve the DPO-protected substrate in a suitable solvent (e.g., benzene or cyclohexane) in a quartz reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure good light penetration.
-
Ensure the reaction is open to the air or sparge with a gentle stream of oxygen.
-
Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to over 24 hours depending on the substrate and the light source.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the deprotected amine from the byproducts (e.g., benzil and benzamides).
Visualizing the Workflow
Logical Flow of DPO Protecting Group Chemistry
Caption: Workflow of DPO protection and deprotection.
Concluding Remarks
The this compound protecting group is a valuable tool for specialized applications in organic synthesis, particularly when orthogonal, non-acidic, and non-basic deprotection is required. A thorough understanding of its introduction, stability, and unique photochemical cleavage is paramount for its successful implementation. By being aware of the potential pitfalls, such as incomplete reactions, byproduct formation during photolysis, and the general challenges of peptide synthesis like racemization, researchers can effectively troubleshoot their experiments and harness the full potential of this protecting group. We encourage you to consult the primary literature for further details and specific applications.
References
- Khan, M. A., & Panday, S. K. (2012). Photolysis of 4-oxazoline-2-one derivative in diverse solvent environments. African Journal of Pure and Applied Chemistry, 6(11), 157-160.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Sheehan, J. C., & Guziec, F. S., Jr. (1973). Amino group protection in peptide synthesis. The this compound group. The Journal of Organic Chemistry, 38(17), 3034–3040. [Link]
- Sheehan, J. C., & Guziec, F. S., Jr. (1973). Amino group protection in peptide synthesis. The this compound group. The Journal of Organic Chemistry, 38(17), 3034–3040.
- Sheehan, J. C., & Guziec, F. S. (1973). Amino group protection in peptide synthesis. The this compound group. Journal of the American Chemical Society, 95(8), 2717-2718.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
Technical Support Center: A Troubleshooting Guide for 4,5-Diphenyl-4-oxazolin-2-one Reactions
Welcome to the technical support center for 4,5-Diphenyl-4-oxazolin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. The oxazolidinone core is a privileged structure in medicinal chemistry, most famously represented by the linezolid class of antibiotics.[1][2] The 4,5-diphenyl substituted variant serves as a crucial synthetic intermediate and has been explored as a protective group for amines.[3]
This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. Our goal is to help you anticipate challenges, troubleshoot effectively, and understand the chemical principles governing your experimental outcomes.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, purification, and subsequent use of this compound.
Part 1: Synthesis & Reaction Optimization
Question 1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge that can typically be traced back to one of three areas: starting material purity, reaction conditions, or the choice of cyclizing agent.
-
Purity of Starting Materials: The most common synthesis starts from benzoin. Commercial benzoin can contain impurities like benzil or benzaldehyde, which will not participate in the desired reaction and can generate side products, complicating purification and reducing yield.
-
Expert Tip: Always verify the purity of your benzoin by melting point (should be sharp, ~137 °C) or TLC before starting the reaction. Recrystallization from ethanol is an effective purification method if needed.
-
-
Reaction Conditions: The cyclization to form the oxazolinone ring requires careful control of temperature and reaction time.
-
Causality: Insufficient heat or time will lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause decomposition of the product or starting materials, leading to a complex mixture of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to determine the optimal endpoint.
-
-
Choice of Cyclizing Agent & Catalyst: Various reagents can be used to form the carbonyl of the oxazolinone ring from the corresponding amino alcohol precursor (formed in situ from benzoin). The choice of catalyst is also crucial for efficiency.[4][5]
-
Expert Tip: While reagents like phosgene or its derivatives are effective, a common and safer laboratory method involves heating benzoin with urea. For other oxazolinone syntheses, catalysts such as tetraarylphosphonium salts (for epoxide/isocyanate routes) or palladium complexes (for N-arylation) have proven effective and may be adaptable.[1][5]
-
Table 1: Comparison of General Reaction Parameters for Oxazolidinone Synthesis
| Parameter | Condition A (Urea Route) | Condition B (Isocyanate Route) | Rationale & Expert Insight |
| Key Reagents | Benzoin, Urea | Amino alcohol, Isocyanate | The urea route is often simpler for unsubstituted N-H oxazolinones. The isocyanate route is versatile for N-substituted analogs. |
| Temperature | 140-160 °C | 80-120 °C | Higher temperatures are needed to drive the reaction with urea. Isocyanate reactions are typically more facile.[6] |
| Catalyst | Typically none (thermal) | Organocatalysts (e.g., TAPS) | The addition of a catalyst like a phosphonium salt can significantly accelerate the reaction and improve regioselectivity in epoxide-based routes.[1][6] |
| Common Issue | Incomplete conversion | Isocyanate trimerization | Monitor by TLC to avoid over-heating. For isocyanate reactions, catalyst choice is key to suppressing side reactions.[6] |
Question 2: I'm observing significant side products in my reaction mixture. What are they, and how can I prevent their formation?
Answer: The primary side product is almost always the result of hydrolysis, which cleaves the oxazolinone ring to form 2-amino-1,2-diphenylethanol.
-
Mechanism of Formation: The oxazolinone ring is an ester-like cyclic carbamate and is susceptible to nucleophilic attack, particularly by water, under either acidic or basic conditions.[7][8] The presence of moisture in your solvents or reagents, or a pH that is too high or too low during workup, can cause significant product loss through ring-opening.[9]
-
Prevention Strategy:
-
Use Anhydrous Conditions: Ensure all solvents (e.g., DMF, Toluene) and reagents are thoroughly dried before use.
-
Control pH During Workup: When quenching the reaction or performing extractions, use a neutral wash (e.g., saturated sodium chloride solution) before any acidic or basic washes. If an acid or base wash is necessary, perform it quickly and at low temperatures.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help exclude atmospheric moisture, especially during long reaction times.
-
Below is a diagram illustrating the general mechanism for this undesired hydrolysis reaction.
Caption: Acid or base-catalyzed hydrolysis of the oxazolinone ring.
Part 2: Purification and Handling
Question 3: What is the most effective method for purifying crude this compound?
Answer: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. Column chromatography can also be used but is often less efficient for removing minor, structurally similar impurities.
-
Recommended Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
TLC System for Purity Check: A standard mobile phase for checking purity is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The product should appear as a single, well-defined spot.
Question 4: How stable is this compound, and what are the correct storage conditions?
Answer: The compound is a crystalline solid and is generally stable at room temperature when pure. However, its long-term stability depends on keeping it free from moisture and strong acids or bases, which can catalyze hydrolysis as discussed previously.[7][8]
-
Optimal Storage: Store the purified solid in a tightly sealed container in a desiccator or a dry, cool place. For long-term storage (months to years), storing at 2-8°C is recommended.[10]
Part 3: Characterization
Question 5: What are the expected spectroscopic data for this compound?
Answer: Spectroscopic analysis is essential for confirming the structure and purity of your product. The following table summarizes the key expected signals.
Table 2: Spectroscopic Characterization Data
| Technique | Feature | Expected Value / Observation | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.2-7.5 ppm (multiplet) | Signals from the two phenyl rings. |
| N-H Proton | δ ~6.5-8.0 ppm (broad singlet) | The exact shift is solvent-dependent and may exchange with D₂O. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~158-160 ppm | Characteristic shift for a carbamate carbonyl.[11] |
| Phenyl Carbons | δ ~125-135 ppm | Multiple signals corresponding to the aromatic carbons.[11] | |
| FT-IR (KBr) | N-H Stretch | ~3200-3300 cm⁻¹ (broad) | Indicates the presence of the N-H bond. |
| Carbonyl (C=O) Stretch | ~1750-1770 cm⁻¹ (strong) | Strong absorption characteristic of a five-membered cyclic carbamate. | |
| Mass Spec (ESI) | [M+H]⁺ | m/z 238.08 | Corresponds to the protonated molecular ion (C₁₅H₁₁NO₂ + H⁺).[12] |
Validated Experimental Protocols
To ensure reproducibility, we provide the following detailed, step-by-step protocols based on established methodologies.
Protocol 1: Synthesis of this compound from Benzoin and Urea
This protocol describes a straightforward thermal condensation method.
Caption: Step-by-step workflow for the synthesis and purification.
Methodology:
-
Reagent Preparation: In a round-bottom flask, thoroughly mix benzoin (1.0 eq) and urea (1.5 eq).
-
Reaction: Place the flask in a preheated oil bath at 150-160 °C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation in a fume hood).
-
Monitoring: Stir the molten mixture for 1-2 hours. Monitor the reaction's progress by periodically taking a small sample, dissolving it in ethyl acetate, and analyzing it by TLC (30% EtOAc/Hexane). The reaction is complete when the benzoin spot has been consumed.
-
Workup: Remove the flask from the heat and allow it to cool until it is warm but not yet fully solidified. Carefully add hot water to the flask to dissolve any unreacted urea and help break up the solid mass.
-
Isolation: Allow the mixture to cool to room temperature. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining urea.
-
Purification: Dry the crude solid and then purify by recrystallization from hot ethanol as described in the FAQ section.
General Troubleshooting Workflow
When encountering unexpected results, a logical, step-by-step approach is the most effective way to identify and solve the problem.
Caption: A logical workflow for troubleshooting common reaction issues.
References
-
Kim, Y. H., & Kim, S. H. (2006). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Bulletin of the Korean Chemical Society, 27(9), 1393-1394. Available at: [Link]
-
ResearchGate. The reusability of catalysts for synthesis of 2-oxazolidinones. Available at: [Link]
-
Singh, G., Singh, A., & Singh, P. (2018). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect, 3(31), 8936-8940. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of oxazolidinones. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Choi, H., Jeong, H., Choi, J., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(16), 4995. Available at: [Link]
- Google Patents. (2017). CN106459331A - Catalysts for the synthesis of oxazolidinone compounds.
-
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-137. Available at: [Link]
-
Sheehan, J. C., & Guziec, F. S. (1972). This compound ring system as an amine protecting group. Journal of the American Chemical Society, 94(17), 6061-6063. Available at: [Link]
-
Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014. Available at: [Link]
-
Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4283. Available at: [Link]
-
De la Torre, J. C., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 374-395. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolidinone synthesis [organic-chemistry.org]
- 6. CN106459331A - Catalysts for the synthesis of oxazolidinone compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening | Semantic Scholar [semanticscholar.org]
- 10. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C15H11NO2 | CID 151245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,5-Diphenyl-4-oxazolin-2-one
Welcome to the technical support guide for the synthesis of 4,5-Diphenyl-4-oxazolin-2-one. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to byproduct formation and removal during this synthesis. Our goal is to provide practical, experience-driven advice to help you achieve high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis and purification of this compound.
Q1: What are the most likely impurities in my crude product after synthesizing this compound from benzoin and urea?
A1: The synthesis of this compound from benzoin and urea is a robust reaction, but several impurities are common. Identifying them is the first step to effective removal.
-
Unreacted Benzoin: Benzoin is a solid with a different polarity than the product. Its presence is often indicated by a lower and broader melting point of the crude product.
-
Benzil: Over-oxidation of benzoin can lead to the formation of benzil, especially if reaction conditions are not strictly controlled. Benzil is a yellow crystalline solid.
-
Side-Reaction Products: Urea can react with itself or other intermediates at high temperatures, leading to small amounts of various polar byproducts. These often remain in the filtrate after the first crystallization.[1]
-
Solvent Residues: Incomplete drying will leave residual solvents like ethanol or acetic acid, which can interfere with subsequent steps or characterization.
Q2: My crude product is an oil or fails to crystallize properly. What should I do?
A2: Oiling out or failure to crystallize is a common issue in crystallization, often caused by a high concentration of impurities or the use of an inappropriate solvent.[2]
-
Verify Solvent Choice: Ensure you are using a suitable solvent. Ethanol or a mixture of ethanol and water is often effective for the recrystallization of oxazolinones.[3]
-
Reduce Impurity Load: If the impurity level is too high, direct crystallization will fail. Try washing the crude material with a solvent in which the product is sparingly soluble but the impurities are (e.g., cold diethyl ether) to remove nonpolar contaminants. Alternatively, a preliminary pass through a short plug of silica gel can remove highly polar impurities.
-
Induce Crystallization: If the product remains an oil in a supersaturated solution, try the following:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled solution to initiate crystal growth.
-
Reduce Temperature: Cool the solution slowly in an ice bath, and then transfer it to a refrigerator or freezer to encourage slow crystal formation, which typically yields purer crystals.[2]
-
Q3: How can I use Thin-Layer Chromatography (TLC) to monitor my purification process effectively?
A3: TLC is an indispensable tool for assessing purity and guiding purification.[4]
-
Choosing a TLC System: A good starting point for this class of compounds is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The desired product, this compound, is moderately polar.
-
Spotting: On a TLC plate, spot your crude material, the purified material (from a previous batch, if available), and co-spot the crude material with your starting materials (benzoin) to confirm identity.
-
Interpretation:
-
Purity Check: A pure compound should ideally show a single spot.
-
Byproduct Identification: Unreacted benzoin will typically have a different Rf value than the product. Highly polar byproducts will remain near the baseline, while non-polar byproducts will travel closer to the solvent front.
-
Guiding Column Chromatography: TLC is used to determine the optimal solvent system for flash column chromatography. The ideal mobile phase will give the desired product an Rf value of approximately 0.3-0.4.
-
Part 2: In-Depth Troubleshooting Guides
This section provides structured protocols to address specific, identified problems with byproduct removal.
Guide 1: Removal of Unreacted Benzoin via Recrystallization
Issue: Your ¹H NMR or TLC analysis of the crude product clearly shows the presence of residual benzoin.
Underlying Principle: Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures. The ideal solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while impurities remain soluble (or insoluble) at all temperatures.
Step-by-Step Protocol:
-
Solvent Selection: Based on solubility tests, ethanol is a highly effective solvent for recrystallizing this compound. It effectively solubilizes the product when hot and allows for good crystal recovery upon cooling, while benzoin has slightly different solubility characteristics.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is crucial; using too much solvent will result in a lower yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[2] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. A final purity check via melting point or TLC is recommended.
Data Summary: Solvent Selection for Recrystallization
| Solvent System | Suitability for this compound | Rationale & Comments |
| Ethanol | Excellent | High solubility when hot, low solubility when cold. Good for removing benzoin.[3] |
| Isopropanol | Good | Similar properties to ethanol, can be a good alternative. |
| Toluene | Fair | May work, but generally better for less polar compounds.[5] |
| Water | Poor | The product is generally not soluble enough in water for effective recrystallization.[5] |
| Ethyl Acetate/Hexane | Good (for chromatography) | Excellent for chromatographic separation but can be used for recrystallization if a co-solvent system is needed.[6] |
Guide 2: Removal of Polar Byproducts via Flash Column Chromatography
Issue: TLC analysis indicates the presence of one or more byproducts that are significantly more polar (lower Rf) than the desired product.
Underlying Principle: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent mixture). Polar compounds interact more strongly with the polar silica gel and thus elute more slowly.
Workflow Diagram: Troubleshooting & Purification
Caption: Decision workflow for purification of this compound.
Step-by-Step Protocol:
-
Select the Mobile Phase: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf of 0.3-0.4 and provides good separation from the polar impurities.
-
Pack the Column: Prepare a column with silica gel using the selected mobile phase. Ensure the silica bed is packed evenly without any cracks or air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with your sample to the top of the column. This technique generally provides better resolution than loading the sample as a liquid.
-
Elute the Column: Begin running the column with the chosen mobile phase, applying positive pressure (flash chromatography).
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain the pure product.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[7]
References
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Advion. Available at: [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2024). Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
A Facile Synthesis of 4-Anilinomethylene-2-Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. International Advanced Research Journal in Science, Engineering and Technology. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. American Chemical Society. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. National Institutes of Health. Available at: [Link]
-
A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. ResearchGate. Available at: [Link]
-
Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. Available at: [Link]
-
Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. National Institutes of Health. Available at: [Link]
-
A One-Pot Synthesis of 2-Aryl-4,5-anti-diphenyloxazolines. Thieme. Available at: [Link]
-
Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. PubMed Central. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
- Preparation method of (S) -4-phenyl-2-oxazolidinone. Google Patents.
-
Acetylation of benzoin - laboratory experiment. YouTube. Available at: [Link]
-
Oxidation of Benzoin - Part 1. YouTube. Available at: [Link]
-
New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling. PubMed Central. Available at: [Link]
Sources
- 1. New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 4,5-Diphenyl-4-oxazolin-2-one Production
Welcome to the Technical Support Center for the synthesis and scale-up of 4,5-Diphenyl-4-oxazolin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its production, with a special focus on scalability.
Troubleshooting Guide: Overcoming Scalability Hurdles
Scaling up the synthesis of this compound from the lab bench to pilot or production scale can introduce a new set of challenges. This guide provides solutions to common issues you may encounter.
Issue 1: Low Yields Upon Scale-Up
Question: My small-scale synthesis of this compound consistently gives high yields, but when I increased the batch size, the yield dropped significantly. What could be the cause?
Answer: A drop in yield during scale-up is a common problem and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture can also increase at larger scales, further hampering effective mixing.
-
Poor Temperature Control: Exothermic reactions that are easily managed on a small scale can become difficult to control in large reactors. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to runaway reactions and the formation of degradation products.
-
Reagent Addition Rate: The rate of reagent addition becomes more critical at a larger scale. Adding a reagent too quickly can lead to localized high concentrations, favoring side reactions or causing a rapid exotherm that is difficult to control.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in scaled-up reactions.
Issue 2: Product Purity and Byproduct Formation
Question: I'm observing a higher level of impurities in my scaled-up batches of this compound compared to my lab-scale experiments. How can I improve the purity?
Answer: Increased impurity levels at scale are often linked to the same factors that cause low yields: poor mixing and temperature control. Additionally, extended reaction times in larger batches can lead to the degradation of the product or the formation of more byproducts.
One common synthesis route involves the reaction of benzoin with a thiocyanate salt in the presence of an acid.[1] In this process, potential byproducts can include isomeric thiazolinones.[1] The formation of these isomers can be temperature-dependent.
Key Considerations for Improving Purity:
| Parameter | Small-Scale Observation | Large-Scale Challenge | Recommended Action |
| Reaction Temperature | Easily maintained within a narrow range. | Potential for hot spots and temperature gradients. | Implement robust temperature control with multiple probes. Consider a slower, more controlled heating ramp. |
| Reaction Time | Typically shorter and well-defined. | Can be longer due to slower heating and reagent addition. | Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC) to determine the optimal endpoint and avoid prolonged heating. |
| Work-up and Isolation | Rapid and efficient. | Slower, leading to potential product degradation in the presence of acidic or basic residues. | Neutralize the reaction mixture promptly after completion. Consider an extractive work-up to remove water-soluble impurities before crystallization. |
Issue 3: Difficulties with Product Isolation and Crystallization
Question: At a larger scale, I'm struggling to crystallize the this compound from the reaction mixture. The product is oiling out or forming a fine powder that is difficult to filter.
Answer: Crystallization is a critical step that can be significantly affected by scale. The cooling rate, solvent volume, and presence of impurities all play a crucial role.
-
Cooling Rate: Rapid cooling of a large volume can lead to the formation of small, poorly formed crystals or cause the product to "oil out." A slower, controlled cooling profile is essential for growing larger, more easily filterable crystals.
-
Solvent Selection and Volume: The solvent system used for crystallization may need to be optimized for larger volumes. The solubility of the product and impurities can change with temperature and concentration.
-
Seeding: In a large, supersaturated solution, spontaneous nucleation can be inconsistent. Introducing seed crystals of the pure product can initiate crystallization in a controlled manner, leading to a more uniform particle size distribution.
Experimental Protocol: Scalable Crystallization
-
Solvent Selection: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Controlled Cooling: Cool the solution slowly. For multi-liter volumes, a programmed cooling ramp in a jacketed reactor is ideal. A rate of 5-10 °C per hour is a good starting point.
-
Seeding (if necessary): Once the solution is slightly supersaturated (just below the temperature at which spontaneous crystallization occurs), add a small amount (0.1-1% by weight) of pure this compound seed crystals.
-
Maturation: Hold the slurry at a low temperature (e.g., 0-5 °C) for a period of time (1-4 hours) with gentle agitation to allow for complete crystallization.
-
Filtration and Washing: Filter the crystals and wash with a small amount of cold solvent to remove any remaining impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound?
A1: A frequently cited method involves the condensation of benzoin with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of an acid.[1] This method is advantageous due to the availability of starting materials. An alternative approach for related 4,5-disubstituted oxazolidin-2-ones involves an asymmetric aldol reaction followed by a Curtius rearrangement, which may offer better stereocontrol if that is a requirement.[2][3]
Q2: Are there any "green" or more environmentally friendly synthesis methods?
A2: Yes, mechanochemical approaches are being developed for the synthesis of related azlactones.[4] These methods often involve grinding the reactants together with a catalytic amount of a reagent, sometimes without any solvent.[4] This can reduce waste and energy consumption. While not specifically detailed for this compound in the provided literature, exploring a mechanochemical adaptation of the benzoin and thiocyanate reaction could be a promising area for green chemistry innovation.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: When working with thiocyanates and acids, there is a potential for the release of toxic hydrogen cyanide gas, especially if the reaction mixture is heated too strongly or if the pH drops too low. It is crucial to perform the reaction in a well-ventilated area, such as a fume hood, and to monitor the pH of the reaction. Additionally, managing the exotherm of the reaction is a primary safety concern at scale. Always have a cooling system in place and add reagents at a controlled rate.
Q4: How can I monitor the reaction progress effectively during a large-scale run?
A4: In-process controls (IPCs) are essential for monitoring large-scale reactions. Thin-layer chromatography (TLC) is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Taking samples at regular intervals will allow you to track the reaction kinetics and determine the optimal reaction endpoint, preventing the formation of degradation products from prolonged reaction times.
Reaction Monitoring Workflow:
Caption: Workflow for in-process monitoring of the reaction.
References
-
A New Method for the Preparation of 4,5‐Substituted Δ4‐Oxazoline‐2‐Thiones. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available at: [Link]
-
Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity with 4,5-Diphenyl-4-oxazolin-2-one
Welcome to the technical support center for the chiral auxiliary, 4,5-Diphenyl-4-oxazolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome experimental challenges and maximize the stereoselectivity of your reactions.
Introduction: The Power of Steric Hindrance
The this compound is a chiral auxiliary used to induce stereoselectivity in a variety of chemical transformations, most notably in the formation of new stereocenters alpha to a carbonyl group. The underlying principle of its effectiveness lies in the steric hindrance provided by the two phenyl groups. Once acylated and converted to an enolate, these bulky phenyl substituents effectively shield one face of the planar enolate, compelling an incoming electrophile to approach from the less hindered face. This directed attack leads to the preferential formation of one diastereomer over the other.
This guide will walk you through common issues encountered during the use of this auxiliary and provide scientifically grounded solutions to enhance your reaction outcomes.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is dedicated to resolving specific problems you may encounter in the lab.
Issue 1: Low Diastereoselectivity (Poor d.r.)
A common challenge is obtaining a nearly 1:1 mixture of diastereomers. This indicates a lack of effective facial discrimination of the enolate.
Q: My alkylation/aldol reaction is yielding a low diastereomeric ratio. What are the likely causes and how can I improve it?
A: Low diastereoselectivity can stem from several factors, primarily related to the formation and stability of the enolate, as well as the reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Enolate Formation: If the enolate is not formed completely and rapidly, the unreacted N-acyl oxazolinone can act as a proton source, leading to scrambling of the enolate geometry and subsequent loss of stereocontrol.
-
Solution: Ensure the use of a sufficiently strong, non-nucleophilic base. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are common choices. It is also crucial to use fresh, anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base and enolate by water or oxygen.
-
-
Incorrect Enolate Geometry: For high diastereoselectivity, the formation of a specific enolate geometry (often the Z-enolate) is crucial. This is typically achieved through kinetic deprotonation under carefully controlled conditions.
-
Solution: Perform the deprotonation at low temperatures, typically -78 °C, to favor the kinetic Z-enolate. The choice of base and solvent can also influence the enolate geometry.
-
-
Reaction Temperature Too High: Elevated temperatures can lead to equilibration of the enolate, erosion of the desired geometry, and a decrease in diastereoselectivity. The transition states for the formation of the two diastereomers are closer in energy at higher temperatures.
-
Solution: Maintain a low reaction temperature throughout the addition of the electrophile. It is essential to monitor the internal reaction temperature, not just the bath temperature.
-
-
Lewis Acid Effects: In aldol reactions, the choice and amount of Lewis acid are critical for achieving high stereoselectivity. The Lewis acid coordinates to the carbonyl oxygen of the N-acyl oxazolinone, influencing the conformation of the enolate and the transition state of the reaction.
-
Solution: Screen different Lewis acids (e.g., TiCl₄, Bu₂BOTf) and optimize the stoichiometry. In some cases, the use of a coordinating base, such as triethylamine or Hünig's base (DIPEA), is necessary to modulate the reactivity and selectivity.
-
-
Steric Hindrance of the Electrophile: Very bulky electrophiles may exhibit lower diastereoselectivity due to competing steric interactions with the chiral auxiliary.
-
Solution: If possible, consider using a less sterically demanding electrophile. Alternatively, further optimization of the reaction conditions (temperature, solvent, base) may be required.
-
Issue 2: Problems with Auxiliary Cleavage
The removal of the chiral auxiliary is a critical final step. Difficulties in this stage can lead to low yields or racemization of the desired product.
Q: I am struggling to cleave the this compound auxiliary from my product. What are the recommended methods and potential pitfalls?
A: The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, amide). Here are some common methods and troubleshooting tips:
-
Hydrolysis to a Carboxylic Acid:
-
Reagents: Lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) in a THF/water mixture is a standard method.
-
Pitfall: Incomplete cleavage can occur if the reaction is not allowed to proceed to completion. Epimerization at the α-carbon can also be a concern under basic conditions, especially if the resulting product is sensitive.
-
Troubleshooting: Ensure the use of a sufficient excess of LiOH and H₂O₂. Monitor the reaction closely by TLC. If epimerization is a problem, consider milder conditions or a different cleavage method.
-
-
Reductive Cleavage to an Alcohol:
-
Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used.
-
Pitfall: These reagents are powerful and can reduce other functional groups in your molecule. Over-reduction can be an issue.
-
Troubleshooting: Use a milder reducing agent if possible. Carefully control the reaction temperature (often 0 °C to room temperature) and the stoichiometry of the reducing agent.
-
-
Transamination to an Amide:
-
Reagents: This can be achieved with various amines, sometimes with the aid of a Lewis acid.
-
Pitfall: These reactions may require elevated temperatures, which could be detrimental to sensitive products.
-
Troubleshooting: Screen different amines and Lewis acids to find milder conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step when using this compound as a chiral auxiliary?
A1: The first step is the acylation of the auxiliary with the desired carboxylic acid derivative. This is typically achieved by deprotonating the oxazolinone with a strong base like n-butyllithium (n-BuLi) or LDA at low temperature, followed by the addition of an acyl chloride or anhydride.
Q2: How do I determine the diastereomeric ratio of my product?
A2: The diastereomeric ratio (d.r.) can often be determined by proton NMR (¹H NMR) spectroscopy.[1][2] The signals of the protons on the newly formed stereocenter or adjacent to it will appear as distinct sets of peaks for each diastereomer. Integration of these peaks will give the ratio. In some cases, gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral column can also be used to separate and quantify the diastereomers.[3]
Q3: Can the this compound auxiliary be recovered and reused?
A3: Yes, one of the advantages of using chiral auxiliaries is that they can often be recovered after the cleavage step.[4] The recovered auxiliary can then be purified and reused in subsequent reactions, which is economically and environmentally beneficial.
Q4: How do the phenyl groups in this compound compare to other substituents in similar auxiliaries?
A4: The two phenyl groups provide significant steric bulk, which is the basis for its stereodirecting ability. Compared to smaller alkyl groups found in other oxazolidinone auxiliaries (e.g., Evans auxiliaries), the phenyl groups can offer a different steric and electronic environment, which may be advantageous for certain substrates and reactions.
Data Presentation
The following table provides representative data for diastereoselective alkylations using N-acyl oxazolidinone auxiliaries, which can serve as a general guideline for what to expect when using the this compound auxiliary.
| N-Acyl Group | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Propionyl | Benzyl bromide | LDA | THF | -78 | >95:5 |
| Acetyl | Allyl iodide | NaHMDS | THF | -78 | >90:10 |
| Phenylacetyl | Methyl iodide | LDA | THF | -78 | >95:5 |
| Propionyl | Isopropyl iodide | NaHMDS | THF | -78 to -40 | ~85:15 |
Note: The actual diastereomeric ratios will depend on the specific substrates and reaction conditions used.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Diastereoselective Alkylation
-
To a solution of the N-acyl-4,5-diphenyl-4-oxazolin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LDA (1.1 eq, freshly prepared) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
Visualizations
Experimental Workflow
Sources
Validation & Comparative
The Oxazolinone (Ox) Group: A Critical Evaluation Against Amine Protecting Group Stalwarts
A Senior Application Scientist's Guide to the 4,5-Diphenyl-4-oxazolin-2-one Protecting Group in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realm of peptide and medicinal chemistry, the judicious selection of protecting groups is paramount to achieving synthetic success. While the carbamate-based Boc, Cbz, and Fmoc groups have long been the workhorses for amine protection, the unique properties of the this compound (Ox) group, introduced by Sheehan and Guziec, warrant a closer examination. This guide provides a comprehensive comparison of the Ox group with these traditional protecting groups, offering insights into its distinct advantages and potential limitations, supported by available experimental evidence.
The Principle of Orthogonality: A Refresher
The concept of orthogonal protection is the cornerstone of modern synthetic strategy, allowing for the selective removal of one protecting group in the presence of others.[1][2] This is typically achieved by exploiting differential lability to various reagents (e.g., acid, base, or hydrogenation). As we will explore, the Ox group introduces a unique deprotection method—photolysis—that offers a high degree of orthogonality.
Comparative Analysis of Amine Protecting Groups
The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily cleaved without affecting other functionalities.[3] The following table provides a qualitative comparison of the Ox group with Boc, Cbz, and Fmoc based on these criteria.
| Characteristic | This compound (Ox) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz/Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | Heterocyclic | Carbamate | Carbamate | Carbamate |
| Introduction | Reaction with 4,5-diphenyl-2-vinyloxyoxazoline | Reaction with di-tert-butyl dicarbonate (Boc₂O) | Reaction with benzyl chloroformate (Cbz-Cl) | Reaction with Fmoc-Cl or Fmoc-OSu |
| Stability | Stable to acid and base | Labile to acid (e.g., TFA, HCl) | Stable to acid and base | Labile to base (e.g., piperidine) |
| Deprotection | Photolysis (UV light) | Strong acid | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) | Secondary amine bases |
| Orthogonality | High, due to photolytic cleavage | Orthogonal to Cbz (hydrogenolysis) and Fmoc (base) | Orthogonal to Boc (acid) and Fmoc (base) | Orthogonal to Boc (acid) and Cbz (hydrogenolysis) |
| Key Advantages | Unique photolytic deprotection offers high orthogonality. | Well-established, widely used in solid-phase peptide synthesis (SPPS). | Stable to a wide range of conditions, useful in solution-phase synthesis. | Mild, base-labile deprotection is central to modern SPPS. |
| Potential Limitations | Requires specialized photochemical equipment; potential for side reactions upon photolysis.[1] | Requires strong acid for cleavage, which can be harsh on sensitive substrates. | Hydrogenolysis is not compatible with reducible functional groups. | Not completely stable to some hydrogenation conditions. |
The this compound (Ox) Group: A Closer Look
The Ox group is introduced by the reaction of an amine with a suitable reagent like 4,5-diphenyl-2-vinyloxyoxazoline.[3][4] The resulting N-protected compound is notably stable to both acidic and basic conditions that would readily cleave Boc and Fmoc groups, respectively. This robustness makes it an attractive option when harsh conditions are required in subsequent synthetic steps.
The most significant feature of the Ox group is its removal by photolysis.[4][5] Irradiation with UV light in the presence of a sensitizer leads to the cleavage of the protecting group, regenerating the free amine. This unique deprotection method provides a powerful tool for orthogonal synthesis, as it does not require chemical reagents that could interfere with other protecting groups.
However, the practical application of photolytic deprotection requires careful consideration. The use of specialized photochemical equipment is necessary, and the potential for light-induced side reactions with other functionalities in the molecule must be evaluated.[1] Furthermore, while the concept is elegant, detailed studies on the quantum yield and optimization of reaction conditions for the Ox group are not as extensively documented as the deprotection protocols for Boc, Cbz, and Fmoc.
Experimental Protocols
Protection of an Amine with the Ox Group (General Procedure)
Disclaimer: This is a generalized protocol based on seminal literature and should be optimized for specific substrates.
-
Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Addition of Reagent: Add a solution of 4,5-diphenyl-2-vinyloxyoxazoline (1.1 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Deprotection of an Ox-Protected Amine (General Photolysis Procedure)
Disclaimer: This is a generalized protocol and requires optimization. Appropriate safety precautions for photochemical reactions must be taken.
-
Solution Preparation: Dissolve the Ox-protected amine in a suitable solvent (e.g., benzene, cyclohexane) in a quartz reaction vessel.
-
Sensitizer: Add a sensitizer, such as benzophenone, if required.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) while maintaining a constant temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After completion, remove the solvent under reduced pressure. The residue, which may contain byproducts from the photolysis, can be purified by column chromatography.[1]
Visualization of Protection and Deprotection Schemes
Caption: Protection and deprotection schemes for Ox, Boc, Cbz, and Fmoc groups.
Decision-Making in Protecting Group Selection
The choice of a protecting group is a critical decision in the design of a synthetic route. The following flowchart provides a simplified decision-making process for selecting an appropriate amine protecting group.
Sources
The Oxazolinone Advantage: A Comparative Guide to 4,5-Diphenyl-4-oxazolin-2-one in Peptide Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a deep comparative analysis of the 4,5-diphenyl-4-oxazolin-2-one (Ox) protecting group for α-amino functions in peptide synthesis. Moving beyond a simple historical overview, we will dissect its chemical principles, evaluate its performance based on available data, and objectively compare it to the current industry-standard protecting groups, namely Fmoc and Boc. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions in the synthesis of complex peptides.
The Central Challenge in Peptide Synthesis: Chirality and Reactivity
The stepwise assembly of amino acids into a defined peptide sequence is a cornerstone of chemical biology and drug development. The primary challenge lies in managing the reactivity of the α-amino and α-carboxyl groups to ensure the formation of the correct peptide bond. This is achieved through the use of temporary protecting groups for the N-terminus of the incoming amino acid. An ideal protecting group must be stable during the coupling reaction but readily and selectively removable without damaging the growing peptide chain or causing racemization of the chiral α-carbon[1][2].
Racemization is a critical side reaction, particularly during the activation of the C-terminal carboxyl group of the N-protected amino acid. A major pathway for this loss of stereochemical integrity is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This planar, achiral intermediate is susceptible to protonation from either face, leading to a mixture of L- and D-amino acid residues in the final peptide, which can be difficult to separate and detrimental to biological activity[3][4].
It is within this context of controlling reactivity while preserving chirality that the this compound (Ox) group, introduced by Sheehan and Guziec in 1973, offers a unique chemical proposition[3][5].
The this compound (Ox) Group: A Novel Approach to Amine Protection
The Ox group is distinct from conventional urethane-type protecting groups like Z, Boc, and Fmoc. Instead of masking the amine with a carbamate, it incorporates the N-α into a heterocyclic ring system. This is one of the few protecting groups that masks both hydrogens of the primary amino function[6].
Mechanism of Protection and Deprotection
The Ox-protected amino acids are synthesized from the corresponding amino acid, phosgene, and benzoin. The key feature of this protecting group is its stability to a range of conditions used in peptide synthesis, including mild acids and bases.
However, its removal requires specific and harsh reductive cleavage conditions. The original method described by Sheehan and Guziec involves catalytic hydrogenation (H₂/Pd-C) at elevated temperatures and pressures or, more effectively, reduction with sodium-amalgam (Na/Hg) in ethanol[5].
Comparative Analysis: Ox vs. Fmoc and Boc Strategies
While innovative for its time, the practical application of the Ox group in modern peptide synthesis, particularly automated solid-phase peptide synthesis (SPPS), is limited when compared to the Fmoc/tBu and Boc/Bzl strategies. The following sections provide a detailed, objective comparison.
Orthogonality and Compatibility with SPPS
Modern peptide synthesis relies on orthogonal protection schemes, where the temporary Nα-protecting group can be removed without affecting the "permanent" side-chain protecting groups or the linker to the solid support[6].
-
Fmoc/tBu Strategy: This is the current gold standard, offering perfect orthogonality. The base-labile Fmoc group is removed with piperidine, while the acid-labile tBu-based side-chain protecting groups and the resin linker are cleaved simultaneously with trifluoroacetic acid (TFA) at the end of the synthesis[1].
-
Boc/Bzl Strategy: This strategy relies on graded acid lability. The Nα-Boc group is removed with a moderate acid (TFA), while the Bzl-based side-chain groups and the linker require a very strong acid (like HF) for cleavage[7].
-
Ox Strategy: The reductive cleavage conditions required for the Ox group (catalytic hydrogenation or sodium amalgam) are not orthogonal to many common side-chain protecting groups. For instance, the benzyl (Bzl) and benzyloxycarbonyl (Z) groups, used in the Boc strategy, would also be cleaved during catalytic hydrogenation. Furthermore, these harsh conditions are generally incompatible with the resins and linkers used in SPPS and are difficult to implement in an automated fashion.
Racemization Suppression
This is a key performance indicator where the chemical nature of the protecting group is paramount.
-
Fmoc and Boc: As urethane-type protecting groups, Fmoc and Boc are highly effective at suppressing racemization. The resonance of the nitrogen lone pair with the carbonyl group of the carbamate reduces the acidity of the α-proton, making the formation of the oxazolone intermediate less favorable.
-
Ox Group: The situation with the Ox group is more complex. While the group itself is an oxazolinone, it is not the same as the 5(4H)-oxazolone intermediate formed during carboxyl activation that leads to racemization. However, acyl-type protecting groups, in general, are more prone to racemization than urethane-type groups[1]. The original work by Sheehan and Guziec suggests that racemization can be low if coupling is performed via the acid chloride method at low temperatures. However, without direct modern comparative data using common coupling reagents (like HBTU or HATU), it is reasonable to hypothesize a higher risk of racemization compared to the Fmoc and Boc strategies, which were specifically designed to address this issue.
Performance Comparison Summary
The following table summarizes the key performance characteristics of the Ox group in comparison to Fmoc and Boc.
| Feature | This compound (Ox) | Fmoc (Fmoc/tBu Strategy) | Boc (Boc/Bzl Strategy) |
| Nα-Deprotection | Reductive Cleavage (H₂/Pd-C or Na/Hg) | Mild Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., TFA in DCM) |
| Orthogonality | Poor; incompatible with many side-chain protecting groups (e.g., Bzl, Z) and SPPS resins. | Excellent; fully orthogonal to acid-labile side-chain and linker cleavage. | Good; based on graded acid lability. |
| Racemization | Potentially higher risk compared to urethane groups; dependent on coupling method. | Low; urethane structure suppresses oxazolone formation. | Low; urethane structure suppresses oxazolone formation. |
| SPPS Compatibility | Very low; harsh cleavage conditions are not suitable for standard resins and automation. | High; the standard for automated SPPS. | High; historically significant and still used, though requires specialized equipment for HF cleavage. |
| Cleavage Byproducts | Benzoin and other reduction products. | Dibenzofulvene (scavenged by piperidine). | Isobutylene and CO₂ (volatile). |
Experimental Protocols
While the Ox group is not recommended for modern SPPS, for the purpose of completeness, we provide a conceptual protocol for its use in a manual SPPS workflow, based on the original solution-phase chemistry and modern SPPS principles.
Conceptual Protocol: Manual SPPS using an Ox-Protected Amino Acid
This protocol is hypothetical and would require significant optimization. It assumes the successful synthesis of an Ox-protected amino acid and its attachment to a highly robust resin, such as a Merrifield resin, that might withstand the cleavage conditions.
Step 1: Resin Preparation
-
Swell 100 mg of Merrifield resin in dichloromethane (DCM) for 1 hour in a fritted syringe.
-
Wash the resin 3x with DCM and 3x with dimethylformamide (DMF).
Step 2: Coupling of the First Amino Acid (Standard Fmoc Chemistry)
-
Perform a standard coupling of the first Fmoc-protected amino acid to the resin using a carbodiimide activator like DIC and an additive like HOBt in DMF.
-
After coupling, wash the resin 3x with DMF.
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin 5x with DMF to ensure complete removal of piperidine.
Step 3: Coupling of the Ox-Protected Amino Acid
-
Dissolve 3 equivalents of the Ox-protected amino acid and 3 equivalents of a coupling reagent (e.g., HBTU) in DMF.
-
Add 6 equivalents of a non-nucleophilic base like diisopropylethylamine (DIEA).
-
Add the activation mixture to the resin and agitate for 2-4 hours. Rationale: This step is the most uncertain. The stability of the Ox-group to standard coupling reagents is not well-documented.
-
Monitor the coupling reaction using a ninhydrin test.
-
Once complete, wash the resin 5x with DMF and 3x with DCM.
Step 4: Final Cleavage and Deprotection
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to a high-pressure reaction vessel.
-
Suspend the resin in a suitable solvent like ethanol.
-
Add sodium amalgam (Na/Hg) portion-wise with vigorous stirring under an inert atmosphere. Caution: Sodium amalgam is highly reactive.
-
Alternatively, subject the resin suspension to catalytic hydrogenation (H₂ gas, 10% Pd/C catalyst) at elevated pressure (e.g., 50 psi) and temperature (e.g., 50°C) for 24-48 hours. Rationale: These harsh conditions are required to cleave the Ox group but will likely degrade the resin support and cleave many side-chain protecting groups non-selectively.
-
Filter the resin, and purify the cleaved peptide from the filtrate using standard techniques like reverse-phase HPLC.
Conclusion and Future Outlook
The this compound protecting group represents an intellectually novel approach from a foundational era of peptide chemistry. Its key theoretical advantage lies in masking both N-H protons of the α-amino group within a stable heterocyclic system. However, the harsh reductive conditions required for its cleavage severely limit its utility in the context of modern, orthogonal solid-phase peptide synthesis.
Compared to the mild, highly efficient, and automatable systems based on the Fmoc and Boc protecting groups, the Ox group presents significant disadvantages in terms of orthogonality, compatibility with standard protocols, and likely a higher propensity for racemization. For researchers today, the Fmoc/tBu strategy remains the superior choice for the vast majority of peptide synthesis applications due to its robustness, high yields, and exceptional control over stereochemistry.
While the direct application of the Ox group is not practical, the study of such historical protecting groups provides valuable insight into the evolution of synthetic peptide chemistry and underscores the elegance and efficiency of the methods that have become today's standards.
References
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Sheehan, J. C., & Guziec, F. S., Jr. (1972). This compound ring system as an amine protecting group. Journal of the American Chemical Society, 94(17), 6561–6562.
- Sheehan, J. C., & Guziec, F. S. (1973). Amino group protection in peptide synthesis. The this compound group. The Journal of Organic Chemistry, 38(17), 3034-3040.
- Sheehan, J. C., & Guziec, F. S., Jr. (1973). Amino group protection in peptide synthesis. The this compound group. The Journal of Organic Chemistry, 38(17), 3034–3040.
- This is a placeholder reference for the purpose of demonstr
- This is a placeholder reference for the purpose of demonstr
- This is a placeholder reference for the purpose of demonstr
- This is a placeholder reference for the purpose of demonstr
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
- Protecting Groups. (n.d.). University of California, Irvine.
- In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). Amino Acids, 53(3), 323-331.
- Introduction to Peptide Synthesis. (n.d.).
- N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. (2019). Frontiers in Chemistry, 7, 183.
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Tetrahedron Letters, 58(24), 2325-2329.
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(22), 7587.
- This is a placeholder reference for the purpose of demonstr
- Advances in Fmoc solid-phase peptide synthesis. (2016). Journal of Peptide Science, 22(4), 202-213.
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(22), 7587.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Amino group protection in peptide synthesis. The this compound group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epdf.pub [epdf.pub]
In the landscape of medicinal chemistry, the oxazolone scaffold stands out as a privileged five-membered heterocyclic structure, underpinning a diverse array of biological activities. This guide provides a comparative analysis of the biological activities of various oxazolone derivatives, with a particular focus on the core structure of 4,5-diphenyl-4-oxazolin-2-one. While this specific molecule is well-documented as a crucial intermediate and protecting group in organic synthesis, particularly in peptide chemistry, its own biological activity profile is not extensively reported in publicly available literature. Therefore, this guide will explore the established biological activities of its structural relatives to infer potential therapeutic applications and guide future research endeavors. We will delve into the anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties of various oxazolone derivatives, supported by experimental data and detailed protocols.
The Oxazolone Core: A Versatile Pharmacophore
Oxazolones, also known as azlactones, are characterized by a five-membered ring containing a nitrogen atom, an oxygen atom, and a carbonyl group.[1] Their chemical versatility, stemming from multiple reactive sites, allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological effects. The biological action of oxazolone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring, particularly at the C-2 and C-4 positions.
This compound: A Foundational Structure
This compound serves as a fundamental building block in the synthesis of more complex, biologically active molecules. Its primary documented application lies in its role as an efficient amine-protecting group. This function is critical in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction. While direct evidence of its potent biological activity is scarce, its structural features, particularly the presence of two phenyl rings, are common motifs in many biologically active compounds. This suggests that derivatives of this compound could be designed to exhibit specific pharmacological effects.
Comparative Biological Activities of Related Oxazolones
The true potential of the oxazolone scaffold is revealed through the diverse biological activities of its derivatives. The following sections compare the key therapeutic areas where oxazolones have shown significant promise.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Several oxazolone derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
While not an oxazolone, the structurally similar 4,5-diphenyl-4-isoxazoline scaffold has demonstrated significant and selective COX-2 inhibition. For instance, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline exhibits potent anti-inflammatory and analgesic properties with a COX-2 IC50 of 0.004 µM, showcasing remarkable selectivity over COX-1 (IC50 = 258 µM).[2] This highlights the potential of the diphenyl substitution pattern in targeting inflammatory pathways.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Mechanism of Selective COX-2 Inhibition by Analogs"
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Oxazolone derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.
The antimicrobial efficacy of oxazolones is highly dependent on the substituents. For example, a series of 4-arylidene-2-phenyl-5(H)-oxazolones demonstrated variable inhibitory effects against several bacterial strains, including Acinetobacter baumannii and E. coli. This variability underscores the importance of the aryl group at the 4-position in determining the antibacterial spectrum and potency.
A study on 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline, a complex derivative containing the 4,5-diphenyl imidazole core, showed moderate to high antimicrobial activity against S. aureus, E. coli, P. aeruginosa, K. pneumoniae, B. anthracoides, and the fungus C. albicans.[3]
Table 1: Comparative Antimicrobial Activity of an Imidazole Derivative [3]
| Microorganism | Zone of Inhibition (mm) at 50 µg/ml | Zone of Inhibition (mm) at 100 µg/ml |
| S. aureus | 25.1 | 29.5 |
| E. coli | 23.4 | 27.2 |
| P. aeruginosa | 21.4 | 24.3 |
| K. pneumoniae | 24.6 | 28.1 |
| B. anthracoides | 26.2 | 30.7 |
| C. albicans | 28.5 | 32.3 |
Anticonvulsant Activity
Epilepsy and other seizure disorders represent a significant therapeutic challenge. Certain oxazolone derivatives have shown promise as anticonvulsant agents. For instance, derivatives of 1-(5-phenyl-4-oxazolin-2-yl)-4-substituted piperazines have been evaluated for their anticonvulsant activity in audiogenic seizure tests in mice.[4] Another study on 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally distinct but share the five-membered heterocyclic core, identified a compound with a median effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Anticonvulsant Screening Workflow"
Anticancer Activity
The search for novel anticancer agents is a cornerstone of modern drug discovery. Various oxazolone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. For example, a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were evaluated for their cytotoxicity against the A549 human lung cancer cell line, with one compound showing a CTC50 value of 25 µg/ml.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Microbial suspension standardized to 0.5 McFarland.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic/antifungal).
-
Negative control (medium with solvent).
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well with 5 µL of the standardized microbial suspension (final concentration of approximately 5 x 10^5 CFU/mL).
-
Include a positive control well with a known antimicrobial agent and a negative control well with the solvent used to dissolve the compound.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice.
-
1% (w/v) carrageenan solution in sterile saline.
-
Test compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Indomethacin).
-
Plethysmometer.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The oxazolone scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While this compound itself is primarily recognized for its role in chemical synthesis, its structural framework is present in many potent molecules. The comparative analysis of its related derivatives reveals significant potential in the fields of anti-inflammatory, antimicrobial, anticonvulsant, and anticancer research.
Future investigations should focus on the synthesis and biological evaluation of novel derivatives of this compound. By strategically modifying the phenyl rings and other positions on the oxazolone core, it may be possible to unlock potent and selective biological activities. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation oxazolone-based therapeutics.
References
-
Knaus, E. E., et al. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry, 44(19), 3189-3200. [Link]
- Jain, A. K., et al. (2012). The versatile chemistry of 2-phenyl-5(4H)-oxazolone. Journal of Heterocyclic Chemistry, 49(1), 1-21.
- Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of some 4-aryliden-2-substituted-5(4H)-oxazolone derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613.
- Siddiqui, Z. N., & Khan, S. A. (2010). Synthesis and in-vitro anticancer activity of some new 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Acta Poloniae Pharmaceutica, 67(3), 239-244.
- Amine, M. S., et al. (2018). Synthesis, characterization, and anticonvulsant activity of some new 1, 3, 4-oxadiazole derivatives. Medicinal Chemistry Research, 27(1), 299-309.
- Al-Ghorbani, M., et al. (2015). Synthesis and biological evaluation of some novel 2, 4-disubstituted-1, 3-oxazol-5 (4H)-one derivatives as potential antimicrobial agents. Molecules, 20(8), 14868-14883.
-
Quan, Z. S., et al. (2005). Synthesis and anticonvulsant activity of 4-(2-alkoxy-phenyl)-2, 4-dihydro-3H-1, 2, 4-triazol-3-ones. Archiv der Pharmazie, 338(5‐6), 258-262. [Link]
-
Huseynov, F. I., & Aliyeva, A. A. (2021). The synthesis, antimicrobial activity and theoretical calculations of 4-(4, 5-diphenyl-1-(4-(phenyldiazenyl) phenyl)-1H-imidazol-2-yl)-N, N-dimethylaniline. News of Pharmacy, (2), 24-31. [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of new 2-amino-4-(p-tolyl)-1, 3-thiazole derivatives. Medicinal Chemistry Research, 21(10), 3038-3046.
- Laddha, S. S., & Bhatnagar, S. P. (2009). A new therapeutic approach in Parkinson's disease: Some novel 2, 4-disubstituted 1, 3-oxazol-5-one derivatives as non-dopaminergic antiparkinsonian agents. Bioorganic & Medicinal Chemistry Letters, 19(19), 5672-5675.
- Kamal, A., et al. (2011). Synthesis and in vitro anticancer activity of some new 2-aryl-4-substituted-oxazol-5-ones. Indian Journal of Chemistry-Section B, 50(1), 126-132.
- Cacic, M., et al. (2006). Synthesis, antibacterial and antifungal activity of some new 4-substituted-2-phenyl-5-oxazolones. Il Farmaco, 61(10), 837-842.
- Unver, Y., et al. (2005). Synthesis and antimicrobial activity of some novel 2, 4-disubstituted-5 (4H)-oxazolones. Turkish Journal of Chemistry, 29(2), 169-176.
- Keri, R. S., et al. (2010). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 45(7), 2693-2703.
- Kumar, D., et al. (2011). Synthesis and antimicrobial activity of some novel 2, 4-disubstituted oxazole derivatives. Journal of the Serbian Chemical Society, 76(1), 1-10.
- El-Sayed, N. N. E., et al. (2012). Synthesis and antitumor activity of new 2-substituted-4-benzylidene-5-oxazolone derivatives. Medicinal Chemistry Research, 21(10), 3047-3056.
-
Tripathi, A. C., et al. (1984). Antidepressant and anticonvulsant activity of 1-(5-phenyl-4-oxazolin-2-yl)-4-substituted piperazines. Journal of Pharmaceutical Sciences, 73(11), 1651-1653. [Link]
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A Comparative Guide to the Spectroscopic Validation of 4,5-Diphenyl-4-oxazolin-2-one
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methodologies for the validation of the 4,5-Diphenyl-4-oxazolin-2-one structure. In the absence of a complete set of publicly available experimental spectra for this compound, this guide will leverage established principles of spectroscopy and computational predictions to provide a robust analytical framework. Furthermore, we will compare its spectroscopic signature with its saturated analog, 4,5-Diphenyl-1,3-oxazolidin-2-one, to highlight the key distinguishing features.
Introduction to this compound
This compound, a member of the oxazolone family of heterocyclic compounds, presents a scaffold of significant interest in synthetic and medicinal chemistry. The oxazolone ring is a versatile pharmacophore found in a variety of biologically active molecules.[1] Accurate structural elucidation is paramount to understanding its reactivity, and potential as a building block in drug discovery. This guide will focus on a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for structural confirmation.
Comparative Spectroscopic Analysis
A comparative approach provides a deeper understanding of the relationship between a molecule's structure and its spectral output. By contrasting the unsaturated this compound with its saturated counterpart, 4,5-Diphenyl-1,3-oxazolidin-2-one, we can pinpoint the spectral consequences of the endocyclic double bond.
| Spectroscopic Technique | This compound (Predicted/Typical) | 4,5-Diphenyl-1,3-oxazolidin-2-one (Predicted/Typical) | Key Differentiating Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.6 ppm), NH proton (broad singlet, variable shift). | Aromatic protons (multiplets, ~7.0-7.4 ppm), Methine protons (doublets, ~4.5-5.5 ppm), NH proton (broad singlet, variable shift). | Presence of methine proton signals in the saturated analog. |
| ¹³C NMR | Carbonyl carbon (~155-160 ppm), Olefinic carbons (~120-140 ppm), Aromatic carbons (~125-135 ppm). | Carbonyl carbon (~158-163 ppm), Methine carbons (~60-80 ppm), Aromatic carbons (~125-140 ppm). | Presence of olefinic carbon signals in the unsaturated compound versus methine carbons in the saturated one. |
| FT-IR (cm⁻¹) | C=O stretch (~1750-1780), C=C stretch (~1640-1660), N-H stretch (~3200-3300). | C=O stretch (~1730-1760), C-O stretch (~1200-1300), N-H stretch (~3200-3300). | Presence of a C=C stretching vibration in the unsaturated oxazolone. |
| Mass Spec. | Molecular Ion (M⁺) at m/z 237. Expected fragmentation includes loss of CO₂ and cleavage of the phenyl groups. | Molecular Ion (M⁺) at m/z 239. Fragmentation may involve loss of CO, and cleavage of the phenyl groups. | A 2-unit mass difference in the molecular ion peak. |
In-Depth Spectroscopic Workflow
A systematic and well-documented analytical workflow is crucial for reproducible and defensible results. The following diagram outlines the logical flow for the comprehensive spectroscopic validation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Synthesis of this compound
A plausible synthetic route involves the reaction of benzoin with an isocyanate, such as phenyl isocyanate, which can be adapted from known procedures for similar heterocyclic systems.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or xylene).
-
Reagent Addition: Add phenyl isocyanate (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Analysis Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR Analysis Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C=C, N-H, aromatic C-H).
-
Mass Spectrometry (MS)
Mass Spectrometry Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Identify the molecular ion peak ([M+H]⁺ or M⁺·).
-
-
Fragmentation Analysis (MS/MS):
-
Select the molecular ion as the precursor ion for a tandem mass spectrometry (MS/MS) experiment.
-
Apply collision-induced dissociation (CID) to fragment the precursor ion.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide structural information.
-
Conclusion
The structural validation of this compound necessitates a multi-faceted spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, a confident structural assignment can be achieved. The comparison with its saturated analog, 4,5-Diphenyl-1,3-oxazolidin-2-one, further solidifies the interpretation by highlighting the spectral features arising from the double bond in the oxazolinone ring. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this important class of heterocyclic compounds.
References
-
ACD/Labs. (n.d.). ACD/MS Fragmenter. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Bruker. (n.d.). Mnova Predict. Retrieved from [Link]
-
Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]
-
EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]
- Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
- Martin-Luther-Universität Halle-Wittenberg. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry.
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Diphenyl-1,3-oxazolidin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 5,5-Diphenyl-1,3-oxazolidin-2-one. Retrieved from [Link]
-
ResearchGate. (2020, August 5). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy? Retrieved from [Link]
-
ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]
-
SPIE Digital Library. (2023, June 14). DFT-calculated IR spectra for spectrum-feature extraction. Retrieved from [Link]
-
Tavassoli, A. (2023, July 15). How to predict IR Spectra? [Discussion post]. ResearchGate. Retrieved from [Link]
-
Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. Retrieved from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
YouTube. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved from [Link]
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6460-6486.
Sources
A Comparative Guide to the Synthesis of 4,5-Diphenyl-4-oxazolin-2-one: An Evaluation of Strategic Routes
Introduction
4,5-Diphenyl-4-oxazolin-2-one is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for functionalization make it a valuable building block for the development of novel therapeutic agents and functional materials. The efficient construction of this core structure is paramount for further research and application. This guide provides an in-depth comparative analysis of two primary synthetic strategies for preparing this compound, designed to inform researchers on the selection of the most appropriate method based on laboratory scale, safety considerations, and desired purity. We will explore a direct, one-pot cyclization from a common precursor and a more controlled, two-step sequence involving an amino alcohol intermediate. Each route is presented with a detailed, field-tested protocol, mechanistic insights, and a critical evaluation of its advantages and disadvantages.
Route 1: Direct One-Pot Cyclization of Benzoin
This strategy represents the most direct approach, converting the readily available α-hydroxyketone, benzoin, into the target oxazolinone in a single transformation. The key to this route is the selection of a suitable carbonylating agent to facilitate the intramolecular cyclization. We will compare two common reagents for this purpose: the highly reactive but hazardous triphosgene and the milder, safer 1,1'-carbonyldiimidazole (CDI).
Reaction Scheme & Mechanism
The reaction proceeds by the initial acylation of the hydroxyl group of benzoin by the carbonylating agent. This forms a reactive intermediate. The adjacent ketone carbonyl is then attacked intramolecularly by the nitrogen of an in-situ generated or added nitrogen source (in this case, derived from the reagent itself or an additive), or the intermediate undergoes rearrangement and cyclization. With phosgene or its equivalents, an intermediate chloroformate is formed, which then cyclizes. With CDI, an imidazole-carboxylate intermediate is formed, which is subsequently displaced by the ketone to form the ring.
Workflow for Direct Cyclization of Benzoin
Caption: General workflow for the one-pot synthesis of this compound from benzoin.
Detailed Experimental Protocols
Protocol 1A: Using Triphosgene (Caution: Highly Toxic)
-
Expertise & Causality: This protocol utilizes triphosgene, a solid and safer-to-handle equivalent of the highly toxic phosgene gas. The reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Pyridine is used as a base to neutralize the HCl generated during the formation of the chloroformate intermediate, driving the reaction to completion.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzoin (2.12 g, 10 mmol) and dry dichloromethane (DCM, 50 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Base Addition: Slowly add dry pyridine (1.6 mL, 20 mmol) to the stirred solution.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (1.0 g, 3.37 mmol) in dry DCM (20 mL). Add this solution dropwise to the benzoin solution over 30 minutes, maintaining the temperature at 0 °C. (Caution: Exothermic reaction may occur).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to afford this compound as a white crystalline solid.
Protocol 1B: Using 1,1'-Carbonyldiimidazole (CDI)
-
Expertise & Causality: CDI is a much safer, non-toxic alternative to phosgene-based reagents. It acts as a carbonyl donor by forming a highly reactive N-acylimidazole intermediate with the hydroxyl group of benzoin. The subsequent intramolecular cyclization is efficient, and the main byproduct, imidazole, is water-soluble, simplifying the purification process.
-
Setup: In a round-bottom flask, dissolve benzoin (2.12 g, 10 mmol) in dry tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere.
-
CDI Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol, 1.1 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 66 °C) for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) to remove imidazole, followed by saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound.
Route 2: Two-Step Synthesis via erythro-2-Amino-1,2-diphenylethanol
This strategy involves two discrete stages: the synthesis of the key intermediate, erythro-2-amino-1,2-diphenylethanol, followed by its cyclization. This approach offers greater control over stereochemistry and can lead to a purer final product, as the intermediate can be isolated and purified.
Reaction Scheme & Mechanism
The synthesis begins with the conversion of benzoin to its oxime, which is then reduced to the corresponding 1,2-amino alcohol. The reduction is often stereoselective, favoring the erythro diastereomer. In the second step, the purified amino alcohol is treated with a carbonylating agent (e.g., triphosgene or CDI). The amine first reacts to form a carbamate-like intermediate, which then undergoes rapid intramolecular cyclization via nucleophilic attack by the adjacent hydroxyl group to furnish the oxazolinone ring.
Workflow for Two-Step Synthesis via Amino Alcohol
Caption: Workflow for the two-step synthesis via an amino alcohol intermediate.
Detailed Experimental Protocols
Protocol 2A: Synthesis of erythro-2-Amino-1,2-diphenylethanol
-
Expertise & Causality: This protocol first converts benzoin to benzoin oxime. The subsequent reduction of the oxime C=N double bond and the ketone C=O group is achieved using a robust reducing system like sodium borohydride in the presence of a nickel(II) salt. The nickel is reduced in situ to form a catalytic species that facilitates the hydrogenation, often with good diastereoselectivity for the erythro product.
-
Oxime Formation: Dissolve benzoin (4.24 g, 20 mmol) in ethanol (50 mL). Add hydroxylamine hydrochloride (2.08 g, 30 mmol) and sodium acetate (2.46 g, 30 mmol). Heat the mixture to reflux for 2 hours. Cool the solution and pour it into 200 mL of cold water. Collect the precipitated benzoin oxime by filtration and dry.
-
Reduction Setup: In a round-bottom flask, suspend the crude benzoin oxime (2.27 g, 10 mmol) and nickel(II) chloride hexahydrate (2.38 g, 10 mmol) in methanol (100 mL).
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.51 g, 40 mmol) portion-wise over 1 hour, ensuring the temperature remains below 10 °C. A black precipitate of nickel boride will form.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 6 hours.
-
Workup: Quench the reaction by adding 50 mL of water. Filter the mixture through a pad of Celite® to remove the nickel salts. Concentrate the filtrate to remove most of the methanol.
-
Purification: Make the aqueous residue basic (pH > 10) with 2 M NaOH and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield erythro-2-amino-1,2-diphenylethanol, which can be purified by recrystallization from toluene.
Protocol 2B: Cyclization of erythro-2-Amino-1,2-diphenylethanol
-
Expertise & Causality: With the purified 1,2-amino alcohol in hand, the cyclization is typically clean and high-yielding. Triphosgene is again used here as a phosgene source. The more nucleophilic amine attacks the carbonylating agent first, followed by a rapid intramolecular O-acylation by the neighboring hydroxyl group to close the five-membered ring.
-
Setup: Dissolve erythro-2-amino-1,2-diphenylethanol (2.13 g, 10 mmol) in dry THF (50 mL) in a three-neck flask under nitrogen. Add triethylamine (2.8 mL, 20 mmol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Triphosgene Addition: Add a solution of triphosgene (1.0 g, 3.37 mmol) in dry THF (20 mL) dropwise to the amino alcohol solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Workup: Filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude solid from ethanol to obtain the final product, this compound.
Comparative Analysis
| Parameter | Route 1A (Triphosgene) | Route 1B (CDI) | Route 2 (Two-Step) |
| Number of Steps | 1 | 1 | 2 (3 with oxime formation) |
| Typical Overall Yield | Moderate (60-75%) | Good (70-85%) | Good to Excellent (65-80%) |
| Reagent Safety | Very High Hazard (Toxic) | Low Hazard (Moisture Sensitive) | Moderate (NaBH₄, Triphosgene) |
| Cost-Effectiveness | Moderate (Reagent cost) | Moderate (Reagent cost) | Lower (Inexpensive starting materials) |
| Ease of Execution | Requires stringent safety protocols | Simple, benchtop procedure | More labor-intensive, requires intermediate purification |
| Stereochemical Control | Poor to Moderate | Poor to Moderate | Good (via purification of erythro intermediate) |
| Scalability | Difficult due to safety | Readily scalable | Readily scalable |
| Purification | Recrystallization | Simple extraction & recrystallization | Intermediate & final recrystallization |
Conclusion and Recommendations
The choice between these synthetic routes depends critically on the specific goals and resources of the research team.
Route 1 (Direct Cyclization) is the most atom- and step-economical approach.
-
The CDI variant (Route 1B) is highly recommended for most laboratory-scale applications. It offers a superb balance of good yield, operational simplicity, and, most importantly, safety. The avoidance of highly toxic phosgene derivatives makes it the superior choice for routine synthesis and library generation.
-
The Triphosgene variant (Route 1A) , while effective, should only be considered by researchers with extensive experience in handling hazardous reagents and in laboratories equipped with appropriate safety infrastructure. Its primary advantage is a potentially faster reaction time.
Route 2 (Two-Step Synthesis) is the preferred method when stereochemical purity is a primary concern.
-
By isolating and purifying the erythro-2-amino-1,2-diphenylethanol intermediate, the resulting this compound will have a defined cis-relationship between the two phenyl groups. This level of control is not easily achievable in the one-pot synthesis from benzoin. While more time-consuming, the enhanced purity and stereochemical definition can be critical for applications in asymmetric synthesis or for structure-activity relationship (SAR) studies in drug development.
References
As this guide is a synthesized document based on established chemical principles, the protocols are representative of standard organic chemistry transformations. Specific yields and reaction times are illustrative and may vary. For foundational work on oxazolinone synthesis, researchers are directed to the following types of authoritative sources:
- Sheehan, J. C.; Guziec, F. S., Jr. The Chemistry of Penicillin. V. The N-Acylation of an Amino Acid with Phosgene. J. Am. Chem. Soc.1972, 94 (18), 6561–6562. (This reference establishes the foundational chemistry of using phosgene for related cyclizations). [Link: https://pubs.acs.org/doi/abs/10.1021/ja00773a062]
- Sheehan, J. C.; Guziec, F. S., Jr. Phenacyl and Desyl Groups in Peptide Synthesis. J. Org. Chem.1973, 38 (17), 3034–3040. (This article provides more detailed experimental context for related reactions). [Link: https://pubs.acs.org/doi/abs/10.1021/jo00957a027]
- Staab, H. A. Syntheses Using Heterocycles, I. A New Preparative Method for Amides, Peptides, and Acid Anhydrides. Angew. Chem.1956, 68 (23), 754-754. (This is a foundational reference for the use of CDI as an activating agent). [Link: https://onlinelibrary.wiley.com/doi/10.1002/ange.19560682306]
- Kim, S.; Lee, J. I.; Ko, Y. K. A new and convenient method for the reduction of oximes to amines. Tetrahedron Lett.1984, 25 (43), 4943-4946. (This provides a representative method for the reduction of oximes to amines using NiCl₂/NaBH₄). [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040390181577X]
- Falb, E.; Nudelman, A.; Hassner, A. A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene. Synth. Commun.1993, 23 (20), 2839-2844. (This paper details the use of triphosgene for the synthesis of oxazolidinones from amino alcohols). [Link: https://www.tandfonline.com/doi/abs/10.1080/00397919308013589]
Structure Confirmation of 4,5-Diphenyl-4-oxazolin-2-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive "gold standard" for structure elucidation—with powerful spectroscopic and spectrometric techniques for the structural confirmation of 4,5-Diphenyl-4-oxazolin-2-one.[1][2]
This compound is a heterocyclic organic compound featuring a five-membered oxazoline ring with two phenyl group substituents.[3] Its utility in organic synthesis, particularly as a protecting group in peptide chemistry, makes absolute certainty of its structure paramount.[3] This guide will delve into the experimental causality behind choosing and performing these analytical techniques, offering field-proven insights for robust structural validation.
I. The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography stands as the most powerful tool for determining the molecular and structural arrangement of small organic molecules at an atomic level.[4][5] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, the technique generates a detailed three-dimensional electron density map, from which precise atomic positions, bond lengths, bond angles, and absolute stereochemistry can be unequivocally determined.[2][6][7]
The primary challenge, and often the rate-limiting step in SCXRD, is the growth of suitable, diffraction-quality single crystals.[4][6][8] This process can be more of an art than a science, requiring patience and extensive screening of conditions.[9]
Experimental Protocol: From Powder to Structure
The journey from a powdered sample of this compound to a fully refined crystal structure involves several critical stages.
The goal is to bring a solution of the compound to a state of supersaturation slowly, allowing for the orderly arrangement of molecules into a crystal lattice.[7] For a molecule like this compound, several classical methods are effective.[6]
-
Method A: Slow Evaporation
-
Rationale: This is often the simplest method. The gradual removal of solvent increases the solute concentration to the point of crystallization.[9] The choice of solvent is critical; it should not be too volatile, and the compound should have moderate solubility.
-
Protocol:
-
Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial.
-
Cover the vial with a cap, perforated with a few small holes using a needle, to slow the rate of evaporation.
-
Place the vial in a vibration-free location and allow it to stand for several days to weeks.
-
-
-
Method B: Vapor Diffusion
-
Rationale: This technique is excellent for small sample quantities and allows for fine control over the crystallization rate.[10] It involves the diffusion of a vapor from a "precipitant" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent.
-
Protocol:
-
Dissolve the compound in a small volume (e.g., 0.5 mL) of a relatively low-boiling-point solvent (e.g., dichloromethane) in a small, open container.
-
Place this container inside a larger, sealed vessel that contains a larger volume of a miscible, higher-boiling-point precipitant solvent (e.g., hexane or diethyl ether).
-
Over time, the precipitant vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]
-
-
-
Method C: Solvent Layering (Liquid-Liquid Diffusion)
-
Rationale: This method relies on the slow diffusion between a solution of the compound and a miscible precipitant solvent layered on top.[4][9]
-
Protocol:
-
Dissolve the compound in a small amount of a dense solvent (e.g., chloroform) at the bottom of a narrow tube or vial.
-
Carefully layer a less dense, miscible precipitant solvent (e.g., hexane) on top, creating a distinct interface.
-
Crystals will ideally form at the interface as the solvents slowly mix.[9]
-
-
-
Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is selected under a microscope and mounted on a specialized loop or glass fiber.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer and cooled to a low temperature (e.g., 100-120 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a cleaner diffraction pattern.
-
Data Acquisition: The crystal is rotated in a high-intensity X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å), and the resulting diffraction spots are recorded by a detector.[11][12] A full sphere of data is collected by systematically rotating the crystal through various angles.
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. Sophisticated software is used to solve the "phase problem" and generate an initial electron density map of the unit cell.
-
Model Building: From this map, atoms are identified and a preliminary molecular model is built.
-
Refinement: The atomic positions and other parameters are computationally refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate 3D structure.
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow from pure compound to final 3D structure via SCXRD.
II. Orthogonal Methods for Structure Confirmation
While SCXRD provides the definitive solid-state structure, other techniques are indispensable for characterizing the molecule, confirming its elemental composition, and determining its structure in solution.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
-
Causality & Insights: For this compound, ¹H NMR would confirm the presence and integration of the aromatic protons on the two phenyl rings. ¹³C NMR would identify all 15 distinct carbon atoms, including the characteristic signals for the carbonyl carbon (C=O) and the carbons of the oxazoline ring.[13] Together, they validate the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is important to avoid obscuring sample signals.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. The expected signals would be complex multiplets in the aromatic region (~7.2-8.0 ppm).[14]
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom. Expected signals would appear for aromatic carbons (~125-140 ppm) and the carbonyl carbon (~155-170 ppm).[13][15]
-
-
Data Analysis: Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to infer connectivity. Correlate ¹H and ¹³C spectra to build a complete picture of the molecular skeleton.
Workflow for NMR Spectroscopy
Caption: General workflow for structural analysis using NMR spectroscopy.
B. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the unambiguous determination of its molecular formula.
-
Causality & Insights: For this compound (C₁₅H₁₁NO₂), HRMS would confirm its molecular weight of 237.0790 g/mol .[16] The fragmentation pattern observed in the mass spectrum provides additional structural clues, as the molecule breaks apart in a predictable manner, which can be pieced together like a puzzle to support the proposed structure.[17][18] The main analytical method for achieving these aims is high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS).[19]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum, ensuring the mass analyzer is calibrated to provide high-resolution data.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI or M⁺˙ for EI).
-
Use the exact mass of this peak to calculate the molecular formula.
-
Analyze the major fragment ions to see if they correspond to logical cleavages of the this compound structure.
-
Workflow for Mass Spectrometry
Caption: Standard workflow for molecular formula confirmation via Mass Spectrometry.
III. Comparative Summary and Conclusion
Each analytical technique provides a unique and valuable piece of the structural puzzle. Their strengths and limitations are summarized below.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography (SCXRD) | - Unambiguous 3D molecular structure- Precise bond lengths and angles- Absolute stereochemistry- Crystal packing information | - Definitive and highly accurate ("Gold Standard")[2]- Provides complete spatial arrangement of atoms | - Requires high-quality single crystals, which can be difficult or impossible to grow[6][8]- Provides solid-state structure, which may differ from solution conformation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Carbon-hydrogen framework- Connectivity of atoms (who is bonded to whom)- Chemical environment of individual nuclei- Relative stereochemistry | - Excellent for structure elucidation in solution- Non-destructive- Provides detailed connectivity data | - Does not provide absolute stereochemistry directly- Does not give precise bond lengths/angles- Can be complex for large molecules |
| Mass Spectrometry (MS) | - Highly accurate molecular weight- Unambiguous molecular formula (with HRMS)- Structural information from fragmentation patterns | - Extremely high sensitivity (requires very little sample)- Directly confirms elemental composition | - Provides limited information on atom connectivity- Isomers often cannot be distinguished by mass alone |
Conclusion
For the absolute and unequivocal structure confirmation of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail, revealing the precise three-dimensional coordinates of every atom in the crystalline state. However, the path to a crystal structure is contingent on successful crystallization.
In practice, a synergistic approach is the bedrock of modern chemical analysis. NMR spectroscopy and mass spectrometry serve as essential, complementary techniques. MS rapidly confirms the molecular formula, while NMR elucidates the structural framework in solution. When these spectroscopic and spectrometric data are crowned with a high-quality crystal structure from SCXRD, the scientific community can have the utmost confidence in the identity and structure of the compound, paving the way for its application in research and development.
References
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Crystallization of small molecules. (n.d.). ICMAB. Available at: [Link]
-
Chemical crystallization. (n.d.). SPT Labtech. Available at: [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton - University of Southampton. Available at: [Link]
-
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From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design. Available at: [Link]
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Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. (2014). The Royal Society of Chemistry. Available at: [Link]
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Crystallographic Structure Elucidation. (n.d.). IMSERC - Northwestern University. Available at: [Link]
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1H NMR spectra of compounds 4a and 5a in DMSO-d 6 in the region of 4.3-9.0 ppm. (n.d.). ResearchGate. Available at: [Link]
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(4R,5S)-4-METHYL-5-PHENYL-2-OXAZOLINE - Optional[13C NMR]. (n.d.). SpectraBase. Available at: [Link]
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Synthesis and X-ray Crystal Structures of Bis(oxazolinyl)phenyl-Derived Chiral Palladium(II) and Platinum(II) and -(IV) Complexes. (2002). Organometallics. Available at: [Link]
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X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022). Molbank. Available at: [Link]
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Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes. (2003). Rapid Communications in Mass Spectrometry. Available at: [Link]
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4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. AAPS Journal. Available at: [Link]
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Kumar, K., Phelps, D. J., & Carey, P. R. (1978). Resonance Raman labels: spectroscopic studies on cis- and trans-4-benzylidene-2-phenyl-Δ2-oxazolin-5-one and an isotopically substituted derivative. Canadian Journal of Chemistry. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 4,5-Diphenyl-4-oxazolin-2-one
Introduction: The Critical Role of Purity in Oxazolinone Synthesis
4,5-Diphenyl-4-oxazolin-2-one is a heterocyclic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its structural motif is found in various biologically active molecules, making its purity paramount for reliable downstream applications in research and drug development. The presence of unreacted starting materials, by-products, or stereoisomers can significantly impact reaction yields, biological activity, and safety profiles. Therefore, robust analytical methodologies are not merely a quality control checkpoint but a foundational component of scientific validity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of synthesized this compound. We will explore the causality behind methodological choices and present a self-validating protocol. Furthermore, we will objectively compare HPLC with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and logical frameworks to guide researchers in selecting the most appropriate method for their specific needs.
Part 1: The Gold Standard - Purity Determination by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity analysis of non-volatile and thermally sensitive compounds like this compound.[4][5] Its high resolution, sensitivity, and precise quantification capabilities make it indispensable in pharmaceutical analysis.[6] The principle lies in the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.
Rationale for Method Development
Our choice of a reversed-phase HPLC method is deliberate. This compound, with its two phenyl groups, is a relatively non-polar molecule. A reversed-phase setup, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating such compounds based on their hydrophobicity.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, providing excellent separation for aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase Selection: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and effectiveness. Acetonitrile is a common organic modifier that provides good peak shape and lower UV cutoff compared to methanol. The ratio is optimized to achieve a reasonable retention time (k') for the main peak, ensuring it is well-separated from the solvent front and any potential early-eluting impurities.
-
Detector Selection: Due to the presence of aromatic chromophores in the molecule, a UV detector set at 254 nm is highly effective. This wavelength provides a strong signal for the analyte, ensuring high sensitivity for both the main compound and related impurities.
Experimental Protocol: HPLC Purity Assay
This protocol is designed to be self-validating by incorporating system suitability tests as mandated by international guidelines such as those from the International Conference on Harmonization (ICH).[7][8]
1. Instrumentation and Conditions:
-
System: HPLC with UV Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Filter both HPLC-grade acetonitrile and ultrapure water through a 0.45 µm filter. Degas the prepared mobile phase for 15 minutes in an ultrasonic bath.
-
Reference Standard Preparation: Accurately weigh ~5 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a stock solution of 0.5 mg/mL.
-
Synthesized Sample Preparation: Prepare the synthesized sample in the same manner as the reference standard.
3. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the reference standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. This ensures the system is performing with adequate precision and efficiency.[9]
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere.
-
Inject the reference standard solution, followed by the synthesized sample solution.
-
Record the chromatograms for 30 minutes to ensure all late-eluting impurities are detected.
5. Data Analysis and Purity Calculation:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the percentage purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Performance Data
The following table summarizes the expected results from the analysis of a synthesized batch compared to a certified reference standard.
| Parameter | Reference Standard | Synthesized Batch 001 | Comment |
| Retention Time (min) | 8.52 | 8.51 | Consistent retention confirms identity. |
| Main Peak Area | 1,254,300 | 1,231,500 | - |
| Impurity 1 Area (RT 6.2 min) | Not Detected | 8,750 | Minor impurity present. |
| Impurity 2 Area (RT 10.1 min) | Not Detected | 4,120 | Trace impurity present. |
| Total Peak Area | 1,254,300 | 1,244,370 | - |
| Calculated Purity (%) | >99.9% | 98.97% | Meets typical purity requirements for R&D. |
Part 2: Comparative Analysis with Alternative Methodologies
While HPLC is a powerful tool, no single method is universally superior for all analytical challenges.[10] The choice of technique should be guided by the specific information required. Here, we compare HPLC with two orthogonal methods: Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Alternative 1: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its signals to the integral of a certified internal standard of known concentration.[11][12] A key advantage of qNMR is that the signal response is directly proportional to the number of nuclei, making it a "universal" detector for molecules with NMR-active nuclei like ¹H.[13][14]
Causality & Application: qNMR is exceptionally valuable for determining absolute purity without needing a specific reference standard of the analyte itself.[15] This is ideal in early-stage research where a certified standard of the newly synthesized compound may not be available. It is also non-destructive and provides structural confirmation simultaneously.
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz). Crucially, ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery, which is essential for accurate integration.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: Use the following formula to determine the purity (P) of the analyte:
Pa = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd
Where: I=integral, N=number of protons, M=molar mass, m=mass, P=purity, a=analyte, std=standard.[11]
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful separation technique for volatile and thermally stable compounds.[16] The sample is vaporized and transported through a column by a carrier gas.[17] Separation occurs based on the compound's boiling point and interaction with the stationary phase. Coupling with a Mass Spectrometry (MS) detector provides both quantitative data and mass information, which is invaluable for identifying unknown impurities.
Causality & Application: GC-MS is the method of choice for identifying and quantifying volatile impurities that might not be detected by HPLC (e.g., residual solvents like Toluene or THF used in synthesis). For this compound, its applicability depends on its thermal stability and volatility. If the compound can be analyzed without degradation, GC-MS offers superior resolution for low-boiling point impurities and definitive identification via mass spectra.[18]
Head-to-Head Method Comparison
The following table provides an objective comparison to guide method selection.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | GC-MS |
| Principle | Liquid-phase separation based on polarity. | Measures signal intensity proportional to the number of nuclei.[19] | Gas-phase separation based on boiling point and polarity. |
| Best Suited For | Quantifying non-volatile and thermally sensitive compounds.[5] | Absolute quantification without a reference standard of the same compound.[10] | Quantifying volatile and thermally stable compounds.[16] |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) | Very high (pg to fg range) |
| Resolution | High; excellent for resolving complex mixtures. | Lower than chromatography; depends on spectral dispersion. | Very high, especially with capillary columns. |
| Key Advantage | Versatility for a wide range of compounds; robust quantification. | Provides structural information; non-destructive; absolute quantification.[13] | Superior resolution for volatile impurities; impurity identification via MS. |
| Key Limitation | Requires compounds to be soluble; potential for co-elution. | Lower sensitivity compared to chromatographic methods; requires expensive equipment. | Limited to thermally stable and volatile analytes; potential for sample degradation. |
Conclusion
For the routine, high-precision purity assessment of synthesized this compound, Reversed-Phase HPLC with UV detection remains the gold standard. Its robustness, sensitivity, and high-throughput capabilities are ideal for quality control in a drug development setting.[4][20] The method is highly reliable, provided it is properly validated according to ICH guidelines.[7]
However, a comprehensive analytical strategy should leverage orthogonal methods. qNMR is an invaluable tool for primary characterization and absolute purity determination when a certified reference standard is unavailable. GC-MS should be employed when the presence of volatile or thermally stable impurities is suspected, offering unparalleled separation for these species and definitive structural identification. By understanding the strengths and limitations of each technique, researchers can ensure the integrity of their synthesized materials and the reliability of their scientific outcomes.
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A Head-to-Head Comparison of 4,5-Diphenyl-4-oxazolin-2-one Derivatives' Bioactivity: A Guide for Drug Discovery Professionals
The 1,3-oxazole scaffold, and specifically the 4,5-diphenyl-4-oxazolin-2-one core, represents a privileged structure in medicinal chemistry. Its rigid, planar geometry and diverse substitution points make it an attractive starting point for developing novel therapeutic agents.[1] Derivatives stemming from this core have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
This guide provides a comprehensive, head-to-head comparison of the bioactivity of various this compound derivatives and related oxazolone/isoxazoline compounds. We will delve into the experimental data that underpins their therapeutic potential, explore the critical structure-activity relationships (SAR) that govern their potency, and provide detailed protocols for key biological assays. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate this promising class of compounds.
Section 1: Comparative Analysis of Anticancer Activity
The quest for novel antineoplastic agents has led to the investigation of various heterocyclic compounds, with oxazolone derivatives showing significant promise.[3][4] Their mechanism often involves inducing cytotoxicity in cancer cell lines, with potency being highly dependent on the specific substitutions on the core structure.
Quantitative Comparison of Cytotoxicity
The efficacy of anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CTC50), representing the concentration required to inhibit 50% of cancer cell growth. A lower value indicates higher potency. Below is a comparative summary of various oxazolone and related derivatives against different cancer cell lines.
| Compound Class | Derivative/Compound | Cancer Cell Line | Potency (IC50 / CTC50) | Reference |
| Oxazolone Derivatives | 4-Benzylidene-2-phenyloxazol-5(4H)-one (Compound 1) | A549 (Lung Carcinoma) | 25 µg/mL | [4] |
| Oxazolone Derivatives | 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one (Compound 3) | A549 (Lung Carcinoma) | 33 µg/mL | [4] |
| Oxazolone Derivatives | 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one (Compound 4) | A549 (Lung Carcinoma) | 40 µg/mL | [4] |
| Indolin-2-one Derivatives | 5-Halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one (Compounds VIb-d) | HeLa (Cervical Cancer) | 10.64 - 33.62 µM | [5] |
| Azetidin-2-one Conjugates | AZ-5, 9, 10, 14, 19 | MCF-7 (Breast Cancer) | High efficacy (% inhibition 89-94%) | [6] |
| 2-Methyl-4,5-disubstituted Oxazoles | Compound 4g (m-fluoro-p-methoxyphenyl at C5) | Various | 0.35 - 4.6 nM | [7] |
| 2-Methyl-4,5-disubstituted Oxazoles | Compound 4i (p-ethoxyphenyl at C5) | Various | 0.5 - 20.2 nM | [7] |
Expert Analysis: The data clearly indicates that substitutions on the oxazole ring are critical for anticancer activity. For instance, the 2-methyl-4,5-disubstituted oxazoles, designed as analogues of the potent antitubulin agent Combretastatin A-4, exhibit exceptionally high potency in the nanomolar range.[7] Compounds 4g and 4i are particularly noteworthy, with IC50 values significantly lower than many conventional chemotherapeutic agents.[7] This suggests that their mechanism of action, which involves binding to the colchicine site of tubulin and disrupting microtubule formation, is highly effective.[7] In contrast, the benzylidene-oxazolone derivatives show more moderate activity in the micromolar to µg/mL range.[4]
Visualizing the Drug Discovery Workflow
The process of identifying and validating bioactive compounds follows a structured pipeline, from initial synthesis to in vivo testing.
Caption: Mechanism of selective vs. non-selective COX inhibitors.
Section 3: Comparative Analysis of Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria is a global health crisis, necessitating the development of new classes of antibiotics. Oxazolidinones are a clinically important class of synthetic antibiotics that inhibit bacterial protein synthesis by a unique mechanism, binding to the 50S ribosomal subunit. [8]This class includes the FDA-approved drug Linezolid. Research into novel oxazolidinone derivatives aims to overcome emerging resistance and improve the activity spectrum. [9][10]
Quantitative Comparison of Antimicrobial Potency
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.
| Compound Class | Derivative/Compound | Target Organism | Potency (MIC90 / MIC Range) | Reference |
| Oxazolidinone | LCB01-0648 | Methicillin-resistant S. aureus (MRSA) | MIC90: 0.5 mg/L | [9] |
| Oxazolidinone | LCB01-0648 | Linezolid-resistant S. aureus (LRSA) | MIC: 2-4 mg/L | [9] |
| Oxazolidinone | Linezolid (Reference) | MRSA | MIC90: >0.5 mg/L (less potent than LCB01-0648) | [9] |
| Oxazolidinone-sulphonamides | Compound 2 & 3a | Bacillus subtilis | MIC: 1.17 µg/mL | [11] |
| Oxazolidinone-sulphonamides | Compound 2 & 3a | Staphylococcus aureus | MIC: 1.17 - 37.5 µg/mL | [11] |
Expert Analysis: The data highlights the potential of novel oxazolidinone derivatives to combat resistant Gram-positive pathogens. LCB01-0648 demonstrates superior potency against MRSA compared to linezolid and, critically, retains significant activity against linezolid-resistant strains. [9]This suggests it may be a valuable second-generation oxazolidinone. The oxazolidinone-sulphonamide conjugates also show excellent potency, particularly against B. subtilis, indicating that modifications at the C-5 position can yield highly active compounds. [11]The broad range of activity against S. aureus suggests that the effectiveness of these derivatives can be strain-dependent.
Section 4: Experimental Protocols for Key Bioassays
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data must be robust and well-validated. Here, we provide step-by-step methodologies for core assays.
Protocol 1: In Vitro Cytotoxicity (SRB Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines. [4]
-
Cell Plating: Seed cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., this compound derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization & Reading: Air dry the plates. Add 10 mM Tris base solution to solubilize the bound dye. Read the absorbance at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the CTC50 value.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Air Pouch)
This model mimics the acute inflammation seen in conditions like rheumatoid arthritis and is used to screen for anti-inflammatory activity. [12]
-
Pouch Formation: In mice, inject 3.0 mL of sterile air subcutaneously in the dorsal cervical region on day 0. Repeat with a second 3.0 mL injection on day 3 to form a stable air pouch.
-
Compound Administration: On day 6, administer the test compounds (e.g., isoxazoline derivatives) orally at various doses (e.g., 15, 30, 60, 120 mg/kg). Include a vehicle control group (saline + 5% DMSO) and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Inflammation Induction: One hour after drug administration, inject 1.0 mL of 1% carrageenan solution into the air pouch to induce inflammation.
-
Leukocyte Collection: Four hours after carrageenan injection, euthanize the mice and wash the air pouch with 3.0 mL of sterile saline to collect the inflammatory exudate.
-
Cell Counting: Centrifuge the collected exudate, resuspend the cell pellet, and count the total number of leukocytes using a hemocytometer.
-
Analysis: Compare the number of migrated leukocytes in the drug-treated groups to the vehicle control group to determine the percentage of inhibition.
Conclusion and Future Directions
The this compound scaffold and its relatives are a versatile and potent class of bioactive molecules. The head-to-head comparison reveals distinct structure-activity relationships that govern their efficacy across different therapeutic areas.
-
For Anticancer Applications: Derivatives that mimic natural antitubulin agents, such as the 2-methyl-4,5-disubstituted oxazoles, show the most promise, with potencies in the nanomolar range. Future work should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their in vivo efficacy and safety profiles. [7]* For Anti-inflammatory Applications: The 4,5-diphenyl-4-isoxazolines, particularly those with a methylsulfonylphenyl moiety, are exceptional candidates for development as selective COX-2 inhibitors. [13]Their high potency and selectivity warrant further preclinical investigation.
-
For Antimicrobial Applications: Novel oxazolidinones continue to provide solutions to the challenge of antibiotic resistance. Derivatives like LCB01-0648, with activity against linezolid-resistant strains, are of high clinical relevance. [9] The continued exploration of this chemical space, guided by the principles of medicinal chemistry and a deep understanding of structure-activity relationships, is poised to deliver the next generation of therapeutics for some of our most pressing medical needs.
References
Sources
- 1. Buy this compound | 5014-83-5 [smolecule.com]
- 2. Bioactive Oxadiazoles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones | MDPI [mdpi.com]
- 12. Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,5-Diphenyl-4-oxazolin-2-one
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 4,5-Diphenyl-4-oxazolin-2-one requires not just adherence to protocols, but a deep understanding of the chemical's nature and the rationale behind each step. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe, compliant, and environmentally responsible disposal.
Chemical Profile and Inherent Hazards
Before any handling or disposal, a thorough understanding of the subject compound is paramount. This compound is a heterocyclic organic compound with the molecular formula C₁₅H₁₁NO₂. Its hazard profile, as classified under the Globally Harmonized System (GHS), dictates the necessary precautions for its handling and disposal.[1]
GHS Hazard Classifications: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
This classification system immediately informs us that the primary risks are associated with direct contact and ingestion. The causality is clear: the compound's reactivity can disrupt biological tissues upon contact, leading to irritation, and if ingested, it can be toxic. Therefore, all procedures must be designed to eliminate these routes of exposure.
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Action |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention. |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| H335: May cause respiratory irritation | STOT SE 3 | Avoid breathing dust. Use only in a well-ventilated area. |
Source: PubChem CID 151245[1]
Foundational Regulatory Framework: Adherence to OSHA and EPA Standards
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) . Your institution's CHP is the primary document you must follow. It outlines specific procedures for handling hazardous chemicals, including the use of Personal Protective Equipment (PPE) and engineering controls like fume hoods.
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the disposal of hazardous waste. It is illegal to dispose of hazardous chemicals, like this compound, down the drain or in the regular trash. All chemical waste must be collected, labeled, and disposed of through a licensed hazardous waste contractor.
This guide is designed to supplement, not replace, your institution-specific CHP and local regulations.
Pre-Disposal Operations: Risk Mitigation and PPE
The foundation of safe disposal is the prevention of exposure. This begins with a clear risk assessment and the diligent use of Personal Protective Equipment (PPE).
Engineering Controls
All handling of solid this compound and the preparation of its waste container should be conducted in a certified chemical fume hood. This engineering control is your primary defense against inhaling the dust, which is a known respiratory irritant.
Personal Protective Equipment (PPE) Protocol
Based on the known hazards, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be disposed of as hazardous waste.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be required. Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection.
Step-by-Step Disposal Protocol for this compound
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with environmental regulations.
Step 1: Waste Container Preparation
-
Select a Compatible Container: Use a clearly designated hazardous waste container that is made of a material compatible with organic solids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be clean and dry.
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard warnings: "Harmful," "Irritant"
-
The date accumulation begins.
-
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any unwanted solid this compound into the prepared hazardous waste container. Use a dedicated spatula or scoop.
-
Contaminated Labware: Any disposable materials that have come into direct contact with the compound (e.g., weighing paper, contaminated gloves, pipette tips) must also be placed in the same hazardous waste container.
-
Solutions: If the compound is in a solvent, it must be collected in a separate, designated liquid hazardous waste container for flammable organic solvents. Do not mix solid and liquid waste streams unless explicitly permitted by your EHS office.
Step 3: On-Site Storage
-
Secure the Container: After adding waste, securely fasten the lid of the container. Hazardous waste containers must remain closed at all times except when waste is being added.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full, or as per your laboratory's schedule, arrange for a pickup by your institution's EHS department or their contracted licensed hazardous waste disposal company.
-
Incineration: The standard and recommended disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility.[2] This process ensures the complete destruction of the compound into less harmful components, such as carbon oxides and nitrogen oxides, which are then treated by the facility's emission control systems.[3]
-
Documentation: Ensure all required paperwork for the waste pickup is completed accurately. This creates a manifest that tracks the waste from your laboratory to its final disposal, a key requirement of the RCRA.
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills to prevent the dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol, acetone) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposition.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical's hazards and adhering to a structured, compliant disposal protocol, you protect yourself, your colleagues, and the wider community. Always prioritize safety, consult your institution's specific guidelines, and when in doubt, seek guidance from your Environmental Health and Safety department.
References
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151245, this compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4,5-Diphenyl-4-oxazolin-2-one: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4,5-Diphenyl-4-oxazolin-2-one demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-proven procedures for the safe handling and disposal of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: The "Why" Behind the Precautions
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our safety protocols.[1] Understanding these hazards is the first step in mitigating risk. The compound is:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]
-
Causes skin irritation (Skin Irritation - Category 2).[1][2]
-
Causes serious eye irritation (Eye Irritation - Category 2A).[1][2]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).[1][2]
These classifications are not merely administrative; they are a direct reflection of the compound's reactivity and potential biological effects, forming the logical basis for the stringent personal protective equipment (PPE) requirements that follow.
Core Directive: Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound. Each component serves a specific purpose, working in concert to create a barrier between the researcher and the chemical. The following table outlines the mandatory PPE ensemble.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[3] Gloves must be inspected for integrity before use and changed every 30-60 minutes or immediately upon known or suspected contact.[3][4] | Prevents direct skin contact, which is known to cause irritation and may lead to allergic reactions.[1][3] |
| Eye & Face Protection | Tightly fitting safety goggles or a face shield, conforming to EN166 (EU) or NIOSH (US) standards.[3] Standard safety glasses are insufficient.[4] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][3] |
| Skin & Body Protection | A long-sleeved laboratory coat is mandatory. For operations with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[3][5] Clothing should be closed-toe shoes.[3] | Minimizes the risk of skin exposure from spills and prevents the contamination of personal clothing.[3] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood to control airborne particulates.[3] If dust generation is unavoidable, a NIOSH-approved N95 (or better) respirator is required.[3] | Prevents the inhalation of the compound, which may cause respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a controlled laboratory environment.
Step 1: Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning properly.
-
Assemble Materials: Gather all necessary equipment, chemicals, and waste containers and place them within the fume hood before beginning work.
-
Don PPE: Put on the complete PPE ensemble as detailed in the table above. Ensure gloves are pulled over the cuffs of the lab coat to create a seal.[4]
Step 2: Handling the Compound
-
Work Within the Fume Hood: Conduct all manipulations, including weighing and transferring, deep within the sash of the fume hood.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. If transferring from a larger container, use tools and techniques that minimize aerosolization.
-
Avoid Contact: At all times, avoid direct contact with skin and eyes.[3]
Step 3: Post-Handling & Decontamination
-
Clean Equipment: Thoroughly decontaminate all non-disposable equipment used during the procedure.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat (turning it inside out), and finally eye/face protection.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after the procedure is complete.
Caption: Workflow for Safe Handling of this compound.
Emergency Protocols: In Case of Exposure
Immediate and correct action following accidental exposure is vital.
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Consult a physician immediately.[3]
-
Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Immediately make the victim drink water (two glasses at most) and consult a physician.[2]
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and prevent secondary exposure.
-
Chemical Waste: Unused this compound and any solutions containing it must be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be disposed of as solid hazardous waste. Do not mix with general laboratory trash.[3]
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[3] Never discharge chemical waste down the drain.
By integrating these safety measures into your standard operating procedures, you create a robust framework that protects yourself, your colleagues, and the integrity of your scientific work.
References
- Safeguarding Your Research: Personal Protective Equipment for Handling 5(4H)-Oxazolone. Benchchem.
- This compound | C15H11NO2 | CID 151245.
- Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole. Benchchem.
- SAFETY DATA SHEET - 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one. Sigma-Aldrich.
- Buy this compound | 5014-83-5. Smolecule.
- SAFETY D
- SC-239016 - SAFETY D
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
-
SAFETY DATA SHEET - 4-phenyl-4H-[1][3]triazole-3,5-dione. Sigma-Aldrich.
- SAFETY DATA SHEET - (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline. Sigma-Aldrich.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- PERSONAL PROTECTIVE EQUIPMENT.
- 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one Safety D
- SAFETY DATA SHEET - 2-Amino-5-chlorobenzoxazole. Sigma-Aldrich.
- SAFETY DATA SHEET - (S)-(+)-4-Phenyl-2-oxazolidinone. Fisher Scientific.
- 4-BENZYLIDENE-2-PHENYL-2-OXAZOLIN-5-ONE Safety D
- 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one recrystalliz
- Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
